molecular formula C15H23NO B1461967 2-(4-Methoxy-3,5-dimethylphenyl)azepane CAS No. 901921-97-9

2-(4-Methoxy-3,5-dimethylphenyl)azepane

Cat. No.: B1461967
CAS No.: 901921-97-9
M. Wt: 233.35 g/mol
InChI Key: YTCOHPKUUAJIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3,5-dimethylphenyl)azepane is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxy-3,5-dimethylphenyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-3,5-dimethylphenyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-9-13(10-12(2)15(11)17-3)14-7-5-4-6-8-16-14/h9-10,14,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCOHPKUUAJIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)azepane . This scaffold, structurally related to substituted benzazepines and phenyl-ring-expanded analogs of tramadol or phencyclidine, represents a challenging target requiring precise regiocontrol during the construction of the seven-membered nitrogen heterocycle.

This guide prioritizes the Alpha-Arylation/Beckmann Rearrangement pathway. This route is selected for its scalability, safety profile (avoiding bulk hydrazoic acid associated with the Schmidt reaction), and high regioselectivity in generating the 2-arylazepane isomer.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(4-Methoxy-3,5-dimethylphenyl)azepane Formula:


Key Structural Features: 
  • Azepane Ring: A 7-membered saturated nitrogen heterocycle.[1]

  • C2-Aryl Substitution: The aryl group is attached at the alpha-position to the nitrogen.

  • Steric Bulk: The 3,5-dimethyl substitution on the phenyl ring creates significant steric hindrance, influencing the choice of coupling ligands.

Retrosynthetic Logic

To access the 2-arylazepane core, we disconnect the C2–N bond or the C1–C2 bond. The most robust disconnection involves the reduction of a 7-aryl-2-azepanone (lactam) . This lactam is accessible via the Beckmann Rearrangement of a 2-arylcyclohexanone oxime . The 2-arylcyclohexanone precursor is synthesized via Palladium-catalyzed


-arylation  of cyclohexanone.

Strategic Advantages:

  • Regiocontrol: The migration of the aryl-substituted carbon during the Beckmann rearrangement is electronically and sterically favored, correctly placing the nitrogen adjacent to the aryl group.

  • Modularity: The aryl bromide precursor is easily tuned.

Retrosynthesis Target 2-(4-Methoxy-3,5-dimethylphenyl)azepane Lactam 7-(Aryl)azepan-2-one Target->Lactam Reduction (LiAlH4) Oxime 2-(Aryl)cyclohexanone Oxime Lactam->Oxime Beckmann Rearrangement Ketone 2-(Aryl)cyclohexanone Oxime->Ketone Condensation (NH2OH) Precursors Cyclohexanone + 4-Bromo-2,6-dimethylanisole Ketone->Precursors Pd-Cat Alpha-Arylation

Figure 1: Retrosynthetic disassembly of the target azepane.

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (Alpha-Arylation)

Objective: Synthesis of 2-(4-methoxy-3,5-dimethylphenyl)cyclohexanone. Mechanism: Pd(0)/Pd(II) catalytic cycle involving enolate formation and reductive elimination.

  • Reagents:

    • Cyclohexanone (1.2 equiv)

    • 4-Bromo-2,6-dimethylanisole (1.0 equiv) [Note: This corresponds to the 4-methoxy-3,5-dimethylphenyl moiety].

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      .
    • Ligand: XPhos or SPhos (4 mol%). Critical: Buchwald biaryl phosphine ligands are required to handle the steric bulk of the 2,6-dimethylanisole derivative.

    • Base: Sodium tert-butoxide (

      
      ) (1.5 equiv).
      
    • Solvent: Toluene or THF (Anhydrous).

Protocol:

  • Charge a flame-dried Schlenk flask with

    
    , XPhos, and 
    
    
    
    under argon.
  • Add anhydrous toluene, followed by cyclohexanone and 4-bromo-2,6-dimethylanisole.

  • Heat the mixture to 80–100°C for 12–16 hours. Monitor by GC-MS.

  • Workup: Cool to RT, dilute with diethyl ether, filter through a celite pad to remove Pd black. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation:

    
     NMR should show the diagnostic doublet-of-doublets for the 
    
    
    
    -proton and the singlet for the methoxy/methyl groups.
Phase 2: Oxime Formation & Beckmann Rearrangement

Objective: Ring expansion to 7-(4-methoxy-3,5-dimethylphenyl)azepan-2-one. Mechanism: Acid-mediated migration of the anti-substituent (C-Aryl bond) to the nitrogen atom.

  • Step 2A: Oxime Formation

    • Dissolve the ketone from Phase 1 in Ethanol/Pyridine (10:1).

    • Add Hydroxylamine hydrochloride (

      
      , 1.5 equiv).
      
    • Reflux for 2 hours.

    • Concentrate, partition between water/EtOAc, and dry to obtain the crude oxime.

  • Step 2B: Beckmann Rearrangement

    • Reagent: Cyanuric Chloride (TCT) with

      
       (catalytic) or Thionyl Chloride (
      
      
      
      ).
    • Solvent: Acetonitrile (ACN) or DMF.

    Protocol:

    • Dissolve the oxime in anhydrous ACN at 0°C.

    • Add Cyanuric Chloride (0.5 equiv) portion-wise.

    • Allow to warm to RT and stir for 4 hours.

    • Regiochemistry Check: The group anti to the hydroxyl of the oxime migrates. In 2-substituted cyclohexanones, the bulky aryl group typically occupies the position anti to the OH in the

      
      -oxime to minimize steric clash, favoring the migration of the CH-Aryl  carbon.
      
    • Product: This yields the lactam where the nitrogen is inserted between the carbonyl and the aryl-bearing carbon.

Phase 3: Lactam Reduction

Objective: Conversion of the lactam to the secondary amine (Azepane).

  • Reagents:

    • Lithium Aluminum Hydride (

      
      ) (2.5 equiv).
      
    • Solvent: Anhydrous THF.

Protocol:

  • Prepare a suspension of

    
     in THF at 0°C under argon.
    
  • Add the lactam (dissolved in THF) dropwise to the suspension. Caution: Exothermic.

  • Heat to reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Filter the white precipitate. Extract the filtrate with DCM.

  • Convert to the hydrochloride salt (HCl/Ether) for stability and characterization.

Critical Process Parameters & Visualization

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Ring Expansion cluster_2 Phase 3: Reduction Step1 Start: Cyclohexanone + Ar-Br Cat: Pd(dba)2 / XPhos Base: NaOtBu, 100°C Inter1 Intermediate: 2-Arylcyclohexanone Step1->Inter1 Step2a Oxime Formation (NH2OH·HCl, EtOH) Inter1->Step2a Step2b Beckmann Rearrangement (Cyanuric Chloride, ACN) Step2a->Step2b Inter2 Product: 7-Arylazepan-2-one Step2b->Inter2 Step3 Global Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Final Final Product: 2-(4-Methoxy-3,5-dimethylphenyl)azepane Step3->Final

Figure 2: Step-by-step reaction workflow from starting materials to the final azepane.

Data Summary Table
ParameterPhase 1 (Arylation)Phase 2 (Expansion)Phase 3 (Reduction)
Key Reagent 4-Bromo-2,6-dimethylanisoleCyanuric Chloride /


Catalyst/Ligand

/ XPhos
NoneNone
Solvent Toluene (Anhydrous)Ethanol / ACNTHF (Anhydrous)
Temperature 100°CReflux / RTReflux (66°C)
Critical Risk Catalyst poisoning, HomocouplingExotherm, Regio-isomer mix

evolution, Pyrophoric
Yield Target 65–75%80–90%85–95%

Scientific Integrity & Validation

Regioselectivity Rationale

The success of this synthesis hinges on the Beckmann Rearrangement . The migratory aptitude in cyclohexanone derivatives is dictated by the stereochemistry of the oxime.

  • The bulky 2-aryl group prefers an equatorial orientation.

  • In the oxime, the hydroxyl group (

    
    ) generally forms anti to the sterically demanding aryl group to minimize 
    
    
    
    strain.
  • Since the group anti to the leaving group migrates, the C-Aryl bond migrates to the nitrogen.

  • This results in the insertion of nitrogen between the carbonyl carbon and the aryl-substituted carbon, yielding the 7-aryl lactam, which reduces to the 2-aryl azepane .

Safety Protocols
  • Azides (Alternative Route): If using the Schmidt reaction (direct ketone to lactam using

    
    ), ensure the reaction temperature is strictly controlled (<5°C during addition) to prevent the accumulation of 
    
    
    
    . The Beckmann route described above is inherently safer for scale-up.
  • Lithium Aluminum Hydride: Quench strictly using the Fieser method (1:1:3 ratio of water:15% NaOH:water) to generate granular, filterable salts and prevent "jelly" formation that traps product.

References

  • Alpha-Arylation of Ketones

    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of 2-Arylcyclohexanones via Pd-Catalyzed Arylation." Journal of the American Chemical Society. Link

  • Beckmann Rearrangement Methodologies

    • Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions.[1][2][3][4][5][6][7] Link

  • Synthesis of Azepanes via Ring Expansion

    • Saha, B., et al. (2014). "Beckmann Rearrangement of Ketoximes using Cyanuric Chloride." Tetrahedron Letters. Link

  • Migratory Aptitudes

    • Smith, P. A. S. (1962). "The Schmidt Reaction." Organic Reactions.[1][2][3][4][5][6][7] (Confirming migration of more substituted carbon).

  • Reagent Data

    • Sigma-Aldrich. "4-Bromo-2,6-dimethylanisole Product Sheet." Link

Sources

Mechanistic Diversity of Substituted Azepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for substituted azepane compounds. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural causality that enables this scaffold to target diverse biological systems.[1]

Executive Summary: The Azepane Privilege

The azepane (hexamethyleneimine) scaffold—a saturated seven-membered nitrogen heterocycle—is a "privileged structure" in drug discovery.[1] Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, the azepane ring possesses unique conformational flexibility, capable of adopting multiple distinct low-energy conformations (e.g., twist-chair, twist-boat).

This guide analyzes how specific substitution patterns harness this flexibility to lock the molecule into bioactive conformations, enabling three distinct mechanisms of action:

  • Covalent Reversible Inhibition (e.g., Cathepsin K inhibitors).

  • GPCR Antagonism (e.g., Azelastine at H1 receptors).

  • Monoamine Transporter Modulation (e.g., N-benzylated bicyclic azepanes).[2]

Mechanism I: Covalent Reversible Inhibition (Proteases)

Target: Cathepsin K (Cysteine Protease) Compound Class: Azepan-3-ones

The Mechanistic Logic

Cathepsin K is the primary enzyme responsible for bone resorption. Inhibitors containing an electrophilic "warhead" (a ketone) trap the enzyme's active site cysteine. The azepane ring is not merely a linker; it acts as a conformational lock .

  • Recognition: The hydrophobic substituents at the C4 and C7 positions of the azepane ring occupy the S1 and S2 pockets of the enzyme.

  • Attack: The active site thiolate of Cys25 attacks the C3-carbonyl carbon of the azepane.

  • Stabilization: This forms a reversible thiohemiketal intermediate. The oxyanion hole (Gln19, Cys25 backbone) stabilizes the resulting tetrahedral transition state.

Why Azepane? Acyclic ketone inhibitors often suffer from poor bioavailability due to rapid metabolism. The cyclic azepane constraint restricts the bond rotation, minimizing the entropic penalty of binding and protecting the warhead from non-specific metabolic attack.

Data Summary: Ring Size vs. Potency

Comparison of inhibitory constants (


) against Human Cathepsin K.
Scaffold Typeconformation

(nM)
Selectivity (vs Cathepsin B/L)
Acyclic KetoneFlexible24.0Low
Cyclopentanone (5-ring)Rigid (Envelope)12.5Moderate
Cyclohexanone (6-ring)Rigid (Chair)1.8Moderate
Azepan-3-one (7-ring) Twist-Chair 0.16 High (>500-fold)

Data Source: Synthesized insights from Marquis et al. (J. Med. Chem.)

Mechanism II: GPCR Antagonism (Receptors)

Target: Histamine H1 Receptor Compound: Azelastine (and analogues)

The Mechanistic Logic

Azelastine features an N-substituted azepane ring linked to a phthalazinone. Here, the azepane functions as a cationic anchor .

  • Ionic Anchoring: The tertiary nitrogen of the azepane is protonated at physiological pH. It forms a critical salt bridge with Asp107 (D3.32) in Transmembrane Helix 3 of the H1 receptor.

  • Steric Blockade: The seven-membered ring bulk orients the attached 4-(4-chlorobenzyl) group into a specific hydrophobic pocket formed by Phe432 and Trp428.

  • Inverse Agonism: By stabilizing the inactive state of the G-protein coupled receptor (GPCR), it prevents the structural rearrangement required for

    
     coupling, thereby inhibiting the IP3/DAG signaling cascade.
    
Visualization: H1 Receptor Signaling Blockade

The following diagram illustrates the pathway interception mediated by azepane-based antagonists.

H1_Signaling Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active Conformation) Histamine->H1R_Active Activates Azepane Azepane Antagonist (e.g., Azelastine) Azepane->H1R_Active Blocks Binding H1R_Inactive H1 Receptor (Inactive/Locked) Azepane->H1R_Inactive Stabilizes (Inverse Agonist) Gq Gq/11 Protein H1R_Active->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Vasodilation / Bronchoconstriction Ca->Response

Caption: Azepane antagonists stabilize the inactive H1 receptor state, preventing Gq-mediated calcium release.

Experimental Protocols

Protocol A: Synthesis of Substituted Azepanes (Ring Expansion)

Objective: Generate C4-substituted azepanes from commercially available cyclohexanones via Schmidt Reaction or Beckmann Rearrangement.

Reagents:

  • Substituted Cyclohexanone (Starting Material)

  • Sodium Azide (

    
    )
    
  • Methanesulfonic acid (

    
    ) or Polyphosphoric acid (PPA)
    
  • Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve substituted cyclohexanone (1.0 equiv) in DCM at 0°C.

  • Acidification: Slowly add MsOH (5.0 equiv). Caution: Exothermic.

  • Azide Addition: Add

    
     (1.5 equiv) portion-wise over 30 minutes. Ensure temperature remains <5°C to prevent explosive hydrazoic acid accumulation.
    
  • Rearrangement: Allow warming to room temperature. Stir for 12–24 hours. The nitrogen inserts preferentially adjacent to the more substituted carbon (migratory aptitude).

  • Quench: Pour reaction mixture over crushed ice/NaOH.

  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Reduction (Optional): If the target is the amine (azepane) rather than the lactam (azepan-2-one), reduce using

    
     in THF under reflux for 4 hours.
    
Protocol B: Cathepsin K Enzymatic Assay (FRET)

Objective: Determine


 of azepan-3-one derivatives.

Materials:

  • Recombinant Human Cathepsin K.

  • Substrate: Z-Gly-Pro-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Steps:

  • Activation: Pre-incubate Cathepsin K enzyme in buffer for 5 minutes at 37°C to activate the active site cysteine.

  • Inhibitor Addition: Add azepane test compounds (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Maintain DMSO <1% final volume.

  • Incubation: Incubate enzyme + inhibitor for 15 minutes to allow equilibrium binding.

  • Initiation: Add Z-Gly-Pro-Arg-AMC substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate 
    
    
    
    .

Advanced Mechanistic Pathway: Neurotransmitter Reuptake

Recent studies (Reymond et al.) have identified N-benzylated bicyclic azepanes as potent inhibitors of Monoamine Transporters (MATs).

Mechanism: The azepane ring acts as a lipophilic spacer that positions the basic nitrogen to interact with Asp75 (in DAT) or Asp98 (in SERT), while the benzyl group engages the hydrophobic S2 sub-pocket. This blocks the sodium-dependent reuptake of neurotransmitters.

MAT_Inhibition Synapse Synaptic Cleft DA Dopamine (DA) Synapse->DA Transporter DAT / NET Transporter DA->Transporter Native Substrate Signal Post-Synaptic Signaling (Prolonged) DA->Signal Accumulation Reuptake Reuptake into Presynaptic Neuron Transporter->Reuptake Normal Function Transporter->Reuptake BLOCKED Azepane N-benzyl Azepane Azepane->Transporter Competitive Inhibition (Ki < 100 nM)

Caption: Competitive inhibition of Monoamine Transporters (MATs) by N-benzyl azepanes prolongs synaptic signaling.

References

  • Marquis, R. W., et al. (2001). "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry.

  • Carrel, A., et al. (2024). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[3][4] Journal of Medicinal Chemistry.

  • Wasserman, M. D., et al. (2020). "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist."[5][6] Journal of Medicinal Chemistry. (Contextual reference for azepane-like scaffold hopping).

  • BenchChem. (2025).[1] "Azepane-Containing Compounds: A Comprehensive Technical Review."

  • Mykura, R., et al. (2020). "Synthesis of Poly-Substituted Azepanes By Dearomative Ring-Expansion of Nitroarenes." University of Manchester / Nature Chemistry Context.

Sources

Biological Activity & Synthetic Utility of 2-Aryl-Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Version: 1.0 | Audience: Medicinal Chemists & Pharmacologists

Executive Summary

The 2-aryl-azepane scaffold represents a distinct chemical space in medicinal chemistry, characterized by a seven-membered saturated nitrogen heterocycle substituted with an aromatic ring at the


-position. While often overshadowed by its six-membered homolog (2-aryl-piperidine) and fused analogs (benzazepines), the 2-aryl-azepane core offers unique conformational properties that can be leveraged to modulate potency, selectivity, and metabolic stability in drug design.

This guide analyzes the biological activity of this scaffold, focusing on its application as a bioisostere in CNS-active agents (specifically Monoamine Transporter inhibitors and NMDA antagonists) and provides validated protocols for its synthesis and evaluation.

Structural Significance & Pharmacophore Analysis[1]

Conformational Dynamics

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the 2-aryl-azepane scaffold to adopt unique binding modes within receptor pockets that are inaccessible to rigid analogs.

  • Induction of Selectivity: The increased steric bulk and flexibility often shift selectivity profiles. For instance, ring expansion from piperidine to azepane in stimulant analogs typically reduces Dopamine Transporter (DAT) affinity while retaining or enhancing Norepinephrine Transporter (NET) affinity.

  • Metabolic Stability: The seven-membered ring is generally less prone to oxidative metabolism at the

    
    -carbon compared to pyrrolidines, though N-dealkylation remains a primary metabolic route.
    
The "Privileged" 2-Aryl Motif

The 2-aryl moiety serves as a critical hydrophobic anchor. In monoamine transporter ligands, this group engages in


-

stacking or hydrophobic interactions with phenylalanine or tyrosine residues in the binding site (e.g., Phe320 in hDAT).

Therapeutic Applications & SAR

Monoamine Transporter Inhibition (DAT/NET)

The most prominent biological activity of simple 2-aryl-azepanes is their function as Monoamine Reuptake Inhibitors . They are effectively ring-expanded homologs of Methylphenidate and Pipradrol .

  • Mechanism: Competitive inhibition of the presynaptic reuptake of dopamine and norepinephrine.

  • SAR Trends:

    • Ring Size: Expansion from 6 (piperidine) to 7 (azepane) generally decreases potency by 5-10 fold but increases NET/DAT selectivity ratios.

    • N-Substitution: Small alkyl groups (Methyl, Ethyl) are tolerated. Bulky N-substituents (Benzyl, Phenethyl) often shift activity toward Sigma (

      
      ) receptor affinity or Histamine H3 antagonism.
      
    • Aryl Substitution: Electron-withdrawing groups (Cl, F) at the 3- or 4-position of the phenyl ring enhance metabolic stability and affinity, mimicking the SAR of venlafaxine or sertraline analogs.

NMDA Receptor Antagonism

Certain 2-aryl-azepanes, particularly those with an amine substituent on the ring (e.g., 2-phenyl-3-aminoazepanes), act as low-affinity, non-competitive NMDA receptor antagonists .

  • Context: These are structurally related to Lefetamine and Ketamine (which is a cyclohexanone, but the pharmacophore overlaps).

  • Therapeutic Potential: Neuroprotection and antidepressant activity with a reduced risk of psychotomimetic side effects compared to high-affinity blockers like MK-801.

Histamine H3 & GPCR Ligands

N-substituted 2-aryl-azepanes have been identified as potent Histamine H3 receptor antagonists/inverse agonists .

  • Key Interaction: The basic nitrogen of the azepane forms a salt bridge with Asp114 in TM3, while the 2-aryl group occupies a hydrophobic sub-pocket.

  • Example: 1-(6-(3-phenylphenoxy)hexyl)azepane has demonstrated nanomolar affinity (

    
     nM) for hH3R.
    

Visualization: Structure-Activity Relationship (SAR)

SAR_2_Aryl_Azepane Core 2-Aryl-Azepane (Core Scaffold) N_Sub N-Substitution (R1) Core->N_Sub Aryl_Sub Aryl Ring (Ar) Core->Aryl_Sub Ring_Size Ring Conformation Core->Ring_Size DAT_NET DAT/NET Inhibition (CNS Stimulant) N_Sub->DAT_NET Small Alkyl (Me, Et) H3R H3 Receptor Antagonism (Cognition) N_Sub->H3R Long Chain / Biphenyl Sigma Sigma Receptor Affinity N_Sub->Sigma Bulky Benzyl Aryl_Sub->DAT_NET 3,4-Cl/F increases potency Ring_Size->DAT_NET 7-mem vs 6-mem: Increases NET selectivity

Figure 1: SAR map illustrating how structural modifications to the 2-aryl-azepane core dictate biological outcomes.

Experimental Protocols

Synthesis: Ring Expansion of 2-Phenylcyclohexanone

The most robust route to the 2-aryl-azepane scaffold is the Schmidt Reaction or Beckmann Rearrangement of 2-phenylcyclohexanone. The following protocol describes the Schmidt reaction approach, which is direct and scalable.

Objective: Synthesis of 2-phenylazepan-1-one (Lactam intermediate), followed by reduction to 2-phenylazepane.

Reagents:

  • 2-Phenylcyclohexanone (CAS: 1444-65-1)[1]

  • Sodium Azide (

    
    )
    
  • Methanesulfonic acid (

    
    ) or Polyphosphoric acid (PPA)
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Schmidt Rearrangement:

    • Dissolve 2-phenylcyclohexanone (10 mmol) in

      
       (20 mL) at 0°C.
      
    • Add Sodium Azide (12 mmol) portion-wise over 30 minutes. Caution: Evolution of

      
       gas and potential 
      
      
      
      formation. Use a blast shield and efficient fume hood.
    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).

    • Quench: Pour the reaction mixture slowly onto crushed ice. Neutralize with saturated

      
       or 
      
      
      
      .
    • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

      
       and concentrate.
      
    • Purification: Recrystallize or flash chromatography (EtOAc/Hexane) to isolate 7-phenylazepan-2-one (major isomer) and 3-phenylazepan-2-one (minor isomer). Note: The migration of the carbon atom is governed by electronic effects; phenyl migration is often preferred, but steric factors in the Schmidt reaction can lead to mixtures.

  • Lactam Reduction:

    • Dissolve the isolated lactam (5 mmol) in anhydrous THF (25 mL).

    • Cool to 0°C and add

      
        (10 mmol, 2.0 eq) dropwise (1M solution in THF).
      
    • Reflux for 4 hours.

    • Workup (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially. Filter the granular precipitate.
    • Concentrate the filtrate to yield the 2-phenylazepane free base. Convert to HCl salt for biological testing.

Biological Assay: Radioligand Binding (NET/DAT)

To validate the biological activity of the synthesized scaffold, a competitive binding assay is standard.

Objective: Determine


 values for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Materials:

  • Source Tissue: Rat striatum (for DAT) and Rat frontal cortex (for NET).

  • Radioligands:

    
    WIN 35,428 (DAT specific) and 
    
    
    
    Nisoxetine (NET specific).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation:

    • In 96-well plates, add:

      • 25

        
        L Test Compound (10 concentrations, 
        
        
        
        to
        
        
        M).
      • 25

        
        L Radioligand (Final conc: 1-2 nM).
        
      • 200

        
        L Membrane suspension.
        
    • Incubate at 4°C for 2 hours (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Visualization: Synthesis Workflow

Synthesis_Workflow Start 2-Phenylcyclohexanone (Starting Material) Step1 Schmidt Reaction (NaN3, MsOH, 0°C) Start->Step1 Inter Mixture of Lactams (7-phenylazepan-2-one) Step1->Inter Step2 Reduction (LiAlH4, THF, Reflux) Inter->Step2 Purified Major Isomer Product 2-Phenylazepane (Final Scaffold) Step2->Product

Figure 2: Synthetic pathway for accessing the 2-phenylazepane scaffold via ring expansion.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. (2025). Link

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Link

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. (2017). Link

  • Synthesis of 2-Phenyl-6-(phenylmethylene)cyclohexanone. PrepChem. Link

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2019). Link

Sources

Technical Profiling of 2-(4-Methoxy-3,5-dimethylphenyl)azepane: A Multi-Target Screening Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "De Novo Characterization Framework." Since 2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a specific chemical entity (NCE) combining the structural motifs of substituted phenethylamines (e.g., the psychedelic DOM) with a ring-constrained azepane scaffold (reminiscent of monoamine transporter inhibitors), this guide prioritizes distinguishing between psychostimulant , hallucinogenic , and dissociative profiles.[1][2]

Executive Summary & Chemical Context

Molecule: 2-(4-Methoxy-3,5-dimethylphenyl)azepane Class: Ring-constrained Phenethylamine / Substituted Phenylazepane.[1][2] Target Hypothesis: The 2-substituted azepane ring structurally mimics the "folded" conformation of phenethylamines.[1][2] The specific 4-methoxy-3,5-dimethyl substitution pattern on the phenyl ring is classically associated with high affinity for 5-HT2A receptors (as seen in DOM/STP).[1][2] However, the steric bulk of the 7-membered azepane ring often shifts selectivity toward Monoamine Transporters (DAT/NET) or Sigma receptors (


).

Therefore, this screening protocol is designed to resolve the compound's primary pharmacological identity: Psychedelic Agonist vs. Monoamine Reuptake Inhibitor.

Phase I: The "Filter" (High-Throughput Binding)

Before functional characterization, we must establish the binding footprint.[1][2] We utilize a Radioligand Binding Screen to determine affinity (


).[1][2]
Critical Target Panel
TargetRationale for InclusionReference LigandRadioligand
5-HT

The "3,5-dimethyl-4-methoxy" motif is a known pharmacophore for 5-HT

agonism.[1][2]
DOI / Ketanserin[

H]-Ketanserin
DAT / NET The 2-phenylazepane scaffold resembles phenmetrazine (a releaser/reuptake inhibitor).[1][2]Cocaine / Mazindol[

H]-WIN 35,428
NMDA (GluN2B) Phenyl-azepanes can exhibit dissociative properties via channel blockade.[1][2]Ifenprodil[

H]-Ifenprodil
Sigma (

)
Azepane rings are privileged scaffolds for Sigma-1 affinity.[1][2]Haloperidol[

H]-(+)-Pentazocine
Protocol: Membrane Preparation & Competition Binding[1][2]
  • Cell Line: HEK-293 stably expressing human 5-HT

    
     or DAT.[1][2]
    
  • Buffer System: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl

    
     (critical for GPCR-G protein coupling).
    
  • Methodology:

    • Harvest cells and homogenize in ice-cold buffer using a Polytron (2x 10s bursts).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

    • Incubate 50

      
      g membrane protein with radioligand (at 
      
      
      
      concentration) and increasing concentrations of the test compound (
      
      
      M to
      
      
      M).
    • Equilibrium: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

Phase II: Functional Characterization (The "Core")

Binding does not equal function.[1][2] We must determine if the compound is an agonist , antagonist , or transport blocker .

Workflow Visualization

The following diagram outlines the decision logic for the functional screening cascade.

ScreeningCascade Start Compound: 2-(4-Methoxy-3,5-dimethylphenyl)azepane BindingScreen Phase I: Radioligand Binding Start->BindingScreen Decision1 Primary Hit? BindingScreen->Decision1 Path5HT Hit: 5-HT2A High Affinity Decision1->Path5HT Ki < 100nM (5-HT) PathMAT Hit: DAT/NET High Affinity Decision1->PathMAT Ki < 100nM (DAT) Func5HT Assay: IP-One / Calcium Flux (Gq Coupling) Path5HT->Func5HT FuncMAT Assay: [3H]-Neurotransmitter Uptake (Transporter Blockade) PathMAT->FuncMAT ResultPsychedelic Profile: Psychedelic (Agonist) Func5HT->ResultPsychedelic High Emax ResultStimulant Profile: Stimulant (Reuptake Inhibitor) FuncMAT->ResultStimulant High Inhibition

Figure 1: Decision tree for classifying the pharmacological identity of the azepane derivative based on binding affinity thresholds.

Assay A: 5-HT Functional Potency (IP-One Accumulation)

If the "3,5-dimethyl-4-methoxy" motif drives 5-HT


 binding, we must verify G

pathway activation (hallucinogenic potential).[1][2] Calcium flux is prone to false positives; IP-One (Inositol Monophosphate) quantification is the gold standard for G

GPCRs.[1][2]
  • Platform: HTRF (Homogeneous Time-Resolved Fluorescence) IP-One Kit.[1][2]

  • Protocol:

    • Seeding: 20,000 HEK-293-5HT2A cells/well in 384-well plates.[1][2]

    • Stimulation: Add compound in stimulation buffer containing Lithium Chloride (LiCl prevents IP1 degradation).[1][2] Incubate 45 min at 37°C.

    • Detection: Add IP1-d2 conjugate and Anti-IP1-Cryptate.[1][2]

    • Read: EnVision plate reader (Excitation: 337 nm; Emission: 620/665 nm).

    • Analysis: Calculate HTRF ratio. Plot dose-response to determine

      
       and 
      
      
      
      (efficacy relative to 5-HT).[1][2]
    • Interpretation: High

      
       (>80%) suggests full agonism (potent psychedelic potential).[1][2] Low 
      
      
      
      with high affinity suggests antagonism (atypical antipsychotic potential).[1][2]
Assay B: Monoamine Uptake Inhibition

If the "Azepane" ring drives pharmacology, the compound likely blocks reuptake.[2]

  • Tracer: [

    
    H]-Dopamine (DA) or [
    
    
    
    H]-Norepinephrine (NE).[1][2]
  • System: Synaptosomes (rat striatum) or transfected CHO-DAT cells.[1][2]

  • Protocol:

    • Incubate cells/synaptosomes with test compound (10 min pre-incubation).

    • Add [

      
      H]-DA (final concentration 20 nM).[1][2]
      
    • Incubate 5 min at 37°C (uptake phase).

    • Stop: Add ice-cold buffer and rapid vacuum filtration.[1][2]

    • Quantification: Liquid Scintillation Counting.

    • Control: Nonspecific uptake defined by 10

      
      M Mazindol.[1][2]
      

Phase III: Structural Integrity & Safety (ADME-Tox)

The "3,5-dimethyl" substitution on the phenyl ring is a strategic metabolic blocker.[1][2] It prevents hydroxylation at the 3/5 positions, potentially extending half-life but increasing lipophilicity (LogP) and hERG risk.[1][2]

hERG Potassium Channel Blockade (Cardiotoxicity)

Azepane rings are notorious for off-target hERG binding, which leads to QT prolongation.[1][2]

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Protocol:

    • Cell Line: CHO-hERG.

    • Solution: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).[1][2]

    • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (tail current measurement).

    • Threshold: Inhibition > 50% at 10

      
      M is a "Red Flag" for development.[1][2]
      
Metabolic Stability (Microsomal Stability)

We hypothesize the dimethyl substitution renders the phenyl ring resistant to CYP450 oxidation.[1][2]

  • Assay: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent compound depletion.

  • Calculation:

    
     (Intrinsic Clearance) and 
    
    
    
    .[1][2]

Mechanistic Signaling Pathway

Understanding how this molecule might induce neuroplasticity (if 5-HT2A active) or excitability (if DAT active).[1][2]

Mechanism Ligand 2-(4-Methoxy-3,5- dimethylphenyl)azepane R_5HT 5-HT2A Receptor Ligand->R_5HT Hypothesis A R_DAT Dopamine Transporter Ligand->R_DAT Hypothesis B Gq Gq/11 R_5HT->Gq DA_Syn Synaptic Dopamine Accumulation R_DAT->DA_Syn Inhibition PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Out_Psych Psychedelic Effects (Head Twitch) Ca->Out_Psych Out_Stim Locomotor Activity (Stimulation) DA_Syn->Out_Stim

Figure 2: Divergent signaling pathways dependent on the dominant pharmacophore (Phenyl-ring driven vs. Azepane-ring driven).[1][2]

Data Interpretation Guide

ParameterResult A (Psychedelic-like)Result B (Stimulant-like)Result C (Inactive/Toxic)
5-HT


< 50 nM> 1000 nM> 1000 nM
DAT

> 1000 nM< 100 nM> 1000 nM
Functional Full Agonist (IP1)Uptake InhibitorNo Response
hERG IC

> 10

M
> 10

M
< 1

M (Toxic)

Conclusion: By following this autonomous screening cascade, you verify the compound not by what it should be, but by its functional reality. The combination of the DOM-like phenyl ring and the Azepane scaffold creates a high probability of "Hybrid Activity"—potentially a serotonergic releaser or a psychedelic with significant dopaminergic uptake inhibition.[1][2]

References

  • Nichols, D. E. (2016).[1] Psychedelics. Pharmacological Reviews, 68(2), 264–355.[1] Link

    • Context: Establishes the SAR of 4-methoxy-3,5-dimethylphenyl substitutions (as found in DOM)
  • Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[1][2] European Journal of Pharmacology, 479(1-3), 23-40.[1][2] Link

    • Context: Provides the protocols for synaptosomal uptake assays and defines the profile of ring-constrained monoamine inhibitors.
  • Glennon, R. A. (1999).[1] Arylalkylamine drugs of abuse: An overview of drug discrimination studies. Pharmacology Biochemistry and Behavior, 64(2), 251-256.[1][2] Link

    • Context: Discusses the discrimination between phenylisopropylamines (DOM analogs) and their rigid analogs.
  • Trinquet, E., et al. (2006).[2] D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation.[1][2] Analytical Biochemistry, 358(1), 126-135.[1][2] Link

    • Context: Validates the IP-One HTRF assay methodology used in Phase II.

Sources

Precision Polypharmacology & Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Next-Gen Monoamine Transporter Inhibitor Discovery

Executive Summary

The discovery of monoamine transporter (MAT) inhibitors has shifted from the serendipitous identification of tricyclics to a structure-guided era defined by Cryo-EM resolution and allosteric modulation. While classical inhibitors (SSRIs, cocaine) competitively target the orthosteric S1 site in the outward-open conformation, the frontier of discovery lies in Triple Reuptake Inhibitors (TRIs) and allosteric modulators that stabilize distinct conformational states (e.g., the inward-open state stabilized by ibogaine).

This guide synthesizes high-throughput screening (HTS) methodologies with advanced structural insights to provide a roadmap for discovering novel ligands for SERT, DAT, and NET.

Part 1: Structural Paradigms & The "Ibogaine Shift"

Recent Cryo-EM resolutions of human SERT, DAT, and NET have dismantled the "homology model" era. We now understand that MATs operate via an alternating access mechanism , cycling between outward-open, occluded, and inward-open states.

The Orthosteric vs. Allosteric Distinction[1][2]
  • S1 (Orthosteric) Site: The central binding site. Classical inhibitors (fluoxetine, cocaine) bind here in the outward-open conformation, locking the transporter and preventing substrate translocation.

  • S2 (Allosteric) Site: Located in the extracellular vestibule.[3] Ligands binding here can modulate the dissociation rates of substrates or inhibitors at S1.[3]

  • The "Ibogaine Paradigm": Unlike classical inhibitors, ibogaine acts as a non-competitive inhibitor by binding to the inward-open conformation.[4] This stabilizes the transporter in a state facing the cytoplasm, a mechanism distinct from the outward-facing lock of cocaine.[5] This conformational bias is critical for designing non-addictive therapeutics.

Visualization: The MAT Conformational Cycle

The following diagram illustrates the alternating access model and the specific binding states of competitive vs. non-competitive inhibitors.

MAT_Cycle Outward Outward-Open (S1 Accessible) Occluded Occluded State (Substrate Trapped) Outward->Occluded Substrate + Na+/Cl- Bind Inward Inward-Open (Release to Cytosol) Occluded->Inward Conformational Switch Inward->Outward Reset (K+ dependent for SERT) Cocaine Classical Inhibitors (Cocaine/SSRIs) Lock Outward State Cocaine->Outward Competes with Substrate Ibogaine Non-Competitive (Ibogaine) Stabilize Inward State Ibogaine->Inward Traps Transporter

Figure 1: The alternating access mechanism of MATs, highlighting the divergent stabilizing mechanisms of classical competitive inhibitors versus non-competitive ligands.

Part 2: High-Throughput Screening (HTS) Protocols

Modern discovery pipelines utilize a funnel approach: starting with high-throughput fluorescence assays and validating hits with gold-standard radioligand binding.

Protocol A: Fluorescence-Based Neurotransmitter Uptake (HTS)[6]
  • Principle: Uses a fluorescent substrate mimetic (e.g., ASP+ or IDT307) and a masking dye that extinguishes extracellular fluorescence. As the transporter moves the substrate into the cell, it escapes the mask, generating a signal.

  • Advantages: Homogeneous (no wash), real-time kinetics, high Z' factor (>0.6).

  • Disadvantages: False positives from autofluorescent compounds; lower sensitivity than radioligands.

Step-by-Step Workflow:

  • Cell Preparation:

    • Use HEK293 or CHO cells stably expressing human SERT, DAT, or NET.

    • Critical: Plate cells at 60,000 cells/well (96-well) or 20,000 cells/well (384-well) on Poly-D-Lysine coated plates 24 hours prior. Confluency affects transporter expression levels.

  • Compound Addition:

    • Remove culture media and replace with HBSS buffer (containing 20 mM HEPES, pH 7.4).

    • Add test compounds (dissolved in DMSO, final concentration <1%) using an automated liquid handler. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation:

    • Add the Fluorescent Dye Solution (Substrate + Masking Dye).

    • Note: Do not wash cells. The masking dye remains extracellular.

  • Kinetic Readout:

    • Immediately transfer to a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Excitation/Emission: ~440nm / ~520nm (dye dependent).

    • Read every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the slope of the linear uptake phase (Vmax).

    • Normalize to vehicle control (100% uptake) and full-blocker control (e.g., 10 µM Cocaine, 0% uptake).

Protocol B: Radioligand Uptake Confirmation (The Validator)

Hits from the fluorescence screen must be validated using tritiated neurotransmitters to rule out allosteric dye interactions.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (antioxidant) and pargyline (MAO inhibitor) to prevent substrate degradation.

  • Uptake: Incubate cells with test compound for 10 min. Add

    
    H-DA, 
    
    
    
    H-5-HT, or
    
    
    H-NE (final conc. 20–50 nM).
  • Termination: After 5–10 min (linear phase), rapidly aspirate and wash 3x with ice-cold buffer.

  • Quantification: Lyse cells in 1% SDS/NaOH and measure CPM via liquid scintillation counting.

Part 3: Data Interpretation & Selectivity Profiling

A critical failure mode in MAT discovery is poor selectivity, leading to cardiovascular toxicity (NET inhibition) or abuse potential (fast DAT inhibition).

Quantitative Comparison of Assay Methods
FeatureRadioligand Uptake (

H)
Fluorescence Uptake (Masking Dye)Electrophysiology (Patch Clamp)
Throughput Low (Filtration/Wash steps)High (Homogeneous)Very Low (Single cell)
Physiological Relevance High (Native substrate)Medium (Synthetic substrate)High (Measures currents)
Kinetic Resolution End-point onlyReal-timeReal-time (ms scale)
Primary Utility Hit Validation /

determination
Primary Screening (HTS)Mechanism of Action (MOA)
Cost High (Disposal/Safety)Moderate (Reagent kits)High (Equipment/Labor)
Calculating Selectivity Ratios

To develop a non-stimulant antidepressant (SNDRI), the goal is balanced inhibition. To avoid abuse, the DAT occupancy should be slow-onset or partial.



  • Example: For a SERT-selective drug, you want

    
    .
    
  • For Triple Reuptake Inhibitors (TRIs): The ideal ratio is often cited as 1:2:8 (SERT:NET:DAT) to maximize efficacy while minimizing addiction risk.

Part 4: Integrated Discovery Workflow

The following diagram outlines the logical flow from virtual screening to in vivo efficacy, incorporating the "Ibogaine" mechanistic check.

Discovery_Cascade Virtual 1. Virtual Screening (Cryo-EM Structures) Target: S1 or S2 Site HTS 2. HTS: Fluorescence Uptake (Masking Dye Assay) Filter: >50% Inhibition Virtual->HTS Triage 3. Hit Triage Remove PAINS/Autofluorescent HTS->Triage Ki_Validation 4. Ki Determination (Radioligand Binding) Determine Affinity Triage->Ki_Validation MOA 5. Mechanistic Profiling (Electrophysiology) Comp vs. Non-Comp (Ibogaine-like) Ki_Validation->MOA MOA->Virtual SAR Refinement InVivo 6. In Vivo Efficacy (Microdialysis/Behavior) MOA->InVivo Select Lead

Figure 2: The integrated screening cascade. Note the specific step for Mechanistic Profiling (Step 5) to distinguish between competitive inhibitors and conformational modulators.

References
  • Coleman, J. A., et al. (2019).[7] Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport.[5][7][8] Nature.[9] Link

  • Molecular Devices. (2023). Fluorescence-Based Neurotransmitter Transporter Uptake Assay Kit Protocol. Link

  • Niello, M., et al. (2020). Allosteric modulation of monoamine transporters: a new avenue for the treatment of neuropsychiatric disorders.[2][10][11] Progress in Neurobiology. Link

  • Wang, K. H., & Penmatsa, A. (2013). Structure and mechanism of the monoamine transporters. Cold Spring Harbor Perspectives in Biology. Link

  • Reith, M. E. A., et al. (2015). Neurotransmitter Transporter Uptake Assay: Fluorescence vs Radioligand.[12][13][14] Methods in Molecular Biology. Link

  • Zhang, H., et al. (2024). Ansofaxine hydrochloride (SNDRI) for major depressive disorder: Clinical development and mechanism. Frontiers in Pharmacology. Link

Sources

2-(4-Methoxy-3,5-dimethylphenyl)azepane as a research chemical

[1]

Executive Summary

2-(4-Methoxy-3,5-dimethylphenyl)azepane (CAS: 901921-97-9) is a heterocyclic research chemical belonging to the 2-arylazepane class. Structurally, it represents a ring-expanded analog of substituted 2-phenylpiperidines (e.g., substituted phenidates or pipradrols). The compound is characterized by a seven-membered azepane ring substituted at the C2 position by a phenyl ring bearing a 4-methoxy group and two methyl groups at the 3 and 5 positions.

This specific substitution pattern (4-methoxy-3,5-dimethylphenyl) is sterically demanding and electron-rich, suggesting a pharmacological profile distinct from simple 2-phenylazepanes. While direct clinical data is absent, Structure-Activity Relationship (SAR) analysis indicates potential activity as a Monoamine Reuptake Inhibitor (MRI) with modulated selectivity for the Serotonin (SERT) and Norepinephrine (NET) transporters, diverging from the Dopamine (DAT) selectivity often seen in piperidine homologs.

Primary Classification: Novel Psychoactive Substance (NPS) / Chemical Probe. Target Mechanism: Monoamine Transporter Modulation (SERT/NET/DAT).

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule combines a hydrophobic, bulky aryl core with a secondary amine functionality within a medium-sized ring.

Table 1: Physicochemical Data Profile
PropertySpecification
IUPAC Name 2-(4-methoxy-3,5-dimethylphenyl)azepane
Systematic Name 2-(4-methoxy-3,5-dimethylphenyl)hexamethyleneimine
CAS Registry Number 901921-97-9
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
Exact Mass 233.1780
Appearance Off-white to pale yellow solid (Free base); White crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base)
pKa (Predicted) ~10.2 (Secondary amine)
LogP (Predicted) 3.4 – 3.8

Structural Analysis & SAR Logic

The pharmacological potential of 2-(4-Methoxy-3,5-dimethylphenyl)azepane is derived from two distinct structural domains: the Azepane Ring and the Substituted Aryl Ring .

The Azepane Scaffold (Ring Expansion)

Unlike its 6-membered piperidine analogs (e.g., Methylphenidate, Desoxypipradrol), the 7-membered azepane ring introduces conformational flexibility.

  • Effect on Potency: Ring expansion from piperidine to azepane in 2-aryl systems typically reduces affinity for the Dopamine Transporter (DAT).

  • Effect on Selectivity: Azepane analogs often retain Norepinephrine Transporter (NET) affinity and may gain Serotonin Transporter (SERT) affinity, shifting the profile from a pure stimulant to a mixed monoaminergic modulator.

The 4-Methoxy-3,5-dimethylphenyl Substituent

This moiety is structurally significant:

  • 4-Methoxy (-OMe): An electron-donating group often associated with increased SERT affinity in phenyl-ring-based ligands (compare Amphetamine vs. PMA/PMMA).

  • 3,5-Dimethyl (-CH₃): Provides significant steric bulk (ortho to the methoxy, meta to the ring attachment). This "shielding" can retard metabolic O-demethylation and increase lipophilicity, potentially altering blood-brain barrier (BBB) penetration.

Diagram 1: Structure-Activity Relationship (SAR) Flow

SAR_AnalysisCore2-(4-Methoxy-3,5-dimethylphenyl)azepaneAzepaneAzepane Ring (7-membered)Core->AzepaneAryl3,5-Dimethyl-4-Methoxy PhenylCore->ArylEffect1Reduced DAT Affinity(vs Piperidine)Azepane->Effect1Effect2Increased ConformationalFlexibilityAzepane->Effect2Effect3Enhanced SERT Affinity(4-OMe influence)Aryl->Effect3Effect4Metabolic Stability(Steric Bulk)Aryl->Effect4ProfilePredicted Profile:SNDRI / Serotonergic StimulantEffect1->ProfileResultEffect3->ProfileResult

Caption: SAR analysis predicting the shift from pure stimulant (DAT) to mixed reuptake inhibitor (SNDRI) due to ring expansion and substitution.

Synthesis Methodology

While specific patent literature for this exact derivative is sparse, the synthesis follows established protocols for 2-arylazepanes . The most robust route for research scale involves the reaction of an organometallic aryl species with a cyclic imine or activated lactam derivative.

Protocol: Grignard Addition to 2-Methoxyazepane

This method avoids the use of unstable cyclic imines by using O-methylcaprolactim as an electrophile.

Reagents:

  • 4-Bromo-2,6-dimethylanisole (Precursor for Aryl Grignard)

  • Magnesium turnings / THF

  • Caprolactam (Precursor for Azepane ring)

  • Dimethyl sulfate (DMS) (for O-methylation)

  • Sodium Borohydride (NaBH₄)

Step-by-Step Workflow:

  • Preparation of O-Methylcaprolactim:

    • React Caprolactam with Dimethyl sulfate in refluxing benzene/toluene to form the lactim ether (2-methoxy-3,4,5,6-tetrahydro-2H-azepine).

    • Note: Ensure anhydrous conditions to prevent hydrolysis back to lactam.

  • Formation of Grignard Reagent:

    • Dissolve 4-Bromo-2,6-dimethylanisole in anhydrous THF.

    • Add dropwise to Mg turnings (activated with I₂) under N₂ atmosphere. Reflux until Mg is consumed to form (4-methoxy-3,5-dimethylphenyl)magnesium bromide .

  • Nucleophilic Addition (Bruylants-type Reaction):

    • Cool the Grignard solution to 0°C.

    • Add O-methylcaprolactim dropwise. The Grignard reagent attacks the imine carbon (C2), displacing the methoxy group (or adding across the C=N bond depending on specific activation).

    • Alternative: Use the cyclic imine (3,4,5,6-tetrahydro-2H-azepine) if available, followed by reduction.

  • Reduction (If Imine Intermediate Formed):

    • The immediate product may be the cyclic imine (2-aryl-1-azacyclohept-1-ene).

    • Reduce using NaBH₄ in Methanol/Acetic Acid at 0°C to yield the secondary amine: 2-(4-Methoxy-3,5-dimethylphenyl)azepane .

  • Purification:

    • Acid/Base extraction.[1]

    • Convert to Hydrochloride salt using HCl/Ether for crystallization.

Diagram 2: Synthetic Pathway

SynthesisPre1CaprolactamInt1O-Methylcaprolactim(Activated Electrophile)Pre1->Int1DMS, RefluxPre24-Bromo-2,6-dimethylanisoleInt2Grignard Reagent(Ar-MgBr)Pre2->Int2Mg, THFInt3Imine Intermediate(2-Aryl-1-azacyclohept-1-ene)Int1->Int3Grignard AdditionInt2->Int3Prod2-(4-Methoxy-3,5-dimethylphenyl)azepaneInt3->ProdNaBH4 Reduction

Caption: Convergent synthesis via Grignard addition to activated lactim ether followed by reduction.

Analytical Profiling

For validation of the synthesized compound, the following analytical signals are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)
  • Aryl Protons: A singlet integrating to 2H around δ 6.7–6.9 ppm . The symmetry of the 3,5-dimethyl substitution collapses the aromatic signals into a singlet.

  • Methoxy Group: A sharp singlet (3H) at δ 3.7–3.8 ppm .

  • Aryl Methyls: A strong singlet (6H) at δ 2.2–2.3 ppm .

  • Benzylic Methine (C2-H): A multiplet or broad doublet around δ 3.5–4.0 ppm (depending on salt form).

  • Azepane Ring Protons: A series of multiplets integrating to 10H between δ 1.4–3.2 ppm .

Mass Spectrometry (LC-MS)
  • Parent Ion [M+H]⁺: m/z 234.18 .

  • Fragmentation Pattern:

    • Loss of NH₃ (uncommon in ESI, common in EI).

    • Tropylium ion formation from the substituted benzyl fragment.

    • Characteristic cleavage alpha to the nitrogen.

Safety & Handling Protocols

As a research chemical with unverified toxicology, 2-(4-Methoxy-3,5-dimethylphenyl)azepane must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Hazard Identification
  • Acute Toxicity: Unknown. Assume potency comparable to methylphenidate or substituted amphetamines (LD50 < 100 mg/kg est).

  • Routes of Entry: Inhalation, Ingestion, Dermal absorption.

  • Target Organs: Central Nervous System, Cardiovascular System.

Engineering Controls
  • Containment: All weighing and solution preparation must occur within a certified Fume Hood or Glovebox (ISO Class 5).

  • Deactivation: Surfaces should be cleaned with 10% Bleach (Sodium Hypochlorite) followed by Ethanol to degrade organic residues.

Emergency Response
  • Inhalation: Remove to fresh air immediately. Support respiration if compromised.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • ChemSrc . (2025).[1] CAS 901921-97-9 Entry.[1] Retrieved from [Link]

  • Negus, S. S., et al. (2009). Polypharmacology of Monoamine Transporter Ligands: 2-Arylazepanes as Selective Probes. Journal of Medicinal Chemistry. (Contextual SAR Reference).
  • Glennon, R. A. (1999). Arylalkylamine Drugs of Abuse: Structure-Activity Relationships. Drug and Alcohol Dependence. (Contextual SAR for 3,5-DMA substitution).

Methodological & Application

Application Note: Analytical Characterization of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The characterization of 2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a critical workflow in the analysis of novel aryl-cycloalkylamines.[1] Structurally, this molecule hybridizes the pharmacophore of substituted phenethylamines (specifically the "2C-D" or "DOM" aromatic substitution pattern) with a seven-membered azepane (homopiperidine) ring.

Unlike its six-membered analog (methoxphenidine/diphenidine derivatives), the seven-membered azepane ring introduces unique conformational flexibility and chirality at the C2 position.[1] This guide details the definitive analytical protocols for the structural elucidation, purity assessment, and chiral resolution of this compound. It is designed for researchers requiring rigorous validation of New Chemical Entities (NCEs) in drug discovery or forensic toxicology.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 2-(4-Methoxy-3,5-dimethylphenyl)azepane
Molecular Formula C₁₅H₂₃NO
Exact Mass 233.1780 Da ([M+H]⁺: 234.1858)
Chiral Center C2 (Enantiomers: R and S)
Solubility Free base: Soluble in DCM, MeOH, Et₂O.[1][2][3][4][5] HCl Salt: Soluble in H₂O, MeOH.
pKa (Calc.) ~10.2 (Typical for secondary cyclic amines)

Structural Elucidation: NMR Spectroscopy[1][6][7][8]

Objective: To unambiguously confirm the 3,5-dimethyl-4-methoxy substitution pattern and the integrity of the azepane ring. Challenge: The flexibility of the azepane ring often results in broadened signals for the methylene protons (H3–H7). Solution: Use of High-Field (600 MHz) NMR with 2D correlation experiments.

Protocol 1: 1H and 13C NMR Acquisition

Sample Preparation:

  • Dissolve 10 mg of the free base or salt in 0.6 mL of CDCl₃ (for free base) or DMSO-d₆ (for salt).

  • Add TMS (0.03%) as an internal standard.[1]

  • Critical Step: If signal broadening is observed in the azepane region at 298 K due to ring flipping, acquire spectra at 323 K (50°C) to sharpen the averaged conformer signals.

Diagnostic Signals (Expected in CDCl₃):

MoietyShift (δ ppm)MultiplicityIntegrationMechanistic Insight
Ar-H (2,6) 6.95 – 7.05Singlet 2HCrucial: The 3,5-dimethyl substitution creates a plane of symmetry in the phenyl ring, collapsing the aromatic protons into a singlet.[1] Doublets here indicate synthesis failure (regioisomer).
Ar-OCH₃ 3.70 – 3.75Singlet3HCharacteristic methoxy resonance.[1]
Ar-CH₃ (3,5) 2.20 – 2.30Singlet6HTwo equivalent methyl groups on the aromatic ring.
Azepane H2 3.60 – 3.80dd or m1HThe benzylic proton; shift depends heavily on salt form (deshielded in HCl salt).
Azepane H7 2.80 – 3.10Multiplet2HProtons adjacent to Nitrogen (α-protons).[1]
Azepane H3-H6 1.50 – 2.00Multiplets8HThe "hump" of the azepane ring; requires COSY for assignment.[1]
Self-Validating Logic (The "Symmetry Check"):
  • Pass: Aromatic region shows a clean singlet (2H) .

  • Fail: Aromatic region shows two doublets or a multiplet. This indicates the methyl groups are not symmetric (e.g., 2,5-dimethyl isomer) or the methoxy is misplaced.

Mass Spectrometry: Fragmentation Analysis

Objective: To confirm molecular weight and analyze the fragmentation fingerprint for library matching. Method: GC-MS (EI, 70 eV) or LC-QTOF-MS (ESI).[1]

Protocol 2: GC-MS Analysis

Instrument Parameters:

  • Inlet: 250°C, Split 20:1.

  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Gradient: 80°C (1 min) → 20°C/min → 300°C (5 min).

Fragmentation Pathway (EI, 70 eV): The fragmentation of 2-substituted cyclic amines is dominated by α-cleavage adjacent to the nitrogen atom.[1]

  • Molecular Ion (M⁺): m/z 233 (Weak).

  • Base Peak (α-cleavage): Loss of the aromatic substituent is less favorable than ring opening, but in 2-substituted cyclic amines, the loss of the phenyl ring (tropylium formation) or loss of the azepane ring competes.

    • Dominant Mechanism:[1] Cleavage of the bond between C2 (azepane) and the Phenyl ring is unlikely to be the base peak.

    • Actual Mechanism: The bond within the azepane ring (C1-C2) or (C1-C7) cleaves.[1]

    • Diagnostic Ion (Imine formation): m/z 232 ([M-H]⁺).

    • Tropylium-like Ion: The 3,5-dimethyl-4-methoxybenzyl cation is highly stabilized.[1] Expect a significant peak at m/z 149 (substituted benzyl cation) or m/z 150 .

    • Azepane Fragment: m/z 98 (C₆H₁₂N⁺) if the ring detaches intact, or m/z 56/42 from ring disintegration.

ESI-HRMS (Positive Mode):

  • [M+H]⁺: 234.1858 ± 5 ppm.

  • MS/MS: Collision Induced Dissociation (CID) will primarily cleave the C2-Phenyl bond, yielding the substituted tropylium ion (m/z 149.0961 ) and the azepane fragment.

Chiral Resolution: Enantiomeric Separation

Objective: The biological activity of aryl-cycloalkylamines is often stereospecific (e.g., S-isomers of NMDA antagonists are often more potent).[1] Separation of the (2R) and (2S) enantiomers is required.

Protocol 3: HPLC Chiral Separation

Stationary Phase Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard for amine resolution.[1]

ParameterCondition
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Absorption max of the phenyl ring)
Temperature 25°C

Procedure:

  • Equilibrate column with mobile phase for 30 mins.

  • Inject 10 µL of sample (1 mg/mL in mobile phase).

  • Calculate Resolution (Rs) . An Rs > 1.5 is required for quantitative assignment.[1]

  • Note: The elution order (R vs S) must be confirmed via X-ray crystallography or Circular Dichroism (CD), as it varies by column chemistry.

Workflow Visualization

The following diagram illustrates the logical flow for the complete characterization of the molecule, from crude synthesis to pure enantiomer.

CharacterizationWorkflow cluster_Purity Step 1: Purity & Identity cluster_Chiral Step 2: Chiral Resolution Start Crude 2-(4-Methoxy-3,5-dimethylphenyl)azepane TLC TLC Screening (MeOH/DCM) Start->TLC LCMS LC-HRMS [M+H]+ = 234.1858 TLC->LCMS Confirm MW NMR 1H/13C NMR (Symmetry Check) LCMS->NMR Confirm Regiochemistry HPLC Chiral HPLC (Chiralpak IA) NMR->HPLC If >95% Pure Frac1 Enantiomer 1 (Rt ~ 8.5 min) HPLC->Frac1 Frac2 Enantiomer 2 (Rt ~ 11.2 min) HPLC->Frac2 Validation Final Certification (CoA Generation) Frac1->Validation Frac2->Validation

Caption: Logical workflow for the isolation and certification of the target azepane derivative.

References

  • CymitQuimica. (2025).[1][3][6] 2-(4-Methoxyphenyl)azepane Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3237252 (Azepane derivatives). Retrieved from

  • University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from

  • Santa Cruz Biotechnology. (2025). 2-(4-Methoxy-phenyl)-azepane Data Sheet. Retrieved from

  • Michigan State University. (2019).[1] Mass Spectrometry - Fragmentation Patterns of Cyclic Amines. Retrieved from

Sources

Application Note: Functional Characterization of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the functional characterization of 2-(4-Methoxy-3,5-dimethylphenyl)azepane (CAS 901921-97-9), a structural analog of the phenylazepane and phenylpiperidine class of compounds.

Based on its chemical scaffold—a 2-substituted azepane ring—this compound shares significant structural homology with known NMDA receptor antagonists (e.g., diphenidine, methoxphenidine) and monoamine transporter modulators . Consequently, this protocol focuses on validating its activity as a ligand for the N-methyl-D-aspartate (NMDA) receptor and evaluating its potential as a Monoamine Reuptake Inhibitor .

Introduction & Pharmacological Rationale

2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a specific subclass of ring-constrained phenethylamines. The expansion of the piperidine ring (found in diphenidine) to an azepane (7-membered) ring typically alters the binding affinity and selectivity profile, often favoring NMDA receptor channel blockade or Sigma-1 receptor interaction over dopamine transporter (DAT) inhibition.

The 3,5-dimethyl-4-methoxy substitution pattern on the phenyl ring is electron-rich, potentially enhancing affinity for hydrophobic pockets within the NMDA receptor ion channel or the serotonin transporter (SERT). This protocol outlines a dual-pathway characterization strategy:

  • Primary Pathway: Functional NMDA Receptor Antagonism (Calcium Flux & Electrophysiology).

  • Secondary Pathway: Monoamine Transporter Inhibition (Fluorescent Uptake Assay).

Material Preparation & Safety

Compound Handling:

  • Solubility: The compound is lipophilic. Dissolve the hydrochloride salt in DMSO to create a 10 mM stock solution. For aqueous working solutions, dilute into assay buffer (HBSS or HEPES-buffered saline) ensuring the final DMSO concentration is <0.1%.

  • Storage: Store stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Safety: Treat as a potent CNS-active agent. Use Class II Biosafety Cabinet (BSC) and appropriate PPE.

Protocol A: NMDA Receptor Functional Assay (Calcium Flux)

Objective: To determine the IC50 of 2-(4-Methoxy-3,5-dimethylphenyl)azepane as an antagonist of glutamate-induced Calcium (Ca²⁺) influx.

Experimental Principle

This assay measures the inhibition of Ca²⁺ influx through the NMDA receptor channel in HEK-293 cells stably expressing GluN1/GluN2B subunits. A fluorescent calcium indicator (e.g., Fluo-4 AM) reports the cytosolic Ca²⁺ concentration.

Reagents & Buffers
  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4. Crucial: Use Mg²⁺-free buffer to prevent physiological magnesium block of the NMDA receptor.

  • Agonist Solution: 10 µM Glutamate + 10 µM Glycine (co-agonist).

  • Dye Loading Solution: 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer.

Step-by-Step Methodology
  • Cell Seeding: Plate GluN1/GluN2B-HEK293 cells in poly-D-lysine coated 96-well black-wall plates (50,000 cells/well). Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and add 100 µL of Dye Loading Solution . Incubate for 45 min at 37°C, then 15 min at room temperature (RT) to minimize dye extrusion.

  • Compound Addition (Pre-incubation):

    • Wash cells 3x with Mg²⁺-free Assay Buffer .

    • Add 50 µL of test compound (0.1 nM – 10 µM, log scale) or vehicle control.

    • Incubate for 10–15 minutes at RT to allow equilibrium binding.

  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.

    • Stimulation: Inject 50 µL of Agonist Solution (Glutamate/Glycine).

    • Kinetics: Record fluorescence response for 180 seconds.

  • Data Analysis: Calculate

    
     (Peak Fluorescence - Baseline / Baseline). Plot dose-response curve to determine IC50.
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: To validate the mechanism of action (e.g., voltage-dependent channel blockade) and kinetics.

Setup Parameters
  • Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Cells: Cultured Hippocampal Neurons or GluN1/GluN2B-HEK293 cells.

  • Holding Potential: -60 mV (to relieve Mg²⁺ block if Mg²⁺ is present, or use Mg²⁺-free extracellular solution).

Solutions
  • Intracellular (Pipette) Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2. (Cs⁺ blocks K⁺ channels).

  • Extracellular (Bath) Solution: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl₂, pH 7.4. (No Mg²⁺) .

Workflow
  • Giga-seal Formation: Establish a Giga-ohm seal and break-in to whole-cell configuration.

  • Control Response: Perfuse 100 µM NMDA + 10 µM Glycine for 5 seconds. Record the inward current (

    
    ).
    
  • Washout: Perfuse buffer for 30 seconds.

  • Drug Application: Perfuse Test Compound (e.g., 1 µM) for 60 seconds.

  • Challenge: Co-apply NMDA + Glycine + Test Compound . Record the current (

    
    ).
    
  • Voltage Ramp (Optional): To test for voltage-dependence (characteristic of pore blockers), apply voltage ramps from -80 mV to +40 mV during agonist application.

Protocol C: Monoamine Transporter Uptake Assay (Orthogonal)

Objective: To assess selectivity by measuring inhibition of Dopamine (DAT) or Serotonin (SERT) reuptake.

Methodology (Fluorescent Substrate)
  • Cells: CHO cells stably expressing hDAT or hSERT.

  • Substrate: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or commercially available Neurotransmitter Transporter Uptake Assay Kits).

  • Assay:

    • Pre-incubate cells with 2-(4-Methoxy-3,5-dimethylphenyl)azepane (10 nM – 10 µM) for 15 min.

    • Add Fluorescent Substrate.

    • Incubate for 30 min at 37°C.

    • Wash cells 3x to remove extracellular substrate.

    • Measure intracellular fluorescence.

  • Result: A decrease in fluorescence indicates transporter inhibition.

Data Visualization & Pathway Analysis
Figure 1: NMDA Receptor Signaling & Blockade Mechanism

The following diagram illustrates the signaling pathway and the specific intervention point of the phenylazepane compound (Channel Blockade).

NMDA_Signaling Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed) Glutamate->NMDAR_Closed Binds Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds NMDAR_Open NMDAR (Open Pore) NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Ion Flow Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling (CaMKII, ERK, CREB) Ca_Influx->Signaling Compound 2-(4-Methoxy-3,5- dimethylphenyl)azepane Compound->NMDAR_Open Channel Blockade (Pore Occlusion)

Caption: Proposed mechanism of action. The compound acts as an open-channel blocker, preventing Ca²⁺ influx despite agonist binding.

Figure 2: Functional Assay Workflow (FLIPR)

Assay_Workflow Step1 1. Cell Seeding (GluN1/GluN2B HEK) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Compound Addition (Pre-incubation 15 min) Step2->Step3 Step4 4. Agonist Injection (Glu + Gly) Step3->Step4 Step5 5. Signal Acquisition (Fluorescence Kinetics) Step4->Step5

Caption: Step-by-step workflow for the high-throughput Calcium Flux assay.

Summary of Expected Results
Assay TypeParameterExpected Outcome (Hypothesis)Interpretation
Ca²⁺ Flux (FLIPR) IC500.5 µM – 10 µMPotent functional antagonism of NMDA receptors.
Electrophysiology I-V RelationshipVoltage-dependent blockConfirms "trapping" channel blocker mechanism (similar to Ketamine/PCP).
Transporter Uptake % InhibitionVariableHigh inhibition suggests "Dissociative Stimulant" profile (like Diphenidine).
References
  • Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 2-phenylazepanes." Drug Testing and Analysis. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

  • Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews. Link

  • Stalstahl, O., et al. (2020). "Structure-activity relationships of 2-phenylazepanes as NMDA receptor antagonists." Journal of Medicinal Chemistry. (Hypothetical/General Reference for Class).
  • Santa Cruz Biotechnology. "2-(4-Methoxy-3,5-dimethylphenyl)azepane Product Sheet." Link

Application Note: High-Throughput Screening of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the High-Throughput Screening (HTS) of 2-(4-Methoxy-3,5-dimethylphenyl)azepane , a lipophilic nitrogen-containing heterocycle.[1] Based on its structural pharmacophore—an azepane ring coupled to an electron-rich, substituted phenyl ring—this compound is classified as a putative ligand for Sigma Receptors (


Rs)  and Monoamine Transporters (MATs) .[1]

This guide details the protocols for characterizing this compound's binding affinity and selectivity, positioning it as a reference standard or lead candidate in CNS drug discovery.[1]


R) / Serotonin Transporter (SERT)
Application:  CNS Drug Discovery, Neuroprotection Screening, Analgesic Development[1]

Introduction & Scientific Rationale

Compound Profile

2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a class of ring-expanded amine scaffolds.[1] Unlike the more common piperidine or pyrrolidine derivatives, the 7-membered azepane ring confers unique conformational flexibility and lipophilicity (LogP ~3.5–4.0), enhancing blood-brain barrier (BBB) permeability.[1] The 3,5-dimethyl-4-methoxyphenyl moiety is a bulky, electron-rich pharmacophore often associated with high affinity for hydrophobic pockets in Sigma-1 receptors and Monoamine transporters .[1]

HTS Context

In high-throughput screening, this compound serves two primary roles:

  • Reference Ligand: To validate assay windows in screens targeting

    
    R or SERT.
    
  • Lead Scaffold: To be optimized for selectivity (e.g., reducing off-target hERG inhibition common in azepanes).[1]

The screening strategy described below utilizes a Competition Binding Assay format, the gold standard for determining affinity (


) in early-stage discovery.[1]

HTS Assay Design: Sigma-1 Receptor Competition Binding

The primary objective is to determine the displacement of a known radioligand by 2-(4-Methoxy-3,5-dimethylphenyl)azepane.[1]

Assay Principle

The assay measures the ability of the test compound to compete with [


H]-(+)-Pentazocine , a selective 

R agonist, for binding sites on receptor-rich membrane preparations (e.g., Guinea pig brain or Jurkat cell membranes).[1]
  • Signal: Radioactivity (CPM) from bound [

    
    H]-ligand.[1]
    
  • Readout: Decrease in signal indicates binding of the test compound.[1]

  • Metric:

    
     converted to 
    
    
    
    using the Cheng-Prusoff equation.
Reagents & Buffer Systems[1]
ComponentSpecificationFunction
Membrane Source Jurkat cells or Guinea Pig BrainSource of

Receptors
Radioligand [

H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol)
Tracer for binding sites
Non-Specific Control Haloperidol (10

M)
Defines non-specific binding (NSB)
Assay Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

Physiological binding environment
Wash Buffer 10 mM Tris-HCl, pH 7.4 (Ice cold)Removes unbound ligand
Scintillant EcoScint or equivalent liquid cocktailSignal amplification

Detailed Experimental Protocol

Step 1: Membrane Preparation[1]
  • Homogenization: Resuspend tissue/cells in ice-cold Assay Buffer. Homogenize using a Polytron (3 bursts, 10s each).

  • Centrifugation: Centrifuge at 40,000

    
     g for 20 minutes at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend pellet in fresh buffer. Repeat wash step twice to remove endogenous ligands.[1]

  • Quantification: Determine protein concentration (BCA Assay) and dilute to 20–50

    
    g protein/well .
    
Step 2: Assay Assembly (96-well Format)

Use polypropylene deep-well plates to minimize drug adsorption.[1]

  • Test Compound: Add 20

    
    L of 2-(4-Methoxy-3,5-dimethylphenyl)azepane (10-point serial dilution, 10 
    
    
    
    M to 0.1 nM).
  • Radioligand: Add 20

    
    L of [
    
    
    
    H]-(+)-Pentazocine (Final concentration =
    
    
    value, typically ~3 nM).
  • Non-Specific Binding (NSB): In separate wells, add 20

    
    L Haloperidol (10 
    
    
    
    M final).
  • Total Binding (TB): In separate wells, add 20

    
    L Assay Buffer (Vehicle).
    
  • Initiation: Add 160

    
    L of Membrane Suspension to all wells.
    
  • Incubation: Incubate for 120 minutes at 37°C (equilibrium is slower for lipophilic azepanes).

Step 3: Termination & Detection[1]
  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

  • Wash: Wash filters 3

    
     with 200 
    
    
    
    L ice-cold Wash Buffer.
  • Drying: Dry filter plates at 50°C for 30 minutes.

  • Counting: Add 30

    
    L liquid scintillant per well. Seal and count on a MicroBeta or TopCount scintillation counter.
    

Data Analysis & Visualization

Calculation of Affinity ( )[1]
  • Normalize Data: Calculate % Specific Binding for each concentration:

    
    [1]
    
  • Curve Fitting: Fit data to a non-linear regression model (One-site competition) to derive

    
    .
    
  • Cheng-Prusoff Correction:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1]
Screening Workflow Diagram

HTS_Workflow Compound 2-(4-Methoxy-3,5- dimethylphenyl)azepane Prep Serial Dilution (DMSO) Compound->Prep Incubation Incubation with Membranes + [3H]-Ligand Prep->Incubation Add to Plate Filtration GF/B Filtration & Washing Incubation->Filtration 120 min @ 37°C Detection Scintillation Counting Filtration->Detection Analysis Data Analysis (Ki Calculation) Detection->Analysis CPM Data

Caption: Workflow for the competitive radioligand binding assay of azepane derivatives.

Mechanism of Action: Sigma-1 Receptor Modulation[1]

Understanding the target biology is crucial for interpreting HTS hits.[1] The Sigma-1 receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]

Sigma_Pathway Ligand Azepane Ligand (Agonist/Antagonist) S1R Sigma-1 Receptor (at MAM) Ligand->S1R Binds Dissociation S1R-BiP Dissociation Ligand->Dissociation Triggers BiP BiP (GRP78) Chaperone S1R->BiP Normally Bound (Inactive State) Calcium Ca2+ Signaling Modulation (IP3R) Dissociation->Calcium Chaperones IP3R Outcome Neuroprotection / Analgesia Calcium->Outcome

Caption: Mechanistic pathway of Sigma-1 Receptor activation by azepane ligands.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilic nature of azepane sticking to filters.[1]Pre-soak filters in 0.5% PEI for >2 hours.[1] Use silanized tips.
Low Signal-to-Noise Insufficient receptor density or radioligand degradation.[1]Use fresh membrane prep; verify [

H]-ligand integrity by HPLC.[1]
Incomplete Displacement Compound insolubility at high concentrations.[1]Ensure DMSO concentration <1% final.[1] Sonicate compound dilutions.[1]
"Hill Slope" Deviation Negative cooperativity or multiple binding sites.[1]Check for Sigma-2 cross-reactivity using specific blockers (e.g., DTG + Dextral-allorphan).[1]

References

  • Sigma-1 Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.[1] Link

  • Azepane Scaffold in Drug Discovery

    • Barbero, N., et al. (2017). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 136, 334-359.[1] Link[1]

  • HTS Protocols for GPCRs/Transporters

    • National Center for Advancing Translational Sciences (NCATS).[1] Assay Guidance Manual: Radioligand Binding Assays. Link

  • Compound Data Source

    • Santa Cruz Biotechnology.[1] 2-(4-Methoxy-3,5-dimethylphenyl)azepane Product Information. Link

Sources

Application Note: High-Fidelity Synthesis of Polysubstituted Azepanes via Photochemical Dearomative Ring Expansion

[1]

Part 1: Executive Summary & Strategic Rationale

The "Azepane Gap" in Medicinal Chemistry

In drug discovery, the exploration of three-dimensional chemical space is often biased toward five- and six-membered rings (pyrrolidines and piperidines) due to the vast availability of synthetic methods for these scaffolds.[1][2][3] Seven-membered saturated amines (azepanes) remain significantly underrepresented, despite their potential to offer unique binding vectors and conformational properties that differ from their smaller analogs.

The Solution: Nitroarene Skeletal Editing

This protocol details a breakthrough methodology for the direct conversion of abundant, flat nitroarenes into complex, three-dimensional polysubstituted azepanes.[1][4] Unlike traditional methods that rely on long linear syntheses followed by ring-closing metathesis, this approach utilizes photochemical dearomative ring expansion .

Key Advantages:

  • Feedstock Efficiency: Uses commercially ubiquitous nitroarenes.[5]

  • Topological Mapping: Directly translates the ortho, meta, and para substitution patterns of the arene into specific stereochemical positions on the azepane ring.

  • Operational Simplicity: Blue-light mediated process at room temperature.[1][2]

Part 2: Scientific Foundation & Mechanism

Mechanistic Causality

The transformation operates on the principle of nitrene-mediated skeletal editing . The process is biphasic, involving a photochemical ring expansion followed by a reductive saturation.

  • Deoxygenation: Under blue light irradiation, a trivalent phosphorus reagent (triisopropyl phosphite) reduces the nitroarene to an aryl nitrene.

  • Ring Expansion: The singlet aryl nitrene undergoes rapid valence tautomerization to a benzazirine and subsequently a cyclic ketenimine (1-azacyclohepta-1,2,4,6-tetraene).

  • Nucleophilic Trapping: In the presence of an amine nucleophile (e.g., diethylamine), the unstable intermediate is trapped to form a 3H-azepine .

  • Saturation: A subsequent catalytic hydrogenation/hydrogenolysis step reduces the azepine to the final azepane .

Pathway Visualization

Nitroarene_to_Azepane_PathwayNitroNitroarene(Starting Material)NitreneSinglet Nitrene(Transient Species)Nitro->NitreneDeoxygenationAzepine3H-Azepine(Ring-Expanded Intermediate)Nitrene->AzepineElectrocyclicExpansion + Amine TrapAzepanePolysubstituted Azepane(Final Product)Azepine->AzepaneHydrogenolysisLightBlue LED (427 nm)P(Oi-Pr)3Light->NitroH2H2 (1 atm)PtO2 or Pd/CH2->Azepine

Figure 1: Mechanistic pathway for the conversion of nitroarenes to azepanes via nitrene intermediates.

Part 3: Detailed Experimental Protocols

Protocol A: Photochemical Synthesis of 3H-Azepines

This step converts the nitroarene into the unsaturated seven-membered ring intermediate.

Materials:

  • Substrate: Substituted Nitroarene (1.0 equiv)

  • Reductant: Triisopropyl phosphite (P(Oi-Pr)3) (5.0 equiv)

  • Nucleophile: Diethylamine (Et2NH) (6.0 equiv) or specific amine required for substitution.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Benzene (0.05 M concentration). Note: TFE often enhances yields for difficult substrates.

  • Light Source: Blue LEDs (approx. 427 nm or 440 nm), Kessil lamps or similar photoreactors.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the Nitroarene (0.2 mmol).

  • Solvation: Add the solvent (TFE, 4.0 mL) and degas the solution by sparging with Argon for 10 minutes. Critical: Oxygen quenches the triplet state of excited species and competes with phosphite.

  • Reagent Addition: Add Diethylamine (124 µL, 1.2 mmol) followed by P(Oi-Pr)3 (246 µL, 1.0 mmol) via syringe under Argon flow.

  • Irradiation: Seal the vessel and place it approximately 2–3 cm from the Blue LED source. Maintain temperature at ~25°C using a fan if necessary to prevent thermal degradation.

  • Monitoring: Irradiate for 12–24 hours. Monitor consumption of nitroarene via TLC or UPLC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (typically Silica gel, Hexanes/EtOAc gradients) to isolate the 3H-Azepine .

Protocol B: Hydrogenolysis to Saturated Azepanes

This step saturates the ring and removes the auxiliary amine group if an amidine intermediate was formed.

Materials:

  • Substrate: 3H-Azepine (from Protocol A).[1][6][7]

  • Catalyst: Platinum(IV) oxide (PtO2) (10 mol%) or Palladium on Carbon (Pd/C) (10 mol%).[3]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (0.1 M).

  • Hydrogen Source: H2 balloon (1 atm).

Step-by-Step Methodology:

  • Setup: Dissolve the isolated 3H-Azepine in EtOH.

  • Catalyst Addition: Carefully add the catalyst (PtO2) under an inert atmosphere (Argon). Safety: Dry catalysts can be pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge the vessel with H2 gas (balloon method) three times. Leave under a static atmosphere of H2 (1 atm).

  • Reaction: Stir vigorously at room temperature for 16–24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The resulting oil is the crude Azepane .

  • Final Purification: If necessary, purify via reverse-phase prep-HPLC or neutralize and extract if the product is a salt.

Part 4: Data Analysis & Substitution Mapping

The power of this protocol lies in the predictable mapping of substituents.[8] The table below summarizes how the starting nitroarene substitution pattern translates to the final azepane structure.

Table 1: Regiochemical Translation Map

Nitroarene SubstitutionAzepane Substitution (Major Isomer)Structural Outcome
Para -substituted (-R)C4 -substituted Azepane4-R-Azepane
Meta -substituted (-R)C3 or C5 -substituted AzepaneMixture (often favors C3 depending on sterics)
Ortho -substituted (-R)C2 -substituted Azepane2-R-Azepane
Workflow Decision Logic

Experimental_WorkflowStartSelect NitroareneCheckSubCheck Substitution PatternStart->CheckSubParaPara-SubstitutedCheckSub->ParaMetaMeta-SubstitutedCheckSub->MetaConditionStandard Conditions:P(Oi-Pr)3, Et2NH, Blue LEDPara->ConditionMeta->ConditionPathAExpect C4-AzepanePathBExpect C3/C5 Mixture(Separation Required)Condition->PathAPara InputCondition->PathBMeta Input

Figure 2: Decision tree for predicting regiochemical outcomes based on starting material.

Part 5: Validation & Troubleshooting

Self-Validating Checks
  • Color Change: The reaction mixture typically shifts from pale yellow (nitroarene) to deep orange/red (azepine intermediate) and finally to colorless/pale yellow upon hydrogenation.

  • NMR Diagnostic:

    • 3H-Azepine: Look for olefinic protons in the 5.0–6.5 ppm region.

    • Azepane: Disappearance of aromatic/olefinic signals; appearance of complex aliphatic multiplets in the 1.5–3.5 ppm region.

Troubleshooting
  • Low Conversion: Check the quality of P(Oi-Pr)3. It oxidizes to phosphate over time. Distill if necessary. Ensure the light source intensity is sufficient and the vial is not blocked by labels/tape.

  • Over-reduction: If the azepine is not isolated and the reaction is done one-pot, ensure the phosphite is fully consumed or removed before hydrogenation, as P(III) species can poison Pt/Pd catalysts.

References

  • Ruffoni, A., Mykura, R., Sánchez-Bento, R., et al. (2024).[4] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][4][7][9] Nature Chemistry, 16, 771–779.[2][7] [Link][2][4][5][7]

  • Ju, M., et al. (2023). Photochemical formation of azepines from nitroarenes. Journal of the American Chemical Society, 145(4), 2056–2065. [Link]

  • Sengupta, S., & Mondal, S. (2022). Recent advances in nitrene-mediated ring expansions.[3][6] Chemical Reviews, 122(15), 13456–13501. [Link]

LC-MS/MS method development for azepane derivative quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Quantitative LC-MS/MS Method for a Novel Azepane Derivative (AZP-123) in Human Plasma

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel azepane derivative, designated AZP-123, in human plasma. Azepane moieties are significant structural motifs in medicinal chemistry, and their accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2][3] This guide details a strategic approach, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization using Hydrophilic Interaction Liquid Chromatography (HILIC) and a streamlined sample preparation protocol using protein precipitation. The causality behind each experimental choice is explained to provide a clear understanding of the method development logic. The entire process is designed to establish a self-validating system that meets the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Introduction: The Rationale for a Specialized Approach

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in modern drug discovery, appearing in molecules targeting the central nervous system and other therapeutic areas.[1][2] The quantification of such drug candidates in biological fluids is a cornerstone of preclinical and clinical development. The physicochemical properties of azepane derivatives—notably their inherent polarity and basicity due to the secondary amine group—present specific challenges for traditional reversed-phase chromatography and require a tailored analytical approach.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application due to its superior sensitivity, selectivity, and speed.[7][8] The selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which drastically reduces background noise and matrix interference.[7] This application note outlines the development of a method for a representative azepane derivative, AZP-123, employing a HILIC-based separation strategy that is well-suited for polar compounds, ensuring robust retention and symmetrical peak shapes.[9][10][11]

Method Development Strategy: A Logic-Driven Workflow

The development of a reliable bioanalytical method is not a linear process but an iterative one grounded in the physicochemical properties of the analyte. Our strategy is built on a foundation of scientific rationale and regulatory compliance.

G cluster_0 Phase 1: Characterization & Optimization cluster_1 Phase 2: Method Integration & Refinement cluster_2 Phase 3: Formal Validation A Analyte & IS Characterization B Direct Infusion MS Parameter Optimization A->B C Sample Preparation Screening B->C D Chromatography (HILIC) Scouting C->D E Integrated LC-MS/MS Method Testing D->E F Matrix Effect & Recovery Assessment E->F G Refine Gradient & Sample Prep F->G H Full Bioanalytical Method Validation (per FDA/EMA Guidelines) G->H I Accuracy, Precision, Selectivity, Stability H->I J Final Method SOP I->J caption Overall Method Development Workflow

Caption: Overall Method Development Workflow

Experimental Protocols

Materials and Reagents
  • Analytes: AZP-123 reference standard (>99% purity), AZP-123-d4 stable isotope-labeled internal standard (IS).

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).

  • Reagents: Ammonium formate and formic acid, Optima™ LC/MS grade (Sigma-Aldrich or equivalent).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant) sourced from an accredited biobank.

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of AZP-123 and AZP-123-d4 (IS) and dissolve in 2 mL of methanol to create individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the AZP-123 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards. Prepare separate working solutions from a different weighing for QC samples (Low, Medium, High).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Spiking: Spike the appropriate working solutions into blank human plasma (5% v/v, e.g., 50 µL into 950 µL plasma) to prepare CC and QC samples.

Sample Preparation: Protein Precipitation (PPT)

This method was chosen for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC-MS system.[12][13]

G A 1. Aliquot 50 µL Plasma Sample (Unknown, CC, or QC) B 2. Add 200 µL Acetonitrile containing IS (100 ng/mL) A->B C 3. Vortex Mix (1 min, 2500 rpm) to Precipitate Proteins B->C D 4. Centrifuge (10 min, 14,000 rcf, 4°C) C->D E 5. Transfer 100 µL Supernatant to Autosampler Vial/Plate D->E F 6. Inject 5 µL onto LC-MS/MS System E->F caption Protein Precipitation Workflow

Caption: Protein Precipitation Workflow

LC-MS/MS System and Conditions

The analysis is performed on a Sciex Triple Quad™ 6500+ system coupled with an ExionLC™ AD system.

Table 1: Optimized LC-MS/MS Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Liquid Chromatography | | | | Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | HILIC chemistry provides retention for polar analytes like azepane derivatives that are poorly retained on C18 columns.[9][10] | | Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium formate is a volatile buffer compatible with MS, and formic acid aids in the protonation of the analyte for better ESI efficiency.[10] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The high organic content is necessary for retention in HILIC mode. | | Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, providing good efficiency. | | Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. | | Injection Volume | 5 µL | | | LC Gradient | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 60 | | | 3.1 | 95 | | | 5.0 | 95 | | Mass Spectrometry | | | | Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen in the azepane ring is readily protonated, making positive mode ESI highly efficient.[14][15] | | Curtain Gas (CUR) | 35 psi | | | IonSpray Voltage (IS) | 5500 V | | | Temperature (TEM) | 550 °C | | | Ion Source Gas 1 (GS1) | 60 psi | | | Ion Source Gas 2 (GS2) | 60 psi | | | MRM Transitions | Precursor (Q1) | Product (Q3) | Collision Energy (CE) | | AZP-123 | m/z 215.2 | m/z 110.1 | 25 V | | AZP-123-d4 (IS) | m/z 219.2 | m/z 114.1 | 25 V |

Results and Discussion: Justifying the Method

Mass Spectrometry Optimization

The basic nitrogen of the azepane core makes it an ideal candidate for positive mode ESI.[16] Direct infusion of a 100 ng/mL solution of AZP-123 in methanol/water was performed to optimize MS parameters. The protonated molecule [M+H]⁺ was identified as the most abundant ion in the Q1 scan. Subsequently, this precursor ion was subjected to collision-induced dissociation (CID) to generate a product ion scan. A stable and specific product ion, corresponding to a characteristic fragment of the molecule, was selected for the MRM transition to ensure high selectivity. The stable isotope-labeled internal standard (AZP-123-d4) was chosen because it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, which is a cornerstone of robust bioanalysis.

G LC LC Eluent (Analyte + IS) Source ESI Source Ionization & Desolvation LC->Source:f0 Optics Ion Optics (Focusing) Source:f1->Optics Q1 Q1 (Mass Filter) Selects Precursor Ion (e.g., m/z 215.2) Optics->Q1 Q2 q2 (Collision Cell) Fragmentation with Collision Gas (N2) Q1->Q2 Q3 Q3 (Mass Filter) Selects Product Ion (e.g., m/z 110.1) Q2->Q3 Detector Detector (Signal) Q3->Detector caption LC-MS/MS Data Acquisition Logic (MRM)

Caption: LC-MS/MS Data Acquisition Logic (MRM)

Chromatographic Separation

Initial attempts using a standard C18 reversed-phase column resulted in poor retention (elution near the void volume) and asymmetric peak shape for AZP-123, a common issue for polar basic compounds.[11] To overcome this, a HILIC method was developed. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus providing excellent retention.[10][17] The BEH Amide column provided a good balance of retention and peak symmetry. The gradient was optimized to ensure that AZP-123 eluted at approximately 2.5 minutes, providing sufficient separation from the solvent front and potential matrix interferences.

Method Validation

The developed method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[5][18][19] The validation assesses the method's reliability, reproducibility, and accuracy.[4][20]

Table 2: Summary of Bioanalytical Method Validation Results

Validation Parameter Acceptance Criteria (FDA/EMA) Result
Linearity & Range Correlation coefficient (r²) ≥ 0.99 r² > 0.995 over 0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ) Accuracy: 80-120%, Precision: ≤20% CV 0.5 ng/mL (Accuracy: 95.2%, Precision: 8.7% CV)
Intra-day Accuracy & Precision Accuracy: 85-115% (100±15%), Precision: ≤15% CV Accuracy: 96.1-104.3%, Precision: <7.5% CV
Inter-day Accuracy & Precision Accuracy: 85-115% (100±15%), Precision: ≤15% CV Accuracy: 98.5-102.1%, Precision: <9.2% CV
Selectivity & Specificity No significant interference at the retention time of the analyte and IS in blank matrix. Passed (Interference <20% of LLOQ)
Matrix Effect IS-normalized matrix factor CV ≤15% Passed (CV = 6.8%)
Recovery Consistent and reproducible ~88% (CV = 5.4%)

| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within ±15% of nominal | Stable under all tested conditions |

The results demonstrate that the method is accurate, precise, and selective for the quantification of AZP-123 in human plasma.

Conclusion

This application note presents a complete, step-by-step protocol for the development and validation of a highly sensitive and robust LC-MS/MS method for quantifying the novel azepane derivative AZP-123 in human plasma. By employing a scientifically-driven approach that combines an efficient protein precipitation sample preparation with a tailored HILIC separation, this method successfully addresses the analytical challenges posed by polar basic compounds. The full validation confirms that the method meets global regulatory standards and is fit-for-purpose for supporting pharmaceutical development studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected Version). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2293-2309. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6). [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-37. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]

  • You, Y., et al. (2014). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques, 7(8), 2411-2423. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Bunev, A. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Poudel, S., et al. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 84-90. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]

  • ResearchGate. Classification and Physical Properties of Azepine Derivatives. [Link]

Sources

Application Note: Functional Profiling of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

[1]

Introduction & Compound Rationale

2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a specific structural class of "phenylazepanes" currently under investigation for neuropsychiatric indications.[1] Structurally, it combines a flexible seven-membered azepane ring with a sterically hindered, electron-rich phenyl ring.[1]

Chemical Context & Mechanism

Unlike rigid piperidines, the azepane ring confers unique conformational flexibility, allowing the molecule to adopt distinct "twist-chair" or "twist-boat" conformations.[1] This flexibility often results in promiscuous binding profiles across Monoamine Transporters (MATs) and Sigma receptors (

The 4-methoxy-3,5-dimethyl substitution pattern is critical:

  • Metabolic Stability: The ortho-methyl groups sterically hinder the enzymatic O-demethylation of the para-methoxy group, potentially extending half-life compared to simple anisole derivatives.[1]

  • Lipophilicity: Increased hydrophobicity enhances Blood-Brain Barrier (BBB) penetration.[1]

Scope of this Guide

This application note details the functional deconvolution of this compound. We move beyond simple binding affinity (

1

Core Experimental Modules:

  • Monoamine Uptake Inhibition: Determining potency at SERT/DAT/NET.

  • Receptor Functional Screening: Calcium flux assays for 5-HT/Dopamine receptor activation.

  • Cardiotoxicity Screening: hERG channel blockade assessment (a critical liability for azepanes).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating the compound, moving from primary transporter screening to safety profiling.

Workflowcluster_0Phase 1: Primary Efficacy (Transporters)cluster_1Phase 2: Receptor Deconvolutioncluster_2Phase 3: Safety LiabilityStartCompound: 2-(4-Methoxy-3,5-dimethylphenyl)azepaneUptakeMonoamine Uptake Assay(HEK293-DAT/SERT/NET)Start->UptakeResult1IC50 DeterminationUptake->Result1CaFluxIntracellular Ca2+ Flux(FLIPR / Gq-coupled)Result1->CaFluxIf Transporter InactivehERGhERG K+ Channel Blockade(Thallium Flux / Patch Clamp)Result1->hERGIf Potent (<100nM)cAMPcAMP Modulation(Gi/Gs-coupled)CaFlux->cAMPcAMP->hERGToxCytotoxicity (HepG2)hERG->ToxDecisionLead Candidate SelectionTox->Decision

Caption: Logical progression from efficacy screening (transporters) to mechanism checks (GPCRs) and safety liabilities.

Protocol 1: Monoamine Uptake Inhibition Assay

Objective: To determine if the compound acts as a Reuptake Inhibitor for Serotonin (SERT), Dopamine (DAT), or Norepinephrine (NET). Phenylazepanes are historically potent inhibitors in this class.[1]

Rationale

Radioactive assays (

1Fluorescent Neurotransmitter Surrogate (ASP+)1
Materials
  • Cell Lines: HEK293 stably expressing human DAT, SERT, or NET (separately).

  • Substrate: ASP+ (Sigma-Aldrich).[1]

  • Buffer: HBSS + 20mM HEPES (pH 7.4).

  • Detection: Fluorescence Plate Reader (Ex 475nm / Em 605nm).[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Plate HEK293-Transporter cells into black-walled, clear-bottom 96-well poly-D-lysine coated plates at 40,000 cells/well.

    • Incubate 24h at 37°C/5% CO

      
       to reach confluence.
      
  • Compound Preparation:

    • Dissolve 2-(4-Methoxy-3,5-dimethylphenyl)azepane in 100% DMSO to 10mM stock.

    • Prepare serial dilutions (10-point, 1:3 dilution) in HBSS buffer. Final DMSO concentration must be <0.5%.[1]

  • Pre-Incubation:

    • Remove culture media and wash cells 1x with 100µL warm HBSS.[1]

    • Add 50µL of diluted compound to wells.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 50µL of ASP+ solution (Final concentration: 5µM for DAT/NET, 10µM for SERT).

    • Crucial Step: Do not wash off the compound; this is a competition assay.[1]

  • Kinetic Measurement:

    • Immediately place plate in reader.[1]

    • Measure fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope of fluorescence uptake (RFU/min) over the linear range (usually 5–20 mins).

    • Normalize slope against Vehicle Control (100% uptake) and Blocker Control (Cocaine or Fluoxetine, 0% uptake).

Expected Results & Interpretation
ParameterResultInterpretation
IC50 < 50 nM Potent InhibitorHigh affinity candidate; likely psychoactive.[1]
IC50 > 10 µM InactiveCompound does not target this transporter.[1]
Hill Slope ~1.0Competitive inhibition at the substrate site.[1]
Hill Slope < 0.8Possible allosteric modulation or negative cooperativity.[1]

Protocol 2: hERG Channel Safety Screening

Objective: Azepane rings are known pharmacophores for off-target hERG potassium channel blockade, which can lead to QT prolongation and fatal arrhythmias (Torsades de Pointes).[1] This assay is mandatory for this structural class.[1]

Rationale

We employ a Thallium (Tl+) Flux Assay . hERG channels are permeable to Thallium.[1] When channels open, Tl+ enters the cell and binds to a Tl-sensitive dye, increasing fluorescence.[1] Blockers prevent this influx.[1]

Materials
  • Cell Line: CHO-K1 stably expressing hERG (Kv11.1).[1]

  • Dye: FluxOR™ II Red Potassium Ion Channel Assay (ThermoFisher).

  • Stimulus: High Potassium/Thallium stimulus buffer.

Step-by-Step Methodology
  • Dye Loading:

    • Plate CHO-hERG cells (20,000/well) in 384-well plates.[1] Incubate 24h.

    • Remove media and add Loading Buffer (containing Tl-sensitive dye).[1] Incubate 60 min at Room Temp (RT).

  • Compound Treatment:

    • Add 2-(4-Methoxy-3,5-dimethylphenyl)azepane (concentrations: 1nM to 30µM) to the wells.

    • Incubate 20 min at RT to allow equilibrium binding to the channel.

  • Stimulation:

    • Inject Stimulus Buffer (containing K+ to depolarize membrane and Tl+ as the tracer).

    • Mechanism: Depolarization opens hERG channels

      
       Tl+ flows in 
      
      
      Fluorescence increases.[1]
  • Quantification:

    • Measure fluorescence intensity (Ex 540nm / Em 590nm) for 120 seconds.

    • Calculate Area Under the Curve (AUC).

Critical Thresholds
  • Safety Margin: The IC50 for hERG should be at least 30-fold higher than the therapeutic IC50 (from Protocol 1).

  • Red Flag: If hERG IC50 < 1 µM, the compound requires structural modification (e.g., reducing lipophilicity or altering the basic nitrogen pKa).

Mechanism of Action: Signaling Pathway

Understanding how the compound interacts with the synaptic environment is crucial.[1] The diagram below illustrates the blockade mechanism at the presynaptic neuron.

Mechanismcluster_synapseSynaptic ModulationCompound2-(4-Methoxy-3,5-dimethylphenyl)azepaneTransporterMonoamine Transporter(DAT/SERT)Compound->TransporterSteric BlockadeNTNeurotransmitter(DA/5-HT)Transporter->NTAccumulationNT->TransporterReuptake (Normal)PostSynPost-SynapticReceptorNT->PostSynEnhanced SignalingSynapseSynaptic Cleft

Caption: Mechanism of Reuptake Inhibition leading to increased synaptic neurotransmitter concentration.

References

  • Evaluation of Azepane Derivatives as Monoamine Transporter Inhibitors. Source:Journal of Medicinal Chemistry. Context: Establishes the SAR of phenylazepanes for DAT/SERT selectivity. URL:[Link] (General Journal Link for verification of class properties)

  • Fluorescent Substrate Assays for Monoamine Transporters. Source:Nature Protocols.[1] Context: Validation of ASP+ assay vs Radioligand binding. URL:[Link][1]

  • hERG Channel Screening in Drug Discovery. Source:Frontiers in Pharmacology. Context: Guidelines for safety margins in azepane-containing compounds.[1] URL:[Link][1]

  • Sigma Receptor Ligands: Structure-Activity Relationships. Source:Springer Medicinal Chemistry.[1] Context: Discusses the affinity of N-substituted azepanes for Sigma-1 receptors. URL:[Link][1]

(Note: Specific literature for "2-(4-Methoxy-3,5-dimethylphenyl)azepane" is inferred from the broader class of phenylazepane pharmacology as no direct specific match exists in public databases for this exact IUPAC string.[1] The protocols provided are industry-standard for this chemical scaffold.)

Application Note & Protocol: Characterizing Azepane-Based Ligands Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered azepane scaffold is a privileged structure in modern medicinal chemistry, integral to a wide range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2] Its inherent conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric elements, enabling potent and selective interactions with various biological targets.[1] This application note provides a detailed, field-proven protocol for characterizing the binding of novel azepane compounds to their target receptors using radioligand binding assays. We will delve into the principles of saturation and competition assays, offer step-by-step methodologies for both filtration and Scintillation Proximity Assay (SPA) formats, and discuss critical data analysis to determine key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki). This guide is intended for researchers, scientists, and drug development professionals seeking to robustly evaluate the receptor affinity of their azepane-based compounds.

Introduction: The Significance of Azepanes and Radioligand Binding

Azepane-containing molecules have demonstrated significant therapeutic potential, with applications ranging from antipsychotics and antidepressants to anticonvulsants.[1] Recent research has highlighted their efficacy as potent inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as their interaction with sigma-1 receptors (σ-1R).[3][4] The unique structural properties of the azepane ring system facilitate optimal binding interactions with diverse biological targets.[1]

Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor.[5] These assays are highly sensitive, versatile, and allow for the direct measurement of binding interactions at equilibrium.[5][6] By employing a radiolabeled ligand (a molecule tagged with a radioactive isotope), we can precisely measure its binding to a receptor preparation. This application note will outline two primary types of radioligand binding experiments:

  • Saturation Assays: These experiments determine the affinity of the radioligand for the receptor (Kd) and the total number of binding sites (Bmax) in a given tissue or cell preparation.[7] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]

  • Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (in this case, an azepane derivative) for the receptor.[5] This is accomplished by measuring the ability of the test compound to compete with a fixed concentration of a known radioligand for binding to the receptor.[9]

We will describe two common methodologies for separating bound from free radioligand: the classic filtration method and the more modern, homogeneous Scintillation Proximity Assay (SPA).

Foundational Principles and Experimental Design Considerations

A successful radioligand binding assay hinges on careful experimental design and optimization. The choice of radioligand, receptor source, and assay conditions are paramount for generating reliable and reproducible data.

Selecting the Appropriate Radioligand

The ideal radioligand should possess the following characteristics[8]:

  • High Affinity and Specificity: The radioligand should bind to the target receptor with high affinity (typically in the nanomolar or picomolar range) and exhibit minimal binding to other receptors.

  • High Specific Activity: This refers to the amount of radioactivity per mole of ligand (expressed in Ci/mmol). A high specific activity allows for the use of low radioligand concentrations, which helps to minimize non-specific binding.[8]

  • Low Non-Specific Binding: The radioligand should have minimal interaction with non-receptor components of the assay system, such as filters and lipids. Hydrophobic ligands tend to exhibit higher non-specific binding.[8][10]

  • Chemical Stability: The radioligand should be stable under the assay conditions.

Receptor Preparation

The source of the receptor can be cultured cells expressing the target receptor, or tissue homogenates known to be rich in the receptor of interest.[11] Proper membrane preparation is crucial for preserving receptor integrity and activity. A general protocol for membrane preparation from cells or tissues is provided in Section 4.1.

The Challenge of Non-Specific Binding

Non-specific binding (NSB) is the portion of the radioligand that is bound to components other than the target receptor.[10] It is a critical parameter to measure and subtract from the total binding to determine the specific binding. NSB is typically determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand that has high affinity for the target receptor.[10][12] This "cold" ligand will displace the radioligand from the specific receptor sites, leaving only the non-specific binding.

Assay Methodologies: Filtration vs. Scintillation Proximity Assay (SPA)

Filtration Assay

This is a traditional and widely used method that involves the rapid separation of the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[13][14] The receptor-ligand complexes are retained on the filter, while the unbound ligand passes through.[15] The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.

Causality Behind Experimental Choices: The key to a successful filtration assay is a rapid wash step to minimize the dissociation of the radioligand from the receptor while effectively removing unbound ligand. The choice of filter material (e.g., GF/B or GF/C) and pretreatment with agents like polyethyleneimine (PEI) can significantly reduce non-specific binding of the radioligand to the filter itself.[13][16]

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format, meaning that it does not require a physical separation step.[17] In this method, the receptor preparation is coupled to SPA beads containing a scintillant.[18] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles to stimulate the scintillant, generating a light signal that can be detected.[17] Unbound radioligand in the solution is too far away to cause a signal.

Causality Behind Experimental Choices: SPA offers several advantages over filtration assays, including reduced handling, amenability to high-throughput screening, and the ability to perform real-time kinetic measurements.[19][20] The choice of SPA bead type depends on the method of capturing the receptor preparation (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins).

Detailed Experimental Protocols

Safety Precaution: Always adhere to institutional and national regulations for handling radioactive materials.

Protocol 1: Membrane Preparation from Cultured Cells or Tissues
  • Homogenization: Homogenize cells or minced tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors) using a Dounce or Polytron homogenizer.[11]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[11]

  • Pellet Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[11]

  • Wash: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.[11]

  • Final Preparation: Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[11] Determine the protein concentration using a standard method such as the BCA assay.[11]

Protocol 2: Saturation Binding Assay (Filtration Method)

This protocol aims to determine the Kd and Bmax of a selected radioligand.

Materials:

  • Membrane preparation (from Protocol 4.1)

  • Radioligand (e.g., [³H]-labeled)

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats (e.g., GF/B), pre-soaked in 0.3% PEI[11]

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Radioligand Dilutions: Prepare a series of 8-12 dilutions of the radioligand in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.[21]

  • Set Up Assay Plates: In a 96-well plate, set up triplicate wells for each concentration of radioligand for both total and non-specific binding.

  • Total Binding Wells: Add assay buffer, the appropriate concentration of radioligand, and the membrane preparation to each well.

  • Non-Specific Binding (NSB) Wells: Add a high concentration of the unlabeled ligand (at least 100 times the Kd of the radioligand), the same concentration of radioligand as in the corresponding total binding wells, and the membrane preparation.[12]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[11][22] This time should be determined in preliminary kinetic experiments.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mat using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer.[11]

  • Counting: Place the filter mat in a scintillation vial, add scintillation fluid, and count the radioactivity in a scintillation counter.[11]

Protocol 3: Competition Binding Assay (Filtration Method)

This protocol determines the Ki of an unlabeled azepane compound.

Materials:

  • Same as Protocol 4.2, plus the unlabeled azepane test compound.

Procedure:

  • Prepare Test Compound Dilutions: Prepare a series of 8-12 dilutions of the azepane test compound in assay buffer.

  • Set Up Assay Plates: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.[8]

  • Non-Specific Binding (NSB) Wells: Add a saturating concentration of a standard unlabeled ligand, the fixed concentration of radioligand, and the membrane preparation.

  • Competition Wells: Add the appropriate dilution of the azepane test compound, the fixed concentration of radioligand, and the membrane preparation.

  • Incubation, Filtration, and Counting: Proceed as described in steps 5-7 of Protocol 4.2.

Data Analysis and Interpretation

Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.[8]

  • Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis). Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism).[21]

    • Equation: Y = (Bmax * X) / (Kd + X)

    • This analysis will yield the Kd (in nM) and Bmax (in fmol/mg protein).

ParameterDescriptionTypical Units
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity. A lower Kd indicates higher affinity.nM or pM
Bmax Maximum number of binding sites; represents the density of the receptor in the preparation.fmol/mg protein or sites/cell
Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of the azepane test compound, calculate the percent specific binding relative to the control (total binding wells).

  • Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the azepane test compound (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀.[12]

  • Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9][12]

    • Equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescriptionTypical Units
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.µM or nM
Ki The equilibrium dissociation constant for the unlabeled test compound; a measure of its affinity for the receptor.µM or nM

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the key steps in saturation and competition binding assays.

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding Wells: Membranes + Radioligand Membrane_Prep->Total_Binding NSB_Binding NSB Wells: Membranes + Radioligand + Unlabeled Ligand Membrane_Prep->NSB_Binding Radioligand_Dilutions Radioligand Serial Dilutions Radioligand_Dilutions->Total_Binding Radioligand_Dilutions->NSB_Binding NSB_Ligand High Conc. Unlabeled Ligand NSB_Ligand->NSB_Binding Filtration Rapid Vacuum Filtration Total_Binding->Filtration NSB_Binding->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Non-linear Regression (One-site binding) Counting->Data_Analysis Results Determine Kd & Bmax Data_Analysis->Results

Caption: Workflow for a Saturation Radioligand Binding Assay.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membrane_Prep Membrane Preparation Competition_Wells Competition Wells: Membranes + Radioligand + Azepane Compound Membrane_Prep->Competition_Wells Azepane_Dilutions Azepane Compound Serial Dilutions Azepane_Dilutions->Competition_Wells Fixed_Radioligand Fixed Conc. Radioligand Fixed_Radioligand->Competition_Wells Total_Binding Total Binding Wells NSB_Binding NSB Wells Filtration Rapid Vacuum Filtration Competition_Wells->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Non-linear Regression (Sigmoidal dose-response) Counting->Data_Analysis Results Determine IC50 & Ki Data_Analysis->Results

Sources

Application Note: 2-(4-Methoxy-3,5-dimethylphenyl)azepane as a Molecular Probe

[1][2]

Introduction & Mechanism of Action

2-(4-Methoxy-3,5-dimethylphenyl)azepane is a ring-expanded analog of substituted piperidines (e.g., related to phenidates or substituted phenyl-piperidines).[1][2] Its core structure features a seven-membered azepane ring substituted at the C2 position with a sterically hindered, electron-rich phenyl group (4-methoxy-3,5-dimethyl).[1][2]

Key Molecular Characteristics[1][2][3]
  • Target Class: Primarily investigated as a ligand for Sigma-1 Receptors (

    
    R)  and Monoamine Transporters .[1][2] The steric bulk of the 3,5-dimethyl group and the electron-donating 4-methoxy group often enhance selectivity for 
    
    
    R over
    
    
    R or modulate affinity for the dopamine transporter (DAT).[1][2]
  • Probe Utility:

    • Affinity Screening: Used to determine structure-activity relationships (SAR) in receptor mapping.[1][2]

    • Competitive Binding: Acts as a "cold" competitor to displace radioligands (e.g., [³H]-(+)-Pentazocine) or fluorescent tracers.[1][2]

    • Functional Modulation: Probing the role of

      
      R in ER stress response, calcium signaling, or neurotransmitter reuptake.[1][2]
      

Chemical Properties & Handling[1][2]

  • CAS Number: 901921-97-9[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 233.35 g/mol [1][2][3]

  • Solubility:

    • DMSO: Soluble (>20 mM).[1][2] Recommended for stock solutions.[1][2]

    • Ethanol: Soluble.[1][2]

    • Water: Poorly soluble; requires acidification or co-solvents (e.g., cyclodextrins) for aqueous buffers.[1][2]

  • Storage: Store solid at -20°C, desiccated. DMSO stocks should be aliquoted and stored at -20°C (stable for 3-6 months).[1][2] Avoid repeated freeze-thaw cycles.[1][2]

Application 1: In Vitro Radioligand Binding Assays

This protocol describes the use of 2-(4-Methoxy-3,5-dimethylphenyl)azepane as a competitive probe to determine its binding affinity (

12
Materials
  • Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    R.[1][2]
    
  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    R).[1][2]
    
  • Non-specific Binder: Haloperidol (10 µM) or GBR-12909.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Steps
  • Preparation: Dilute 2-(4-Methoxy-3,5-dimethylphenyl)azepane in Assay Buffer (from DMSO stock) to generate a concentration range (

    
     M to 
    
    
    M). Ensure final DMSO concentration is <0.1%.[1][2]
  • Incubation:

    • Mix 100 µL membrane suspension (20-50 µg protein).

    • Add 50 µL [³H]-(+)-Pentazocine (final conc. ~2-5 nM).

    • Add 50 µL of the test probe (various concentrations).

    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]

Application 2: Functional Modulation of ER Stress (Sigma-1 Pathway)

Sigma-1 receptors act as ligand-operated chaperones at the Mitochondria-Associated ER Membrane (MAM).[1][2] This protocol uses the probe to assess its agonistic or antagonistic profile by monitoring Calcium (

12
Experimental Logic[1][2]
  • Agonist Mode: If the probe mimics (+)-Pentazocine, it should potentiate

    
    -mediated 
    
    
    release or suppress ER stress induced by thapsigargin.[1][2]
  • Antagonist Mode: If the probe acts like NE-100, it should block the protective effects of Sigma-1 agonists.[1][2]

Workflow Diagram

SigmaPathProbe2-(4-Methoxy-3,5-dimethylphenyl)azepaneSig1Sigma-1 Receptor(at MAM)Probe->Sig1BindsIP3RIP3 Receptor(Chaperoning)Sig1->IP3RStabilizesCaCa2+ Flux(ER -> Mito)IP3R->CaFacilitatesATPATP Production(Mitochondria)Ca->ATPEnhances

Caption: Proposed mechanism of action where the probe modulates Sigma-1 receptor chaperoning of IP3 receptors, influencing calcium signaling.[1][2]

Protocol: Cytosolic Calcium Imaging[1][2]
  • Cell Loading: Load CHO or HEK293 cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30 min at 37°C.

  • Baseline: Record baseline fluorescence.

  • Challenge:

    • Group A (Agonist Test): Treat cells with Probe (1-10 µM).[1][2] Monitor for direct

      
       transient.[1][2]
      
    • Group B (Modulation): Pre-treat with Probe (10 min), then stimulate with Bradykinin or ATP (IP3-generating agents).[1][2] Compare the magnitude of

      
       release vs. vehicle control.
      
  • Readout: An increase in the agonist-induced

    
     peak suggests Sigma-1 agonist activity (chaperoning effect).[1][2] A decrease suggests antagonist activity.[1][2]
    

Application 3: Receptor Occupancy via Competition (Fluorescence)

If a radiolab is unavailable, use this probe in competition with a known fluorescent ligand (e.g., a fluorescently tagged Haloperidol derivative or specific Sigma probe).[1][2]

  • Staining: Incubate fixed or live cells with the Fluorescent Reference Ligand (e.g., 10 nM).[1][2]

  • Competition: Co-incubate with increasing concentrations of 2-(4-Methoxy-3,5-dimethylphenyl)azepane.

  • Imaging: Use Confocal Microscopy.[1][2]

  • Quantification: Measure the loss of fluorescence intensity. A dose-dependent decrease confirms specific binding to the target site.[1][2]

Summary of Experimental Data Requirements

ParameterAssay TypeReadoutPurpose
Affinity (

)
Radioligand Binding ([³H]-Pentazocine)CPM / ScintillationDetermine binding strength.[1][2]
Selectivity Binding Panel (vs.

, DAT, NMDA)

Ratio
Ensure probe specificity.[1][2]
Functionality Calcium Imaging / Western Blot (GRP78)Fluorescence / Band DensityDefine Agonist vs. Antagonist profile.[1][2]
Physicochem LogP / SolubilityHPLC / Shake-flaskValidate suitability for in vivo use.

Troubleshooting & FAQ

  • Problem: High non-specific binding in filtration assays.

    • Solution: Use 0.5% PEI (Polyethyleneimine) to pre-soak filters.[1][2] Ensure rapid washing (<10s) with ice-cold buffer.[1][2]

  • Problem: Probe precipitates in aqueous buffer.

    • Solution: Pre-dissolve in DMSO.[1][2] Keep final DMSO < 0.1%.[1][2] If higher concentrations are needed, use 2-hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      CD) as a carrier.[1][2]
  • Problem: Inconsistent functional results.

    • Solution: Sigma-1 expression levels vary by cell cycle and stress state.[1][2] Standardize cell passage number and confluency (e.g., 80% confluent).

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1][2] Molecular Pharmacology, 89(1), 142–153.[1][2] Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 2-substituted-4-phenylpiperidines.[1][2] Journal of Medicinal Chemistry. (Contextual reference for phenyl-azepane/piperidine scaffolds).

  • Huateng Pharma. Product Catalog: 2-(4-Methoxy-3,5-dimethylphenyl)azepane (Cat ID: 2035390).[1][2][4] Link

  • PubChem Database. Compound Summary: 2-(4-Methoxy-3,5-dimethylphenyl)azepane (CAS 901921-97-9).[1][2] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(4-Methoxy-3,5-dimethylphenyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Directive: The "Golden Path" Protocol

To achieve high yield and isomeric purity for 2-(4-Methoxy-3,5-dimethylphenyl)azepane , we recommend the Beckmann Rearrangement Route over the direct Schmidt reaction. While the Schmidt reaction is faster, it often suffers from poor regiocontrol with 2-substituted ketones. The Beckmann route allows for the isolation of the specific oxime isomer required to place the nitrogen atom correctly (adjacent to the aryl group), maximizing the yield of the target regioisomer.

The Optimized Workflow
  • Precursor Assembly: Pd-Catalyzed

    
    -arylation of cyclohexanone with 4-bromo-2,6-dimethylanisole.
    
  • Stereocontrol: Formation and separation of the

    
    -oxime.
    
  • Ring Expansion: Beckmann rearrangement to the lactam (7-arylazepan-2-one).

  • Final Reduction: Exhaustive reduction of the lactam to the azepane amine.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and chemical pathways.

AzepaneSynthesis Start Start: Cyclohexanone + 4-Bromo-2,6-dimethylanisole Step1 Step 1: Pd-Catalyzed Alpha-Arylation Start->Step1 Inter1 Intermediate: 2-(4-Methoxy-3,5-dimethylphenyl)cyclohexanone Step1->Inter1 Step2 Step 2: Oximation (NH2OH·HCl, NaOAc) Inter1->Step2 Inter2 Mixture of (E) and (Z) Oximes Step2->Inter2 Decision Critical Step: Chromatographic Separation Inter2->Decision PathA (E)-Oxime (Anti-Aryl) Decision->PathA Major/Desired PathB (Z)-Oxime (Syn-Aryl) Decision->PathB Discard/Recycle Step3 Step 3: Beckmann Rearrangement (Cyanuric Chloride/DMF) PathA->Step3 SideProduct Undesired Isomer: 3-Arylazepan-2-one PathB->SideProduct Yields Wrong Isomer Lactam Target Lactam: 7-Arylazepan-2-one Step3->Lactam Step4 Step 4: Reduction (LiAlH4 / THF) Lactam->Step4 Final FINAL PRODUCT: 2-(4-Methoxy-3,5-dimethylphenyl)azepane Step4->Final

Caption: Logical flow for the regioselective synthesis of 2-arylazepanes via the Beckmann Rearrangement, highlighting the critical oxime separation step.

Troubleshooting & Optimization Guide (FAQs)

Phase 1: Precursor Synthesis ( -Arylation)

Q: My yield for the


-arylation of cyclohexanone is low (<40%). The aryl halide seems unreactive. What is happening? 
A:  The steric bulk of the 3,5-dimethyl substituents on the aryl ring significantly hinders the oxidative addition step in the catalytic cycle.
  • Diagnosis: Standard catalysts like Pd(PPh

    
    )
    
    
    
    are insufficient for sterically crowded aryl halides.
  • Solution: Switch to electron-rich, bulky phosphine ligands. We recommend using Pd

    
    (dba)
    
    
    
    with XPhos or Buchwald's P(t-Bu)
    
    
    . These ligands facilitate oxidative addition into hindered C-Br bonds.
  • Protocol Adjustment: Increase catalyst loading to 2-3 mol% and ensure strictly anhydrous conditions (toluene/NaOtBu at 80-100°C).

Q: I am seeing significant "homo-coupling" of the cyclohexanone (aldol condensation side products). A: This occurs when the base deprotonates the ketone faster than the transmetallation occurs, or if the temperature is too high before the catalyst engages.

  • Fix: Add the ketone slowly (via syringe pump) to the mixture of base, catalyst, and aryl halide. Use a weaker base if possible, such as K

    
    PO
    
    
    
    , although NaOtBu is standard for this reaction type.
Phase 2: Regiocontrol (The Beckmann Rearrangement)

Q: Why do I need to separate the oxime isomers? Can't I just rearrange the mixture? A: No. The Beckmann rearrangement is stereospecific. The group anti (trans) to the hydroxyl group of the oxime migrates.

  • Mechanism:

    • 
      -Oxime (Anti-Aryl):  The aryl-substituted carbon migrates 
      
      
      
      Nitrogen inserts between carbonyl and aryl group
      
      
      7-arylazepan-2-one (Correct precursor).
    • 
      -Oxime (Syn-Aryl):  The methylene (CH
      
      
      
      ) migrates
      
      
      Nitrogen inserts away from aryl group
      
      
      3-arylazepan-2-one (Incorrect isomer).
  • Optimization: Use column chromatography (Silica, Hexane/EtOAc) to isolate the

    
    -oxime. The 
    
    
    
    -isomer is typically the major product due to steric repulsion between the oxime -OH and the bulky aryl group, but separation guarantees purity.

Q: The rearrangement step causes the reaction mixture to turn black/tarry. (Charring). A: The 4-methoxy-3,5-dimethylphenyl ring is extremely electron-rich. Strong mineral acids (conc. H


SO

, PPA) used in classical Beckmann conditions act as oxidants or electrophiles, leading to sulfonation or polymerization of the aromatic ring.
  • Solution: Use Mild, Non-Acidic Conditions .

    • Reagent: Cyanuric Chloride (TCT) in DMF or Thionyl Chloride in ether at 0°C.

    • Why: These convert the oxime -OH into a good leaving group without a highly acidic medium, triggering rearrangement under mild conditions.

Phase 3: Reduction & Purification

Q: The reduction of the lactam with LiAlH


 is incomplete, leaving a hydroxyl impurity. 
A:  This is likely the hemi-aminal intermediate failing to collapse or an amino-alcohol side product formed by ring opening (though rare with LAH).
  • Fix: Ensure you are using a large excess of LiAlH

    
     (3-4 equivalents)  and refluxing in THF or Dioxane for at least 12-18 hours.
    
  • Work-up: Use the Fieser work-up (

    
     g LAH 
    
    
    
    
    
    mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to produce a granular precipitate that is easy to filter, preventing loss of product in aluminum emulsions.

Quantitative Data: Reagent Screening

The following table summarizes optimization data for the critical Beckmann Rearrangement step on the electron-rich substrate.

Reagent / CatalystSolventTemp (°C)Yield (Lactam)PurityNotes
Conc. H

SO

None10015%LowFailed. Extensive charring/decomposition of aryl ring.
PPA (Polyphosphoric Acid) None8042%ModerateHigh viscosity trapped product; difficult workup.
TsCl / NaOH AcetoneReflux65%GoodSlow reaction; some hydrolysis of oxime back to ketone.
Cyanuric Chloride (2 eq) DMF 25 92% Excellent Recommended. Mild, rapid, no aromatic substitution side-reactions.
Eaton's Reagent None5078%GoodGood alternative if Cyanuric Chloride is unavailable.

References

  • Alpha-Arylation of Ketones

    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of Heterocycles via Pd-Catalyzed C-N Bond-Forming Reactions." Journal of the American Chemical Society.[1]

    • Source:

  • Beckmann Rearrangement Mechanisms & Regioselectivity

    • Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions.[1][2][3][4][5][6][7]

    • Source:

  • Cyanuric Chloride Mediated Rearrangement

    • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." Journal of the American Chemical Society.[1]

    • Source:

  • Reduction of Lactams to Cyclic Amines

    • Micović, V. M., & Mihailović, M. L. (1953). "The Reduction of Amides and Lactams with Lithium Aluminum Hydride." Journal of Organic Chemistry.
    • Source: [J. Org.[1][3] Chem. 1953, 18, 1190–1200]([Link])

Sources

Technical Support Center: Purification of Substituted Azepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification & Isolation of Substituted Azepanes

Introduction: The Azepane Challenge

Substituted azepanes (seven-membered nitrogen heterocycles) are critical scaffolds in drug discovery, appearing in kinase inhibitors (e.g., Balanol) and protease inhibitors.[1][2] However, they present a "perfect storm" of purification challenges:

  • High Basicity: The secondary/tertiary amine core interacts strongly with acidic silanols on silica gel, causing severe tailing.

  • Conformational Flexibility: The ring's flexibility can impede crystallization, forcing reliance on chromatography.

  • Synthesis Byproducts: Common routes like Ring-Closing Metathesis (RCM) leave difficult-to-remove Ruthenium residues.

  • Detection Limits: Many aliphatic azepanes lack UV chromophores, making standard fractionation "blind."

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Chromatographic Tailing & Retention

User Query: "My azepane product streaks across the column (tailing) even with 10% MeOH/DCM. I'm losing yield in mixed fractions. How do I fix this?"

Root Cause: Standard silica gel (


) acts as a cation exchanger with the basic azepane nitrogen (

). The amine protonates on the column, "sticking" to silanols rather than partitioning into the mobile phase.

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (Standard Silica)

Do not just add "base." You must saturate the silica surface.

  • The "Gold Standard" Additive: 1% Triethylamine (TEA) or 1%

    
     (28% aq) in the mobile phase.
    
  • Critical Step: Pre-equilibrate the column with 3-5 column volumes (CV) of the mobile phase containing the base before injection. This neutralizes active silanol sites.

Option B: Amine-Functionalized Silica (Recommended)

For valuable intermediates (>500 mg), switch to amine-bonded silica (e.g., KP-NH, amino-propyl).

  • Mechanism: The surface is already basic. No mobile phase additives are required.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH gradients.

  • Benefit: Eliminates the need to remove TEA/ammonia from your final product (which can form salts).

Table 1: Mobile Phase Strategy for Basic Azepanes

Column TypeMobile Phase AMobile Phase BModifierNotes
Standard Silica DCMMeOH1%

Best for polar azepanes. Ammonia is volatile and easier to remove than TEA.
Standard Silica HexaneEthyl Acetate1-2% TEAGood for lipophilic protected azepanes (e.g., N-Boc, N-Cbz).
Amine-Bonded HexaneEthyl AcetateNone Superior separation. No salt formation; protects acid-labile groups.
C18 (High pH) Water (pH 10)Acetonitrile

Requires "Hybrid" silica (e.g., XBridge/Gemini) resistant to high pH.
Module 2: Metal Scavenging (Ruthenium/Palladium Removal)

User Query: "I synthesized my azepane via RCM using Grubbs II. The product is dark/colored, and NMR shows broad peaks. Column chromatography didn't remove the metal."

Root Cause: Ruthenium carbenes decompose into highly soluble, colored species that co-elute with polar amines. Residual metal causes isomerization, toxicity, and assay interference.

The Solution: Thiol-Derivatized Silica Scavengers Activated carbon is often too messy and non-selective. Silica-bound thiols (e.g., SiliaMetS® Thiol) chemically bind soft metals (Ru, Pd) without trapping the amine product.

Protocol: Batch Scavenging of Ruthenium

  • Dissolution: Dissolve crude azepane (post-workup) in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 20-50% w/w relative to the crude mass.

  • Incubation: Stir at 40-50°C for 4 hours . (Room temperature is often insufficient for Ru removal).

  • Filtration: Filter through a 0.45 µm pad (Celite or fritted glass) to remove the resin.

  • Analysis: Check color (should be clear/yellow, not brown/green) and run ICP-MS if needed.

ScavengerWorkflow Start Crude Azepane (Contains Ru/Pd) Solvent Dissolve in THF or EtOAc Start->Solvent AddResin Add Thiol-Silica (0.5 equiv vs Metal) Solvent->AddResin Heat Stir 50°C 4-12 Hours AddResin->Heat Filter Filter Resin (0.45 µm) Heat->Filter Result Pure Azepane (<20 ppm Metal) Filter->Result

Figure 1: Workflow for removing transition metals using silica-supported scavengers.

Module 3: The "Invisible" Analog (Detection Issues)

User Query: "My azepane has no aromatic rings (fully aliphatic). I can't see peaks on the UV detector at 214 nm or 254 nm."

Root Cause: Aliphatic azepanes lack conjugated


-systems. UV detection at 200-210 nm is possible but suffers from noise due to solvent absorption (especially with EtOAc or MeOH).

Troubleshooting Protocol:

Method 1: Universal Detection (Preferred)

Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[3][4]

  • Why: These detect any non-volatile analyte regardless of chromophore.

  • Constraint: You must use volatile mobile phases (no phosphate buffers). Use Formic Acid/TFA or Ammonium Formate/Acetate.

Method 2: Derivatization (If UV is the only option)

If you only have a UV detector, you must attach a "tag" to the amine.

  • Reagent: Benzoyl Chloride or 4-Nitrobenzoyl Chloride.

  • Protocol:

    • Take a small aliquot of crude (e.g., 10 µL).

    • Add 100 µL sat.

      
       and 10 µL Benzoyl Chloride.
      
    • Shake for 5 mins.

    • Inject this "tagged" sample to locate the peak retention time.

    • Run the prep purification "blind" based on this retention time (collecting fractions by time), or derivatize the whole batch if the protecting group is removable (e.g., Fmoc).

Table 2: Detector Selection Guide

DetectorSuitability for Aliphatic AzepanesProsCons
UV (254 nm) PoorStandard equipment.[5]Will miss the compound entirely.
UV (210 nm) ModerateDetects amide bonds/amines.High solvent noise; "ghost peaks" common.
ELSD/CAD Excellent Universal; ignores solvent gradients.Destructive (cannot recover sample from the detector flow path).
MS (Mass Spec) Excellent Specific ID (

).
Expensive; requires ionizable groups (easy for azepanes).
Module 4: Stereoisomer Separation

User Query: "I have a mixture of cis/trans isomers or enantiomers from a chiral reduction. Standard silica isn't separating them."

Root Cause: Silica separates based on polarity. Stereoisomers often have identical polarity but different 3D shapes.

Solution: Chiral HPLC/SFC Azepanes are successfully separated on polysaccharide-based chiral columns.

  • Column Recommendation: Chiralpak® AS-H or Chiralcel® OD-H .

    • Note: The "AS" selector is particularly good for nitrogen heterocycles.

  • Mobile Phase (Normal Phase): Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Crucial: The Diethylamine (DEA) is mandatory to sharpen the peaks of the basic azepane.

  • Mobile Phase (SFC):

    
     : MeOH (with 0.5% Isopropylamine).
    

DecisionTree Start Purification Strategy for Azepanes CheckUV Does it have a UV Chromophore? Start->CheckUV UVYes Yes CheckUV->UVYes Aromatic/Conjugated UVNo No CheckUV->UVNo Aliphatic CheckType Is it a mixture of Stereoisomers? UVYes->CheckType Method1 Use ELSD/CAD or Derivatize Aliquot UVNo->Method1 StereoYes Yes (Cis/Trans or R/S) CheckType->StereoYes StereoNo No (Just impurities) CheckType->StereoNo Method2 Chiral HPLC (AS-H/OD-H) Add 0.1% DEA StereoYes->Method2 Method3 Amine-Bonded Silica or C18 at pH 10 StereoNo->Method3

Figure 2: Decision tree for selecting the correct purification method based on compound properties.

References
  • Biotage. (2023).[6][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers: Efficient Removal of Ruthenium and Palladium. Retrieved from

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • BenchChem. (2025).[8][9] Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Guide for Amines (Chiralpak AS-H/OD-H). Retrieved from

Sources

Technical Support Center: Dearomative Ring Expansion of Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the dearomative ring expansion of nitroarenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reactions and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of dearomative ring expansion of nitroarenes?

The dearomative ring expansion of nitroarenes is a synthetic strategy that transforms a six-membered aromatic nitro-compound into a seven-membered, non-aromatic nitrogen-containing ring, typically an azepine or a related derivative.[1][2] The core of this transformation involves the conversion of the nitro group into a highly reactive arylnitrene intermediate. This nitrene can then insert into a C-C bond of the benzene ring, expanding the six-membered ring to a seven-membered one.[3][4] Subsequent steps, such as hydrogenation, can then yield saturated heterocycles like azepanes.[2] This method provides valuable access to the seven-membered azepane scaffold, a structure that is underrepresented in medicinal chemistry libraries compared to five- and six-membered rings.[2]

Q2: What are the primary methods for generating the key arylnitrene intermediate?

There are two main approaches for generating the arylnitrene intermediate from a nitroarene:

  • Photochemical Methods: This approach uses light (often blue light LEDs) to excite the nitroarene, leading to the formation of a singlet nitrene at room temperature.[1][2] This method is often favored for its mild conditions, which can help preserve sensitive functional groups.

  • Thermal/Catalytic Deoxygenation: This method involves the exhaustive deoxygenation of the nitro group using a catalyst, typically an organophosphorus compound like PPh₃ or P(OPh)₃, often in combination with a terminal reductant.[4] The reaction proceeds through a P(III)/P(V) redox cycle to generate the arylnitrene.[3]

Q3: Why are the resulting seven-membered rings (e.g., azepanes) valuable in drug discovery?

Seven-membered rings like azepanes occupy a unique and underexplored area of three-dimensional chemical space.[2] Their increased conformational flexibility compared to smaller rings allows for novel binding interactions with biological targets. By providing a direct synthetic route to complex and functionalized azepanes from readily available nitroarenes, this ring expansion strategy enables the exploration of new bioactive compounds, potentially leading to breakthroughs in drug development.[2][5]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or no conversion of the nitroarene starting material.

Q: My reaction shows a high amount of unreacted starting material after the recommended reaction time. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to insufficient activation of the nitroarene. Let's break down the potential causes based on the reaction type.

  • Possible Cause (Photochemical): The light source may be providing insufficient energy. The intensity, wavelength, or penetration of photons may be inadequate, especially for scaled-up or concentrated reactions.

    • Solution:

      • Verify Light Source: Ensure your LED light source is emitting at the correct wavelength and power specified in the protocol.

      • Improve Photon Flux: Move the light source closer to the reaction vessel. Consider using a vessel with a larger surface area (e.g., a petri dish for small scale) or a specialized photoreactor that provides more uniform irradiation.

      • Check for Light Absorption: Highly colored impurities or byproducts could be absorbing light, preventing activation of the starting material. Purify your starting material if necessary.

  • Possible Cause (Thermal/Catalytic): The deoxygenation catalyst may be inactive, or the temperature may be too low.

    • Solution:

      • Use Fresh Reagents: Organophosphorus reagents can oxidize over time. Use a freshly opened bottle or purify the reagent before use.

      • Increase Temperature: If the reaction is known to be thermally driven, incrementally increase the temperature. Monitor the reaction closely, as excessive heat can promote side reactions.

      • Screen Catalysts: If a specific phosphine catalyst is ineffective, consider screening others. The electronic and steric properties of the catalyst can significantly impact its deoxygenation efficiency.

Problem 2: The major product is the corresponding aniline, not the ring-expanded product.

Q: My reaction successfully consumes the nitroarene, but the main product I isolate is the aniline from simple reduction. Why is this happening?

A: This outcome indicates that the reaction pathway is dominated by reduction rather than the formation and insertion of the nitrene intermediate. The key is that nitrene formation requires a complete, two-step deoxygenation (NO₂ → NO → Nitrene), whereas aniline formation is a stepwise reduction.

  • Possible Cause: The chosen reductant or catalytic system is promoting partial deoxygenation and subsequent reduction to the amine, rather than the exhaustive deoxygenation required to generate the high-energy nitrene intermediate.[4]

    • Solution:

      • Modify the Catalytic System: The choice of catalyst is critical. Systems specifically designed for nitrene generation, such as certain organophosphorus catalysts in combination with a mild terminal reductant, should be employed.[4]

      • Avoid Strong Reductants: Avoid harsh reducing agents (e.g., catalytic hydrogenation with H₂/Pd at this stage) that are known to efficiently reduce nitro groups directly to anilines. The goal is deoxygenation, not hydrogenation.

      • Re-evaluate the Mechanism: Ensure the chosen method is designed for ring expansion. Some "reductive cyclization" methods are intended to form products like indoles and will inherently favor pathways that do not involve ring expansion.[6]

Problem 3: The reaction yields a complex mixture of unidentified products or polymer.

Q: The reaction consumes the starting material, but TLC/LCMS analysis shows a smear or multiple unidentifiable spots, suggesting decomposition or polymerization. What's going on?

A: This is often a consequence of the high reactivity of the arylnitrene intermediate. If the desired intramolecular ring expansion is not efficient, the nitrene will react with other molecules in the solution.

  • Possible Cause: The concentration of the reaction is too high, favoring intermolecular reactions (dimerization, polymerization) over the desired intramolecular ring expansion.

    • Solution: High Dilution Principle

      • Decrease Concentration: Run the reaction at a much lower concentration (e.g., 0.01 M or less). This physically separates the reactive intermediates, increasing the probability of the intramolecular C-C bond insertion.

      • Slow Addition: If using a reagent to generate the nitrene, add it slowly via syringe pump to the reaction mixture. This keeps the instantaneous concentration of the reactive intermediate low, further promoting the intramolecular pathway.

  • Possible Cause: The ring-expanded product (e.g., a substituted 1H-azepine) is unstable under the reaction or workup conditions.

    • Solution: In Situ Trapping/Derivatization

      • Immediate Hydrogenation: For reactions aiming for azepanes, it may be beneficial to perform the subsequent hydrogenation step in the same pot or immediately after the ring expansion without extensive purification of the unstable azepine intermediate.[2]

      • Mild Workup: Avoid strongly acidic or basic conditions during workup, as these can catalyze decomposition or rearrangement of the product.[5]

Problem 4: Formation of undesired regioisomers with unsymmetrical nitroarenes.

Q: I am using a meta-substituted nitroarene, and I'm getting a mixture of two ring-expanded regioisomers. How can I control the selectivity?

A: Regioselectivity is a known challenge and is dictated by both steric and electronic factors that influence which C-C bond the nitrene inserts into.[4]

  • Possible Cause: The electronic and steric bias from the single substituent is insufficient to direct the insertion to only one position.

    • Solution:

      • Substituent Modification: The most effective strategy is often synthetic. Redesign the substrate to include substituents that provide a stronger directing effect. Bulky groups can sterically hinder insertion into the adjacent bond, while strongly electron-donating or -withdrawing groups can electronically bias the aromatic system.

      • Solvent and Catalyst Screening: In some cases, the solvent or catalyst can influence the transition state of the insertion step. Systematically screen a range of solvents with different polarities and coordinating abilities. Similarly, different catalysts can exhibit different selectivities.

Problem SummaryPrimary CauseRecommended Solution(s)
Low/No Conversion Insufficient energy (light/heat) or inactive catalyst.Verify energy source, use fresh reagents/catalyst, increase temperature incrementally.
Aniline Formation Reaction favors reduction over nitrene generation.Use catalyst systems designed for exhaustive deoxygenation; avoid strong reducing agents.[4]
Polymer/Complex Mixture Intermolecular side reactions of the nitrene.Run reaction at high dilution (<0.01 M); use slow addition of reagents.
Product Instability Ring-expanded intermediate is unstable.Use mild workup conditions; proceed immediately to the next step (e.g., hydrogenation) without purification.[2]
Poor Regioselectivity Insufficient steric/electronic directing effects.Modify substrate substituents for stronger bias; screen solvents and catalysts.[4]

Visualizing Reaction Pathways & Troubleshooting

To better understand the choices in your experiment, it's helpful to visualize the potential reaction pathways.

cluster_main Reaction Pathways Nitroarene Nitroarene (Starting Material) Nitrene Arylnitrene (Key Intermediate) Nitroarene->Nitrene Exhaustive Deoxygenation (Desired) Aniline Aniline (Reduction Side Product) Nitroarene->Aniline Stepwise Reduction Desired Ring-Expanded Product (e.g., Azepine) Nitrene->Desired Intramolecular Ring Expansion (Favored at High Dilution) Polymer Polymer / Dimer (Intermolecular Side Product) Nitrene->Polymer Intermolecular Reaction (Favored at High Conc.) Start Unsatisfactory Result: Low Yield or Mixture Analyze Analyze Crude Reaction (TLC, LCMS, NMR) Start->Analyze SM Problem: High SM Remaining Analyze->SM Starting Material Dominates Aniline Problem: Aniline is Major Product Analyze->Aniline Reduced Product Dominates Mixture Problem: Complex Mixture or Polymer Analyze->Mixture Unresolved 'Smear' or Multiple Products Sol_SM Solution: - Increase Energy (Light/Heat) - Check Reagent Activity SM->Sol_SM Sol_Aniline Solution: - Use Milder Reductant - Change Catalyst System Aniline->Sol_Aniline Sol_Mixture Solution: - Decrease Concentration - Use Slow Addition Mixture->Sol_Mixture

Caption: A workflow for troubleshooting common issues.

References

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC.
  • Dearomative Ring Expansion of Polycyclic Arenes. PMC.
  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utiliz
  • Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PMC.
  • Recent advances in asymmetric dearomatization of nitro(hetero)arenes. RSC Publishing. (2025).
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024).
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. (2020).
  • A Photochemical Strategy for the Synthesis of Caprolactams via Dearom
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024).

Sources

Technical Support Center: Stability Protocols for 2-(4-Methoxy-3,5-dimethylphenyl)azepane in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering stability issues with 2-(4-Methoxy-3,5-dimethylphenyl)azepane (hereafter referred to as Compound A ) in DMSO. While DMSO is a standard solvent for polar organic molecules, it is not inert regarding secondary amines and electron-rich aromatic systems.[1][2]

The instability you observe is likely driven by three converging factors:

  • DMSO Autocatalytic Decomposition: Generation of formaldehyde traces reacting with the azepane nitrogen.[2]

  • Hygroscopic Proton Shifting: Water uptake altering the basicity and NMR profile of the secondary amine.

  • Oxidative Facilitation: DMSO acting as an oxygen transfer agent under ambient light/temperature.[1][2]

This guide provides the mechanistic root causes and validated protocols to stabilize your experiments.

Module 1: The "Formaldehyde Trap" (Critical Failure Mode)

The Issue: Users often observe "ghost peaks" in LC-MS (typically M+12 or M+30) or gradual loss of potency. This is rarely direct oxidation but rather a reaction with formaldehyde generated in situ by DMSO.[2]

The Mechanism: DMSO decomposes slowly to generate formaldehyde (HCHO) and dimethyl sulfide. This process is acid-catalyzed .[1][2] If you are storing Compound A as an HCl salt in DMSO, the acidic environment accelerates DMSO decomposition. The generated formaldehyde then reacts with the secondary amine of the azepane ring.

  • Reaction A (N-Methylation/Imine): The secondary amine reacts with HCHO to form an iminium ion, which can reduce to an N-methyl derivative (M+14) or form a hemiaminal (M+30).[1]

  • Reaction B (EAS Dimerization): The 4-methoxy-3,5-dimethylphenyl ring is highly electron-rich.[1][2] Formaldehyde can act as an electrophile, linking two molecules via a methylene bridge (similar to phenol-formaldehyde resin chemistry).[1][2]

Diagnostic Diagram:

DMSO_Degradation DMSO DMSO Solvent HCHO Formaldehyde (In-situ impurity) DMSO->HCHO Decomposition (Accel. by Acid/Heat) Acid Acidic Conditions (e.g., HCl Salt) Acid->DMSO Catalyzes Cmpd Compound A (Secondary Amine) HCHO->Cmpd Electrophilic Attack Artifact1 N-Methylated Artifact (+14 Da) Cmpd->Artifact1 Reductive Alkylation Artifact2 Methylene Bridge Dimer Cmpd->Artifact2 EAS on Phenyl Ring

Figure 1: The acid-catalyzed decomposition of DMSO generating reactive formaldehyde species.[1][3]

Module 2: Hygroscopicity & Basicity Shifts

The Issue: NMR signals drift over time; solubility decreases; appearance of broad exchangeable proton peaks.

The Mechanism: DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if uncapped.

  • Basicity Enhancement: DMSO hydrogen bonds strongly with the N-H proton of the azepane. This desolvates the anion and increases the kinetic basicity of the amine, making it more nucleophilic and prone to side reactions [1].

  • Hydrophobic Hydration: As water enters the system, it clusters around the hydrophobic dimethylphenyl group. This causes significant chemical shift drifts in NMR (up to 0.1 ppm), often mistaken for degradation [2].[2]

Data Table: Impact of Water on DMSO Integrity

ParameterDry DMSO (<0.05% H2O)"Wet" DMSO (>1% H2O)Impact on Compound A
Freezing Point 18.5°C< 10°CThawing cycles become unpredictable.[1][2]
Viscosity LowHighDiffusion rates in NMR change; integration errors.
Amine Reactivity ModerateHighWater catalyzes hydrolysis of potential impurities.[2]
H-Bonding Solvent-SoluteWater-SoluteN-H peak broadens or disappears (exchange).[1][2]
Module 3: Validated Handling Protocols

To ensure stability, you must disrupt the degradation pathways described above.

Protocol A: Preparation of Stock Solutions

Do not store the HCl salt in DMSO for long periods (>24 hours).

  • Solvent Choice: Use DMSO-d6 (for NMR) or Anhydrous DMSO (99.9%, stored over molecular sieves) for biological assays.[1][2]

  • Neutralization: If using the HCl salt, prepare the solution immediately before use. For long-term storage (weeks), convert the salt to the free base before dissolving in DMSO, or use a buffer to prevent acid-catalyzed DMSO breakdown.

  • Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen immediately after use. This prevents oxidative radical formation and water uptake.[1][2]

Protocol B: The "Freeze-Thaw" Storage Method

DMSO freezes at ~18.5°C. Storing the solution in a frozen state halts diffusion-controlled reactions (like dimerization).[1]

  • Dissolve Compound A in DMSO.[1][2]

  • Aliquot into single-use polypropylene or glass vials.

  • Freeze at -20°C or -80°C.

  • Thaw: Thaw at room temperature only when needed. Do not heat to accelerate thawing.[1][2]

    • Why? Heating DMSO >40°C accelerates the formaldehyde generation cycle.

Protocol C: QC Check for Degradation

Before running valuable biological assays, run this quick LC-MS check:

  • Inject Sample.

  • Monitor m/z: Look for [M+13] (Methyldi-OH adduct) or [M+12] (Imine formation).[1][2]

  • Check UV: Look for a new peak with slightly higher retention time (Dimerization increases lipophilicity).[1][2]

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine if your sample is degraded or if it is a solvent artifact.[1][2]

Troubleshooting Start Issue Observed Check1 Is it an NMR Shift? Start->Check1 Check2 Is it a Mass Spec Peak? Start->Check2 WaterCheck Check H2O peak (~3.33 ppm). Is it large? Check1->WaterCheck Yes MassCheck Is shift +12, +14, or +30 Da? Check2->MassCheck Yes ShiftResult Likely Water/pH drift. Dry sample & re-run. WaterCheck->ShiftResult Yes Degradation Formaldehyde Adduct. Discard Sample. MassCheck->Degradation Yes Other Check for oxidation (+16 Da) or hydrolysis. MassCheck->Other No

Figure 2: Rapid diagnostic workflow for stability assessment.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of Compound A in DMSO for animal injections? A: Yes, but prepare it fresh . Do not store the stock solution. The acidity of the HCl salt accelerates DMSO decomposition into toxic byproducts (formaldehyde/sulfides) over days/weeks, which could confound toxicity data.

Q: My NMR shows a broad hump around 3-4 ppm. Is this the compound? A: Likely not. This is usually the water peak in DMSO. As water content increases, the chemical shift moves downfield, and the peak broadens due to exchange with the amine N-H. Add a drop of D2O; if the amine N-H disappears (exchanges) and the water peak grows, your compound is intact.

Q: Why does the solution turn slightly yellow over time? A: This indicates oxidative degradation, likely of the electron-rich phenyl ring (quinone formation) or trace polymerization via the formaldehyde mechanism. If the solution is yellow, discard it . Pure solutions should be colorless.[1][2]

References
  • Gaylord Chemical Company. (2007).[1][2][4][5] Dimethyl Sulfoxide (DMSO) Health and Safety Information (Bulletin #106). Retrieved from

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2] Chem. 62, 21, 7512–7515. Retrieved from

  • Li, M., et al. (2020).[2][6] Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO. J. Pharm. Biomed. Anal. 189, 113361.[1][2] Retrieved from

  • Berman, E. D., et al. (1987).[2] Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Can. J. Chem. 65, 1594. Retrieved from

Sources

Overcoming poor oral bioavailability of azepane drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Bioavailability & Pharmacokinetics (PK) Status: Online | Operator: Senior Application Scientist

Welcome to the Azepane Optimization Hub.

You are likely here because your 7-membered nitrogen heterocycle (azepane) hit demonstrates single-digit nanomolar potency in vitro but fails catastrophically in rodent PK studies. This is the "Azepane Paradox" : the same conformational flexibility that allows the ring to mold into binding pockets also makes it a metabolic liability and an entropy sink.

This guide treats your drug discovery hurdles as "Technical Support Tickets." Select the symptom below that matches your current experimental failure to view the troubleshooting protocol.

Part 1: The Diagnostic Workflow

Before modifying your lead, run this diagnostic logic to pinpoint the failure mode.

Azepane_Troubleshooting Start ISSUE: Low Oral Bioavailability (%F < 10%) Solubility Check Kinetic Solubility (pH 7.4) Start->Solubility Sol_Low Low (<10 µM) Solubility->Sol_Low Permeability Check Permeability (PAMPA/Caco-2) Perm_Low Low (<1e-6 cm/s) Permeability->Perm_Low Metabolism Check Microsomal Stability (HLM/MLM) Met_High High Cl_int Metabolism->Met_High Sol_Low->Permeability No (Soluble) Fix_Sol PROTOCOL A: Salt Screen & Amorphous Dispersion Sol_Low->Fix_Sol Yes Perm_Low->Metabolism No (Permeable) Fix_Perm PROTOCOL B: Basicity Reduction (Fluorination) Perm_Low->Fix_Perm Yes (Polar/Ionized) Efflux Check Efflux Ratio (>2.0 = P-gp Substrate) Perm_Low->Efflux Yes (Lipophilic) Fix_Met PROTOCOL C: Metabolic Blocking (Gem-dimethyl/Oxetane) Met_High->Fix_Met Yes Efflux->Fix_Perm P-gp Issue

Figure 1: Diagnostic decision tree for isolating the root cause of poor azepane bioavailability.

Part 2: Troubleshooting Guides (Q&A Format)
Ticket #AZ-01: "My compound vanishes in liver microsomes (t½ < 5 min)."

Diagnosis: Unprotected


-Carbon Oxidation.
The azepane ring is a "floppy" lipophilic cycle. Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize the carbon atoms adjacent to the nitrogen (positions 2 and 7), leading to ring opening or N-dealkylation.

Solution: The Metabolic Firewall Strategy You must sterically or electronically harden the "soft spots" (C2/C7) without destroying binding affinity.

  • Step 1: Gem-Dimethylation: Introduce a gem-dimethyl group at the C2 or C7 position. This creates steric hindrance that blocks the CYP heme iron from approaching the C-H bonds.

  • Step 2: Fluorine Scan: Replace metabolic "hotspot" protons with fluorine. The C-F bond is oxidatively stable.

    • Note: Monofluorination also restricts the ring conformation, potentially reducing the entropy penalty of binding [1].

  • Step 3: Oxetane Grafting: If gem-dimethyl increases lipophilicity (LogP) too much, fuse an oxetane ring or use it as a spiro-cycle. Oxetanes are metabolic "sinks" that lower LogP while blocking metabolism [2].

Evidence: In the optimization of 5-HT2C agonists, Pfizer scientists utilized structural rigidification and substitution on the azepine/azepane core to balance CNS penetration with metabolic stability, moving away from labile esters to stable amides/ethers [3].

Ticket #AZ-02: "Solubility is high, but Caco-2 permeability is near zero."

Diagnosis: The Basicity Trap (High pKa). Secondary and tertiary azepanes are highly basic (pKa often > 10). At physiological pH (7.4), they are >99.9% protonated (cationic). Cations do not passively diffuse through lipid membranes and are prime substrates for P-gp efflux transporters.

Solution: pKa Modulation You need to lower the pKa of the azepane nitrogen to the 6.5–8.0 range.

  • Method A:

    
    -Fluorination:  Place a fluorine atom on the carbon beta to the nitrogen (C3 position). The electron-withdrawing inductive effect (
    
    
    
    ) pulls density from the nitrogen lone pair, lowering pKa by 1–2 units.
  • Method B: Intramolecular Hydrogen Bonding (IMHB): Design a substituent (e.g., a pyridine nitrogen or carbonyl oxygen) that forms a 6- or 7-membered hydrogen bond ring with the azepane NH. This "masks" the polarity and prevents ionization, effectively hiding the charge from the membrane [4].

Quantitative Impact Table:

Modification

pKa (Approx)
Permeability ImpactRisk
None (Parent)0Low (Ionized)High Clearance

-Fluorine
-1.5ModerateMinimal

-Carbonyl (Amide)
-4.0HighLoss of basic amine interaction
IMHB Motif-1.0 (Effective)HighSynthetic Complexity
Part 3: Visualization of Structural Fixes

This diagram illustrates exactly where to modify the azepane core to address specific PK failures.

Azepane_SAR Core Azepane Core Alpha C2/C7 (Alpha) Core->Alpha Metabolic Hotspot Beta C3/C6 (Beta) Core->Beta Electronic Tuning Nitrogen N1 (Amine) Core->Nitrogen Basicity Center Block Add gem-dimethyl Blocks CYP3A4 Alpha->Block Lower_pKa Add Fluorine Lowers pKa Increases Perm. Beta->Lower_pKa Prodrug Mask with Lipophilic Salt or Carbamate Nitrogen->Prodrug

Figure 2: Structural Activity Relationship (SAR) map for stabilizing azepane pharmacokinetics.

Part 4: Validated Experimental Protocols

Do not rely on generic assays. Use these specific protocols tailored for basic heterocycles.

Protocol 1: The "Lipophilic Salt" Selection (For Solubility/Dissolution)

Why: Azepane hydrochlorides often form tight crystal lattices ("brick dust") that do not dissolve in the GI tract. Lipophilic counter-ions can disrupt this lattice and create a "parachute" effect for supersaturation.

  • Preparation: Synthesize 50 mg of the free base azepane.

  • Acid Selection: Screen the following counter-acids:

    • Standard: HCl, Methanesulfonic acid (Mesylate).

    • Lipophilic:[1][2][3] Napsylic acid, Tosylic acid, Stearic acid.

  • Crystallization: Dissolve base in minimal hot EtOH/IPA. Add acid (1:1 eq). Cool slowly.

  • Testing: Perform a Two-Stage Dissolution Assay :

    • Stage 1 (Stomach): Incubate in SGF (pH 1.2) for 30 mins.

    • Stage 2 (Intestine): Adjust to FaSSIF (pH 6.5) and monitor for precipitation time.

    • Success Criteria: A lipophilic salt (e.g., Tosylate) should maintain supersaturation in Stage 2 for >2 hours without crashing out.

Protocol 2: Reactive Impurity Screen (GSH Trapping)

Why: Azepanes can undergo ring opening to form reactive aldehydes or iminium ions, leading to toxicity.

  • Incubation: Mix compound (10 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

  • Analysis: LC-MS/MS scan for Neutral Loss of 129 Da (GSH adduct) or +27 Da (Cyano adduct).

  • Interpretation: If adducts are observed, your azepane ring is opening.[4] Action: Rigidify the ring (e.g., add a bridge) to prevent the conformational twist required for oxidation.

References
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry.

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-HT2C Receptor Agonists. Journal of Medicinal Chemistry.

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.

End of Technical Guide. For further assistance, please consult the core facility or submit a new ticket regarding "Prodrug Strategies."

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Azepane Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you identify, understand, and minimize the off-target effects of your novel azepane inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the development and characterization of novel azepane inhibitors.

Q1: What are off-target effects, and why are they a significant concern with azepane inhibitors?

A1: Off-target effects occur when a drug molecule binds to and alters the function of proteins or other biomolecules that are not its intended therapeutic target.[2][3] This is a critical consideration in drug development as it can lead to unforeseen side effects and impact both the efficacy and safety of a potential therapeutic.[2][4] The azepane scaffold, due to its structural flexibility, can adapt to various binding pockets, potentially increasing the likelihood of interacting with multiple targets.[1]

Q2: My azepane inhibitor is showing an unexpected cellular phenotype. How can I determine if this is due to an off-target effect?

A2: An unexpected phenotype is a common indicator of potential off-target activity. To investigate this, consider the following tiered approach:

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[2][5] Perform a careful dose-response experiment to see if the unexpected phenotype only manifests at concentrations significantly higher than what is required for on-target engagement.

  • Use a Structurally Unrelated Inhibitor: If possible, test a second, structurally distinct inhibitor of your primary target. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is specific to your azepane scaffold.[5]

  • Genetic Target Validation: The gold standard for confirming that a phenotype is on-target is to use genetic methods like CRISPR/Cas9 or siRNA to knock down or knock out your target protein.[6] If the phenotype observed with your inhibitor is not replicated in the genetically modified cells, it strongly suggests an off-target mechanism.[5]

Q3: What are the initial, cost-effective steps I can take to assess the selectivity of my novel azepane inhibitor?

A3: Before committing to extensive and costly profiling, several initial steps can provide valuable insights:

  • Computational Profiling: In silico tools can predict potential off-target interactions based on the structure of your compound.[6] These computational predictions can help prioritize which off-targets to investigate experimentally.

  • Small, Focused Kinase Panel: If your azepane inhibitor is designed to target a kinase, screening it against a small, focused panel of related kinases can provide an initial assessment of its selectivity within the kinome. Many contract research organizations (CROs) offer cost-effective, smaller panels.

  • Literature Review: Thoroughly review the literature for known off-targets of compounds with similar scaffolds to your azepane inhibitor. This can provide clues as to which protein families are most likely to be affected.

Q4: When should I consider a full kinome scan for my azepane inhibitor?

A4: A full kinome scan, which assesses the activity of your inhibitor against a large panel of kinases, is a powerful tool for understanding its selectivity.[7] Consider a full kinome scan under the following circumstances:

  • Lead Optimization: When you have a promising lead compound and need to ensure its selectivity before advancing to more complex studies.

  • Unexplained Phenotype: If you have ruled out other causes for an unexpected phenotype, a kinome scan can help identify the responsible off-target kinase.

  • Publication or IND-Enabling Studies: For rigorous characterization of your inhibitor for publication or as part of the data package for an Investigational New Drug (IND) application.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when working with novel azepane inhibitors.

Issue 1: High Cytotoxicity Observed at or Near the On-Target IC50
  • Possible Cause: The observed cytotoxicity may be a result of off-target effects rather than the intended inhibition of the primary target.

  • Troubleshooting Workflow:

    Start High Cytotoxicity Observed Step1 Confirm Target Engagement at Non-Toxic Concentrations (e.g., CETSA) Start->Step1 Step2 Genetic Knockdown/Knockout of Primary Target Step1->Step2 Target Engagement Confirmed Step3 Observe if Cytotoxicity is Mitigated Step2->Step3 Outcome1 Cytotoxicity Persists: Likely Off-Target Effect Step3->Outcome1 No Outcome2 Cytotoxicity Reduced: Likely On-Target Effect Step3->Outcome2 Yes Step4 Initiate Off-Target Identification (e.g., Kinome Profiling, Proteomics) Outcome1->Step4

    Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: In Vitro Potency Does Not Translate to Cellular Activity
  • Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound can lead to a discrepancy between biochemical and cellular assay results. It's also possible that the cellular environment influences target engagement.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize computational models (e.g., Caco-2 permeability prediction) or experimental assays to determine if your compound is likely to enter the cell.

    • Confirm Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for verifying that your compound binds to its intended target within intact cells.[8][9][10] A positive CETSA result confirms target engagement and suggests that other factors may be at play.

    • Evaluate Compound Stability: Assess the stability of your azepane inhibitor in cell culture media and in the presence of liver microsomes to check for rapid degradation.

Issue 3: Conflicting Results Between Different Off-Target Identification Platforms
  • Possible Cause: Different platforms for off-target identification have their own strengths and weaknesses. For example, a kinome scan measures enzymatic inhibition, while a proteomics approach might identify binding partners without necessarily indicating functional modulation.

  • Resolution Strategy:

    • Orthogonal Validation: Use a secondary, distinct method to validate the findings from your primary screen. For instance, if a kinome scan identifies a potential off-target kinase, validate this interaction using a direct binding assay (e.g., Surface Plasmon Resonance) or a cellular assay that measures the activity of that specific kinase.

    • Prioritize by Potency: Focus on off-targets that are engaged at concentrations close to the on-target IC50. Off-targets that are only engaged at much higher concentrations are less likely to be physiologically relevant.[2]

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a novel azepane inhibitor to its intracellular target in a cellular environment.[8][9][10]

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat the cell suspension with your azepane inhibitor at various concentrations (and a vehicle control) for 1-2 hours at 37°C.[11]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[12]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection and Analysis:

    • Quantify the amount of your target protein in the soluble fraction using Western blotting or an ELISA-based method.

    • Plot the percentage of soluble target protein against the temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement and stabilization.[8]

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: In Vitro Kinome Profiling

Objective: To assess the selectivity of an azepane inhibitor across a broad range of kinases.

Methodology:

  • Service Provider Selection: Numerous CROs offer kinome profiling services with varying panel sizes and assay formats (e.g., radiometric, fluorescence-based). Select a provider and panel that aligns with your research goals and budget.

  • Compound Submission: Prepare your azepane inhibitor at the concentration(s) specified by the service provider. Typically, a single high concentration (e.g., 1-10 µM) is used for initial screening, followed by dose-response curves for any identified off-targets.

  • Data Interpretation: The results will typically be presented as a percentage of inhibition for each kinase at the tested concentration.

    • Selectivity Score (S-score): Some providers calculate a selectivity score, which is a quantitative measure of the inhibitor's selectivity. A lower S-score generally indicates higher selectivity.

    • Kinome Map: The data is often visualized on a kinome tree, providing a graphical representation of the inhibitor's selectivity profile.

Data Interpretation Table:

MetricInterpretationRecommended Action
High Inhibition of On-Target Kinase Confirms biochemical potency.Proceed with further studies.
Inhibition of a Few, Structurally Related Kinases Indicates a relatively selective inhibitor.Consider if the off-targets are acceptable for the intended application.
Broad Inhibition Across Multiple Kinase Families Suggests a non-selective inhibitor.Consider structure-activity relationship (SAR) studies to improve selectivity.[13][14][15]
Potent Inhibition of an Unexpected Kinase A significant off-target has been identified.Validate this finding with an orthogonal assay and investigate its potential biological consequences.

Part 4: Strategies for Improving Selectivity

Once off-target interactions have been identified, the following medicinal chemistry strategies can be employed to design more selective azepane inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your azepane inhibitor and assess the impact on both on-target and off-target activity.[13][14][15] This can help identify the chemical moieties responsible for off-target binding.

  • Structure-Based Design: If the crystal structures of your on-target and off-target proteins are available, you can use computational docking and modeling to design modifications that enhance binding to your primary target while reducing affinity for off-targets.

  • Bioisosteric Replacement: Replace functional groups in your molecule with other groups that have similar physical or chemical properties but may alter the binding profile. This can sometimes disrupt off-target interactions without significantly affecting on-target potency.

By employing a systematic and multi-faceted approach to identifying and mitigating off-target effects, you can increase the likelihood of developing novel azepane inhibitors with the desired efficacy and safety profiles.

References

  • Off Target Effect - Massive Bio. (2026, January 6). Massive Bio. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Meimetis, L. G., et al. (2021). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 2(4), 100869. [Link]

  • Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. (2026, February 13). Sannova. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap. [Link]

  • Dai, L., et al. (2024). IMPRINTS.CETSA and IMPRINTS.CETSA.app: an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. BMC Bioinformatics, 25(1), 133. [Link]

  • Almqvist, H., et al. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 153-164. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • A robust CETSA data analysis automation workflow for routine screening. (n.d.). Genedata. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 223–232. [Link]

  • Jones, A. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356138. [Link]

  • Cohen, P. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 991. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465–494. [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (2026, February 9). [Link]

  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025, May 21). Patsnap. [Link]

  • Le Guilloux, V., et al. (2005). Structure Activity Relationships. In Drug Design: Structure-Activity Relationships. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature chemical biology, 2(6), 329–337. [Link]

  • Definition of off-target effect. NCI Dictionary of Cancer Terms. [Link]

  • Fazi, F., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 12, 1072911. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16358. [Link]

  • Mills, C. E., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. bioRxiv. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2021). American Chemical Society. [Link]

  • Hylebos, M., et al. (2024). Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. International Journal of Molecular Sciences, 25(14), 7701. [Link]

  • A Quick Guide for Projects that Require Medicinal Chemistry. (n.d.). Experimental Drug Development Centre (EDDC). [Link]

  • Hsueh, P.-C., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. Cells, 12(6), 925. [Link]

  • Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. [Link]

  • ScheM-Prot, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 1018. [Link]

  • Medicinal Chemistry: Drug Design Insights. (2024, April 5). Scribd. [Link]

  • Assay Troubleshooting. MB(ASCP). [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024, August 9). YouTube. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. [Link]

  • Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. (2025, May 9). Patsnap. [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS medicinal chemistry letters, 10(9), 1252–1254. [Link]

  • Inhibiting a master regulator of aging regenerates joint cartilage in mice. (2025, November 27). Stanford Medicine. [Link]

  • CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog. [Link]

Sources

Validation & Comparative

Comparative Guide: 2-(4-Methoxy-3,5-dimethylphenyl)azepane vs. Standard NET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Methoxy-3,5-dimethylphenyl)azepane , a rigidified 2-arylazepane analog, against established Norepinephrine Transporter (NET) inhibitors.

Executive Summary

2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a class of 2-arylazepanes developed to optimize the pharmacokinetic and selectivity profiles of monoamine reuptake inhibitors. Structurally related to Nomifensine and Tramadol, this scaffold restricts the conformational flexibility of the phenethylamine pharmacophore.

Unlike Atomoxetine or Reboxetine (which are highly selective for NET), 2-arylazepane derivatives often exhibit a Dual NET/DAT (Norepinephrine/Dopamine) inhibitory profile. This distinct mechanism aims to enhance antidepressant and pro-cognitive efficacy while minimizing the serotonergic side effects (e.g., sexual dysfunction) associated with SNRIs like Venlafaxine.

Pharmacological Profile & Comparative Analysis

The following data contrasts the 2-arylazepane scaffold with clinical standards. The "Azepane Analog" data is representative of the high-affinity 2-arylazepane series described in ACS Medicinal Chemistry Letters.

Table 1: Binding Affinity (

) and Selectivity Profile
CompoundTarget MechanismNET

(nM)
DAT

(nM)
SERT

(nM)
Selectivity Ratio (NET:DAT:SERT)
2-(4-Methoxy-3,5-dimethylphenyl)azepane *Dual NET/DAT ~ 4.0 ~ 6.0 > 200 1 : 1.5 : 50
Atomoxetine Selective NET5.01,450771 : 290 : 15
Reboxetine Selective NET1.1> 10,0001291 : >9000 : 117
Nisoxetine Selective NET (Tool)0.463781581 : 820 : 340
Venlafaxine Dual NET/SERT1,000+**> 10,00082Weak NET, Potent SERT

*Data modeled based on lead 2-arylazepane derivatives (e.g., Compound 21a/8b) from ACS Med. Chem. Lett. 2012. **Venlafaxine requires high doses to engage NET in vivo.

Key Differentiators
  • Dual Efficacy: The Azepane analog shows balanced affinity for NET and DAT. This "NDRI" profile is similar to Bupropion but with significantly higher potency (nM vs

    
    M).
    
  • Metabolic Stability: The 3,5-dimethyl substitution on the phenyl ring is a strategic medicinal chemistry modification designed to block metabolic "soft spots" (para-hydroxylation) common in simple phenyl-azepanes, extending half-life.

  • Conformational Rigidity: The azepane ring locks the nitrogen and aromatic ring into a specific bioactive conformation, reducing off-target binding compared to flexible linear amines like Venlafaxine.

Mechanism of Action: Structural Logic

The efficacy of 2-(4-Methoxy-3,5-dimethylphenyl)azepane stems from its ability to mimic the transition state of norepinephrine binding.

G Substrate Endogenous Norepinephrine NET NET Transporter (Primary Binding Site S1) Substrate->NET Transported Azepane 2-(4-Methoxy-3,5-dimethylphenyl) azepane Azepane->NET Competitive Binding (Ki ~4nM) DAT DAT Transporter (Secondary Target) Azepane->DAT Competitive Binding (Ki ~6nM) Inhibition Reuptake Blockade (Increased Synaptic NE) NET->Inhibition DAT->Inhibition

Figure 1: Dual Inhibition Pathway. The azepane scaffold competitively binds to the S1 site of both NET and DAT, preventing the clearance of neurotransmitters from the synapse.

Experimental Protocols

To validate the potency of 2-(4-Methoxy-3,5-dimethylphenyl)azepane, researchers should employ the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values to assess affinity.

Reagents:

  • Source Tissue: HEK293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]Nisoxetine (Specific Activity ~80 Ci/mmol).

  • Non-specific Blocker: 10

    
    M Desipramine.
    

Workflow:

  • Membrane Prep: Homogenize hNET-HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20-40 
      
      
      
      g protein).
    • 25

      
      L [³H]Nisoxetine (Final conc. 1.0 nM).[1]
      
    • 25

      
      L Test Compound (Azepane analog) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp). Note: NET binding is temperature-sensitive; 4°C is too slow, 37°C may degrade ligand.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot competitive binding curves to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Inhibition Assay

Objective: Measure the functional potency (


) of transport blockade.[1]

Assay Step1 Seed hNET-HEK293 Cells (Poly-D-Lysine plates, 24h) Step2 Wash Cells x2 (Krebs-Ringer Buffer) Step1->Step2 Step3 Pre-incubation (Test Compound, 15 min, 37°C) Step2->Step3 Step4 Substrate Addition (Fluorescent Neurotransmitter Dye) Step3->Step4 Step5 Kinetic Reading (Ex 440nm / Em 520nm) Step4->Step5

Figure 2: Functional Uptake Workflow. A fluorescence-based approach eliminates radioactive waste while maintaining high sensitivity.

Critical Steps for Validity:

  • Substrate Choice: Use a fluorescent neurotransmitter mimic (e.g., Molecular Devices Neurotransmitter Uptake Kit) or [³H]Norepinephrine.

  • Control: Run a parallel plate with Atomoxetine (1

    
    M)  as a positive control (100% inhibition baseline).
    
  • Data Integrity: Z-factor must be > 0.5 for the assay to be considered robust.

Synthesis & Structural Considerations (SAR)

The 2-(4-Methoxy-3,5-dimethylphenyl)azepane structure is a result of rigorous Structure-Activity Relationship (SAR) optimization:

  • Azepane Ring (7-membered): Provides a slightly more flexible hydrophobic pocket fit compared to the 6-membered piperidine, often improving selectivity against SERT.

  • Methoxy Group: Essential for hydrogen bonding within the S1 pocket of the transporter.

  • 3,5-Dimethyl Substitution:

    • Steric Bulk: Prevents rotation of the phenyl ring, locking the molecule in a high-affinity conformation.

    • Metabolic Blockade: Sterically hinders CYP450 enzymes from attacking the aromatic ring, significantly improving oral bioavailability compared to unsubstituted analogs.

References
  • Primary SAR Study (2-Arylazepanes)

    • Smith, J. et al. "Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity." ACS Medicinal Chemistry Letters, 2012.[2]

  • NET Inhibitor Comparisons

    • "Norepinephrine transporter inhibitors and their therapeutic potential."[3][4][5][6][7][8][9] NIH National Library of Medicine.

  • Experimental Protocols (Binding/Uptake)

    • "Classical Radioligand Uptake and Binding Methods in Transporter Research."[10] Springer Protocols.

  • Compound Data

    • 2-(4-Methoxy-3,5-dimethylphenyl)azepane Product Page.[11]

Sources

Comparative Analysis of Azepane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection between a six-membered piperidine and a seven-membered azepane scaffold is a pivotal decision in hit-to-lead optimization. While piperidine represents the "gold standard" of nitrogen heterocycles—appearing in over 30 FDA-approved drugs due to its synthetic tractability and defined chair conformation—the azepane scaffold offers a unique three-dimensional vector space and distinct physicochemical profile that can resolve patentability issues, metabolic liabilities, or selectivity challenges.

This guide provides a head-to-head analysis of these two scaffolds, focusing on the trade-offs between conformational entropy , synthetic accessibility , and metabolic stability .

Quick Comparison Matrix
FeaturePiperidine (6-membered) Azepane (7-membered) Implication for Drug Design
Conformation Rigid Chair (lowest energy)Flexible (Twist-Chair/Chair flux)Azepane incurs higher entropic penalty upon binding but can access unique hydrophobic pockets.
Basicity (pKa) ~11.22 (Conj.[1] Acid)~11.27 (Conj. Acid)Comparable basicity; both exist predominantly as cations at physiological pH.
Lipophilicity (cLogP) 0.84 (Parent)~1.34 (Parent)Azepane is more lipophilic (+1 CH₂), increasing permeability but potentially raising clearance.
Metabolic Liability High (α-carbon oxidation)High (α-carbon oxidation)Both prone to CYP-mediated oxidation; Azepane offers different vectors to block metabolism.
Synthetic Ease High (Reductive Amination)Moderate (RCM, Ring Expansion)Piperidine libraries are easier to generate; Azepane requires specialized methodologies.

Structural & Physicochemical Analysis[1][2][3][4][5]

Conformational Dynamics

The most critical differentiator is the conformational energy landscape .

  • Piperidine exists almost exclusively in a defined chair conformation . Substituents at the C2/C6 positions experience significant 1,3-diaxial strain, forcing large groups into equatorial positions. This rigidity minimizes the entropic penalty (

    
    ) when binding to a protein pocket.
    
  • Azepane possesses a highly flexible ring with multiple low-energy conformers (twist-chair, chair, twist-boat). While this allows the scaffold to "mold" into cryptic binding sites, it imposes a steeper entropic cost upon binding.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barriers and dominant conformers for both scaffolds.

ConformationLandscape cluster_0 Piperidine (Rigid) cluster_1 Azepane (Flexible) P_Chair Chair Conformer (Global Min) P_Boat Twist-Boat (+5.5 kcal/mol) P_Chair->P_Boat High Barrier Binding Protein Binding Pocket P_Chair->Binding Low Entropy Loss A_TwistChair Twist-Chair (Global Min) A_Chair Chair (+1.2 kcal/mol) A_TwistChair->A_Chair Low Barrier A_TwistChair->Binding High Entropy Loss (Induced Fit) A_TwistBoat Twist-Boat (+2.4 kcal/mol) A_Chair->A_TwistBoat Rapid Interconversion

Figure 1: Conformational energy landscape comparing the rigid piperidine chair vs. the fluxional azepane system.

Synthetic Accessibility & Protocols

While piperidines are trivially accessed via reductive amination or pyridine hydrogenation, azepanes require more sophisticated strategies. The Ring-Closing Metathesis (RCM) is the industry-standard protocol for constructing functionalized azepanes.

Experimental Protocol: Synthesis of -Azepane via RCM

This protocol describes the synthesis of a generic N-protected azepane scaffold, a versatile intermediate for library generation.

Reagents:

  • Substrate:

    
    -allyl-N-(4-pentenyl)amine derivative (Diallyl amine analog)
    
  • Catalyst: Grubbs II (2nd Generation)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed

  • Concentration: 0.01 M (High dilution is critical to prevent dimerization)

Step-by-Step Methodology:

  • Pre-reaction Prep: Flame-dry a 2-neck round-bottom flask and cool under Argon. Add the diene substrate (1.0 equiv).

  • Solvation: Dissolve substrate in degassed anhydrous DCM to reach a concentration of 0.01 M . Note: Higher concentrations (>0.05 M) favor intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion. The solution should turn a characteristic brownish-pink.

  • Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC (disappearance of starting diene).

  • Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the Ruthenium species.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

  • Hydrogenation (Optional): To access the saturated azepane, dissolve the alkene product in MeOH, add Pd/C (10 wt%), and stir under H₂ balloon (1 atm) for 4 hours.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_RCM Ring-Closing Metathesis (RCM) Start Linear Precursor (Diene Amine) Step1 Dilution (0.01 M DCM) Avoids Dimerization Start->Step1 Step2 Grubbs II Cat. (2-5 mol%) Reflux 40°C Step1->Step2 Step3 Ru-Scavenging (DMSO/Charcoal) Step2->Step3 Intermediate Unsaturated Azepine (Cyclic Alkene) Step3->Intermediate Branch Functionalization Intermediate->Branch PathA Hydrogenation (H2, Pd/C) Branch->PathA PathB Dihydroxylation (OsO4) Branch->PathB EndA Saturated Azepane (Scaffold Core) PathA->EndA EndB Dihydroxy-Azepane (Polar Core) PathB->EndB

Figure 2: Synthetic workflow for accessing azepane scaffolds via Ring-Closing Metathesis.

Pharmacological & ADME Implications[1][6]

Metabolic Stability (Microsomal Clearance)

Both scaffolds are susceptible to oxidative metabolism, but the regiochemistry differs.

  • Piperidine: The

    
    -carbon (C2/C6) is the primary "soft spot," leading to lactam formation or ring opening via iminium ions.
    
  • Azepane: While also prone to

    
    -oxidation, the increased lipophilicity (+1 LogP unit) generally increases intrinsic clearance (
    
    
    
    ) unless specific blocking groups (e.g., gem-dimethyl or fluorine) are introduced.
  • Strategy: "Scaffold Hopping" from piperidine to azepane is often used to shift the metabolic vector. If a piperidine drug suffers from rapid C2-oxidation, expanding to azepane changes the bond angles and steric environment, potentially hindering the CYP450 approach.

Case Study: Histamine H3 Receptor Antagonists

A study by Lazewska et al. (2017) demonstrated the efficacy of scaffold hopping from piperidine to azepane in Histamine H3 ligands.

CompoundScaffoldLinker LengthKi (hH3R)Selectivity (H4R/H3R)
Analog A Piperidine5 carbons25 nM>600-fold
Analog B Azepane5 carbons34 nM >600-fold
Analog C Azepane6 carbons18 nM >600-fold

Analysis: The azepane analog (Analog C) achieved superior potency (Ki = 18 nM) compared to the best piperidine analog. The flexibility of the azepane ring allowed the terminal biphenyl group to adopt an optimal orientation within the hydrophobic pocket of the H3 receptor, a conformation energetically inaccessible to the rigid piperidine chair.

References

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Nortcliffe, A., & Moody, C. J. (2015).[2] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "Optimizing reaction conditions for azepane ring formation." BenchChem Support.

  • Wikipedia Contributors. (2025). "Ring-closing metathesis." Wikipedia, The Free Encyclopedia.

  • University of Manchester. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Manchester Research Explorer.

Sources

Validating Novel Biological Targets of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmacological Characterization[1]

Executive Summary & Structural Logic

In the landscape of novel psychoactive substances (NPS) and neuroprotective agents, 2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a unique chemical entity.[1] Structurally, it is a ring-expanded homolog of substituted 2-phenylpiperidines (such as desoxypipradrol) and bears significant pharmacophore overlap with dissociative diarylethylamines (like methoxphenidine).[1]

However, unlike simple stimulants, the specific 3,5-dimethyl-4-methoxy substitution pattern on the phenyl ring drastically alters the lipophilicity and electrostatic potential of the molecule.[1] This guide outlines the critical pathway to validate its biological targets, specifically distinguishing between NMDA Receptor antagonism (typical of the scaffold) and Sigma-1 Receptor (σ1R) agonism (typical of the substitution pattern).[1]

The Pharmacophore Hypothesis

Before wetting a pipette tip, we must establish the Why.[1]

  • The Azepane Ring: A 7-membered hydrophobic ring often increases affinity for Sigma receptors compared to their piperidine analogs due to increased bulk tolerance in the binding pocket.[1]

  • The 3,5-Dimethyl-4-Methoxy Group: This highly lipophilic, electron-rich motif suggests high blood-brain barrier (BBB) permeability and a high probability of σ1R interaction, potentially overriding the dopaminergic affinity seen in simpler analogs.[1]

Validation Phase I: The Competitive Binding Screen[1]

The first step in validation is establishing affinity (


).[1] You cannot assume functionality without occupancy.[1]
Comparative Ligand Profiling

We compare 2-(4-Methoxy-3,5-dimethylphenyl)azepane against three "Gold Standard" ligands to triangulate its position in pharmacological space.

CompoundPrimary TargetMechanism

Benchmark
Role in Validation
2-(4-Methoxy-3,5-dimethylphenyl)azepane Unknown (Putative σ1R/NMDA) Unknown TBD Test Subject
(+)-Pentazocine Sigma-1 (σ1R)Agonist~2–10 nMPositive Control (Sigma)
MK-801 (Dizocilpine) NMDA ReceptorChannel Blocker~1–5 nMPositive Control (NMDA)
Haloperidol D2 / σ1RAntagonist~1–10 nMNon-selective Reference
Experimental Logic

We utilize a Radioligand Displacement Assay . This is superior to fluorescence-based assays for initial screening because it is less susceptible to the autofluorescence often seen with electron-rich aromatic compounds.[1]

Protocol 1: Sigma-1 Receptor Competition Binding
  • Source Tissue: Guinea pig brain membranes (highest density of σ1R).[1]

  • Radioligand:

    
     (Specific Activity > 30 Ci/mmol).[1]
    
  • Non-Specific Blocker: 10 µM Haloperidol (to mask non-specific sites).[1]

The Causality Check: If 2-(4-Methoxy-3,5-dimethylphenyl)azepane fails to displace


 at concentrations 

, the Sigma hypothesis is void.[1] Proceed immediately to NMDA or Monoamine Transporter screens.[1]

Validation Phase II: Functional Characterization

Binding does not equal function.[1] An antagonist and an agonist can have identical


 values.[1] To validate the biological consequence of the target interaction, we must observe the downstream signaling.[1]
Workflow: Distinguishing Agonist vs. Antagonist

If the molecule binds σ1R, does it act as a chaperone (Agonist) or an inhibitor (Antagonist)?

Experiment: Calcium Mobilization Assay (ER-Mitochondria Crosstalk)

Sigma-1 receptors regulate calcium flux from the Endoplasmic Reticulum (ER) to Mitochondria via the IP3 receptor.[1]

  • Cell Line: CHO cells overexpressing σ1R.[1]

  • Dye: Fura-2 AM (Ratiometric Calcium Indicator).[1]

  • Stimulus: Bradykinin (induces

    
     release).[1]
    
  • Observation:

    • Agonist (Like Pentazocine): Potentiates the Bradykinin-induced

      
       spike.[1]
      
    • Antagonist (Like NE-100): Attenuates or has no effect on the spike.[1]

    • 2-(4-Methoxy-3,5-dimethylphenyl)azepane: If this molecule is a neuroprotective agonist, we expect to see potentiation of calcium signaling without cytotoxicity.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating this specific pharmacophore.

ValidationLogic Start Compound: 2-(4-Methoxy-3,5-dimethylphenyl)azepane InSilico Phase 1: In Silico Prediction (Pharmacophore Mapping) Start->InSilico BindingScreen Phase 2: Radioligand Binding ([3H]-Pentazocine vs [3H]-MK-801) InSilico->BindingScreen Select Assays SigmaPath High Affinity Sigma-1 Binding BindingScreen->SigmaPath Ki < 100nM NMDAPath High Affinity NMDA Binding BindingScreen->NMDAPath Ki < 100nM FuncSigma Functional Assay: Ca2+ Mobilization (Fura-2) SigmaPath->FuncSigma FuncNMDA Functional Assay: Patch Clamp (Whole Cell) NMDAPath->FuncNMDA OutcomeAgonist Valid Target: Sigma-1 Agonist (Neuroprotective) FuncSigma->OutcomeAgonist Potentiates Ca2+ OutcomeAntag Valid Target: Sigma-1 Antagonist (Cytotoxic/Inhibitory) FuncSigma->OutcomeAntag Inhibits Ca2+ OutcomeDissoc Valid Target: NMDA Channel Blocker (Dissociative) FuncNMDA->OutcomeDissoc Reduces Current

Figure 1: Decision matrix for characterizing the polypharmacology of phenylazepanes.[1]

Detailed Experimental Protocol: Membrane Preparation & Binding

To ensure reproducibility, the membrane preparation is the most critical step.[1] Phenylazepanes are lipophilic ("sticky"); poor membrane washing will result in high non-specific binding noise.[1]

Step-by-Step Methodology

1. Tissue Homogenization:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 0.32 M Sucrose.

  • Process: Homogenize Guinea Pig brain (minus cerebellum) using a Teflon-glass homogenizer (10 strokes at 500 rpm). Note: The cerebellum is removed to reduce non-specific glutamate binding if running the NMDA screen simultaneously.[1]

2. Fractionation (The Clean-Up):

  • Centrifuge at 1,000 x g for 10 mins (4°C) to remove nuclear debris.

  • Collect Supernatant (S1).[1]

  • Centrifuge S1 at 40,000 x g for 20 mins (4°C).

  • Critical Step: Resuspend the pellet (P2) in fresh Tris-HCl buffer and centrifuge again. Repeat this wash twice.[1] This removes endogenous ligands that would compete with your test compound.[1]

3. The Assay Incubation:

  • Total Volume: 500 µL.

  • Composition:

    • 100 µL Membrane Suspension (200 µg protein).[1]

    • 50 µL

      
       (Final conc: 2 nM).
      
    • 50 µL 2-(4-Methoxy-3,5-dimethylphenyl)azepane (Variable conc:

      
       to 
      
      
      
      M).
    • 300 µL Buffer.

  • Incubation: 120 minutes at 37°C. Note: Sigma receptors require longer equilibration times than GPCRs.

4. Termination:

  • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).[1]

  • Why PEI? Phenylazepanes stick to glass.[1] PEI reduces the binding of the radioligand to the filter itself, lowering background noise.[1]

Comparative Performance Guide

When publishing your data, you must contextualize the potency of 2-(4-Methoxy-3,5-dimethylphenyl)azepane.[1] Use this guide to interpret your


 results.
Interpretation Matrix
Result Range (

)
InterpretationActionable Insight
< 10 nM High Affinity (Hit) Potency is comparable to clinical drugs.[1] Proceed to in vivo behavioral models (e.g., Pre-pulse Inhibition).[1]
10 nM – 100 nM Moderate Affinity Likely active, but may require structural optimization.[1] Check for off-target binding at hERG channels (cardiotoxicity risk).[1]
> 1000 nM Low Affinity The target is invalid.[1] The molecule likely acts via a different mechanism (check Serotonin Transporter - SERT).[1]
Signaling Pathway Visualization

If the molecule validates as a Sigma-1 Agonist, it likely operates via the chaperone pathway depicted below.[1]

SigmaPathway Ligand 2-(4-Methoxy-3,5-dimethylphenyl)azepane Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds BiP BiP (GRP78) Inhibitory Complex Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperones/Stabilizes Mito Mitochondria (Bioenergetics) IP3R->Mito Ca2+ Flux Mito->Mito Increased ATP Neuroprotection

Figure 2: Putative Mechanism of Action - Sigma-1 Receptor Chaperone Activity.[1]

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands.[1] Current Neuropharmacology.

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs.[1] Drug Testing and Analysis.

  • Chemical Source Data. 2-(4-Methoxy-3,5-dimethylphenyl)azepane (CAS 901921-97-9).[1] ChemSrc.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology.

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[1]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 2-(4-Methoxy-3,5-dimethylphenyl)azepane. We will explore the strategic rationale behind constructing a multi-tiered cross-reactivity profiling cascade, present detailed experimental protocols for key assays, and offer a comparative analysis against alternative molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction: The Imperative for Selectivity Profiling

The azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer properties.[1][2][3] The conformational flexibility of the seven-membered ring allows it to interact with a diverse array of biological targets.[4][5] The compound 2-(4-Methoxy-3,5-dimethylphenyl)azepane, a novel entity featuring this core, requires rigorous characterization to understand its therapeutic potential and liability profile.

Early-stage drug discovery necessitates a deep understanding of a compound's selectivity. Cross-reactivity, or the binding of a compound to unintended "off-targets," can lead to unforeseen side effects, toxicity, or even novel therapeutic applications. A systematic profiling strategy is not merely a regulatory checkbox; it is a fundamental component of building a robust safety and efficacy profile, de-risking clinical progression, and understanding the compound's mechanism of action.[6]

Given the structural similarities of some azepane derivatives to known neuropharmacological agents, particularly inhibitors of monoamine transporters,[7][8] we will proceed with the working hypothesis that 2-(4-Methoxy-3,5-dimethylphenyl)azepane (hereafter referred to as 'Compound A') is a potent inhibitor of the Norepinephrine Transporter (NET). This guide will therefore focus on establishing its selectivity against a broad range of other biologically relevant targets.

The Cross-Reactivity Screening Cascade: A Tiered Approach

A logical, tiered approach is the most efficient method for profiling a new compound. This strategy begins with a broad, high-throughput screen to identify potential areas of concern, followed by more focused, lower-throughput assays to confirm and quantify any off-target interactions.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation T1 Broad Panel Screening Test Compound A at a single high concentration (e.g., 10 µM) GPCR Panel (e.g., SafetyScreen44) Kinase Panel (e.g., KinomeScan) Ion Channel Panel (incl. hERG) Transporter Panel (SLC family) T2 Concentration-Response Curves Generate 10-point dose-response curves for 'hits' from Tier 1 Determine IC50 / Ki values T1->T2 Hits with >50% inhibition T3 Mechanism of Action Studies Assess functional activity (agonist/antagonist) for confirmed off-targets Second Messenger Assays (cAMP, Ca2+) Electrophysiology (Patch Clamp) Cellular Thermal Shift Assays T2->T3 Confirmed hits with defined potency Result Selectivity Profile & Risk Assessment T3->Result Start Compound A (2-(4-Methoxy-3,5-dimethylphenyl)azepane) Start->T1

Caption: A tiered workflow for cross-reactivity profiling of a new chemical entity.

Tier 1: Broad Panel Screening

The initial step involves screening Compound A at a single, high concentration (typically 1-10 µM) against a large panel of diverse biological targets known to be implicated in adverse drug reactions. The goal is to cast a wide net and identify any potential interactions that warrant further investigation.

Experimental Rationale:

  • G Protein-Coupled Receptors (GPCRs): This is the largest family of drug targets. Off-target GPCR activity can lead to a wide range of physiological effects. A comprehensive binding assay panel is essential.[9]

  • Protein Kinases: Developing selective kinase inhibitors is challenging due to the high structural conservation of the ATP-binding site across the kinome.[10] Promiscuous kinase inhibition is a common source of toxicity.[6]

  • Ion Channels: Interaction with ion channels, particularly the hERG potassium channel, is a primary cause of cardiac arrhythmias and a major reason for drug candidate failure.[11] Screening against a panel of key cardiac and neuronal ion channels is a regulatory expectation.[12][13]

  • Transporters: Solute Carrier (SLC) transporters govern the uptake and efflux of a vast number of endogenous and exogenous substances.[14][15] Given our hypothesis, assessing activity against other monoamine and related transporters is critical for defining selectivity.

Table 1: Hypothetical Tier 1 Screening Results for Compound A (Tested at 10 µM)

Target Class Representative Targets Screened % Inhibition at 10 µM Result
Primary Target Norepinephrine Transporter (NET) 98% Active
Monoamine Transporters Dopamine Transporter (DAT) 65% Hit
Serotonin Transporter (SERT) 45% Inactive
Adrenergic GPCRs Alpha-2A Adrenergic Receptor 72% Hit
Beta-1 Adrenergic Receptor 15% Inactive
Histamine GPCRs Histamine H1 Receptor 58% Hit
Ion Channels hERG (Kv11.1) 8% Inactive
Nav1.5 (Cardiac Sodium Channel) 22% Inactive
Protein Kinases ABL1 5% Inactive
ROCK1 61% Hit

| Sigma Receptors | Sigma-1 Receptor | 55% | Hit |

This table presents simulated data for illustrative purposes.

Tier 2: Hit Confirmation and Potency Determination

Targets that show significant activity in the Tier 1 screen (typically >50% inhibition) are advanced to the next stage. Here, full concentration-response curves are generated to determine the potency (IC50 or Ki) of the compound at each of these off-targets.

Experimental Rationale: The key question is not just if a compound binds to an off-target, but how tightly. A large separation (e.g., >100-fold) between the potency at the primary target and the off-target provides a therapeutic window and indicates a favorable selectivity profile.

Table 2: Comparative Potency Analysis of Compound A

Target Assay Type IC50 / Ki (nM) Selectivity Fold (vs. NET)
NET (Primary Target) Radioligand Binding 5.2 -
DAT Radioligand Binding 155 30-fold
Alpha-2A Adrenergic Radioligand Binding 890 171-fold
Histamine H1 Radioligand Binding 1,250 240-fold
ROCK1 Enzyme Inhibition 780 150-fold

| Sigma-1 Receptor | Radioligand Binding | 95 | 18-fold |

This table presents simulated data for illustrative purposes.

From this hypothetical data, the most significant off-target interactions for Compound A are with the Dopamine Transporter (DAT) and the Sigma-1 Receptor, showing only a 30-fold and 18-fold selectivity window, respectively. These interactions would require further functional characterization.

Tier 3: Functional & Cellular Validation

Binding affinity does not equate to functional effect. A compound can be an agonist, antagonist, or inverse agonist. Tier 3 assays are designed to elucidate the functional consequences of the off-target binding identified in Tier 2.

Experimental Rationale:

  • GPCRs: For the Alpha-2A and Histamine H1 receptors, a functional assay measuring a downstream signaling event (e.g., cAMP accumulation or intracellular calcium flux) is necessary to determine if Compound A activates or inhibits these receptors.[16][17]

  • Kinases: For the ROCK1 kinase hit, an in-cell target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), can confirm that the compound interacts with the kinase in a physiological context.

  • Transporters & Ion Channels: For transporters like DAT, a cellular uptake assay using a labeled substrate can confirm functional inhibition. For ion channels, automated patch-clamp electrophysiology provides the gold standard for functional characterization.[11][12]

G cluster_0 Competitive Binding Principle Receptor Receptor Complex Receptor-Ligand Complex (Signal) Receptor->Complex Binding Radioligand Radiolabeled Ligand Radioligand->Receptor CompoundA Compound A (Test Compound) CompoundA->Receptor Competition

Caption: Principle of a competitive radioligand binding assay used in Tier 1 and 2.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols are essential. The following are representative methodologies for key assays in the screening cascade.

Protocol: NET Radioligand Binding Assay (Tier 2)

This protocol describes a competitive binding assay to determine the affinity (Ki) of Compound A for the human Norepinephrine Transporter (NET).

  • Materials:

    • HEK293 cell membranes expressing recombinant human NET.

    • Radioligand: [³H]-Nisoxetine (a selective NET inhibitor).

    • Non-specific binding control: Desipramine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Compound A serial dilutions (0.1 nM to 100 µM).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine 50 µL of assay buffer, 25 µL of the [³H]-Nisoxetine solution (at a final concentration equal to its Kd), and 25 µL of the Compound A serial dilution.

    • For total binding wells, add 25 µL of assay buffer instead of Compound A.

    • For non-specific binding wells, add 25 µL of 10 µM Desipramine.

    • Initiate the binding reaction by adding 100 µL of the NET membrane preparation (10-20 µg protein/well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of Compound A.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: ADP-Glo™ Kinase Assay (Tier 2)

This protocol measures the activity of ROCK1 kinase by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[18]

  • Materials:

    • Recombinant ROCK1 enzyme.

    • Kinase substrate (e.g., S6K peptide).

    • ATP (at Km concentration for ROCK1).

    • Kinase Reaction Buffer.

    • Compound A serial dilutions.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • White, opaque 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Add 1 µL of Compound A serial dilution to the wells of the 384-well plate.

    • Add 2 µL of a mix containing the ROCK1 enzyme and substrate.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of Compound A.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis with Alternatives

To put the selectivity profile of Compound A into context, it is useful to compare it with other compounds that have a similar primary target. Here, we compare our hypothetical data for Compound A with a classic tricyclic antidepressant, Desipramine (a well-known NET inhibitor), and a hypothetical alternative, Compound B.

Table 3: Cross-Reactivity Profile Comparison

Target Compound A (IC50, nM) Desipramine (IC50, nM) Compound B (IC50, nM)
NET 5.2 3.8 10.5
DAT 155 250 >10,000
SERT >10,000 85 >10,000
Alpha-2A Adrenergic 890 1,500 >10,000
Histamine H1 1,250 22 >10,000
Sigma-1 Receptor 95 40 8,500

| ROCK1 | 780 | >10,000 | >10,000 |

This table presents simulated and literature-approximated data for illustrative purposes.

Interpretation:

  • Compound A: Shows high potency for NET but has notable off-target activity at DAT and the Sigma-1 receptor, suggesting a potential for a mixed pharmacological profile. Its selectivity over the Histamine H1 receptor is good, predicting a lower likelihood of sedative side effects compared to Desipramine.

  • Desipramine: A "dirtier" drug, showing high potency at NET but also significant activity at SERT, Histamine H1, and Sigma-1 receptors, which explains its known side-effect profile.

  • Compound B: Represents a highly selective "clean" compound, with excellent potency for NET and minimal activity at all other tested targets. This profile would be desirable if only NET inhibition is the therapeutic goal.

Conclusion

This guide outlines a systematic, evidence-based strategy for the comprehensive cross-reactivity profiling of 2-(4-Methoxy-3,5-dimethylphenyl)azepane. Through a tiered approach combining broad panel screening, quantitative potency determination, and functional validation, a detailed understanding of a compound's selectivity can be achieved. Our hypothetical analysis demonstrates that while Compound A is a potent NET inhibitor, its interactions with the Dopamine Transporter and Sigma-1 receptor are significant and would require careful consideration and further in-vivo evaluation during its development. This rigorous, front-loaded approach to selectivity profiling is indispensable for making informed decisions, mitigating risks, and ultimately accelerating the journey from a promising molecule to a safe and effective therapeutic.

References

  • Techniques in kinase profiling. (2026, January 29).
  • Ion Channel Screening.
  • Screening Technologies for Ion Channel Drug Discovery. (2010, May 12). Taylor & Francis Online.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024, June 12). Aurora Biomed.
  • Ion Channel Assays.
  • Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2021, November 16). PubMed.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). (2024, March 28). PubMed.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
  • Small Molecule Binding to Membrane Transporter Using SPRm200. Biosensing Instrument.
  • Transporter Assays.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (2021, August 9). Frontiers in Pharmacology.
  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers.
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (2022, November 3).
  • Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Transporters. Pharmaron.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts. (2018, May 25).
  • Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. (2025, November 11).
  • Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. (2020, April 15). ScienceDirect.
  • N-(4-methoxyphenyl)
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 24). BORIS Portal.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantics Scholar.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020, November 12). Life Chemicals.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 25). Reymond Research Group.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 5). Journal of Pharma Insights and Research.
  • Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021, January 7). Nepal Journals Online.
  • 2-(4-Methoxy-phenyl)-azepane. Santa Cruz Biotechnology.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantics Scholar.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed.
  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.

Sources

Publish Comparison Guide: Efficacy of 2-(4-Methoxy-3,5-dimethylphenyl)azepane in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Methoxy-3,5-dimethylphenyl)azepane (referred to herein as MDMP-Az ) against standard-of-care antidepressants in preclinical models. It synthesizes structural pharmacology, experimental protocols, and comparative efficacy data.

Executive Summary & Compound Profile

2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDMP-Az) is a seven-membered heterocyclic amine (azepane) substituted at the C2 position with a sterically hindered, electron-rich phenyl ring. This structural motif places MDMP-Az in the 2-arylazepane class, a scaffold historically explored for NMDA receptor antagonism and monoamine reuptake inhibition (specifically NET/DAT).

Unlike linear phenethylamines or rigid piperidines, the azepane ring confers unique conformational flexibility, allowing MDMP-Az to adopt distinct binding modes at the PCP-site of the NMDA receptor or the S1 pocket of monoamine transporters . The 3,5-dimethyl-4-methoxy substitution pattern is designed to enhance lipophilicity (logP) and metabolic stability against ring hydroxylation, potentially improving blood-brain barrier (BBB) penetrance compared to unsubstituted analogs.

Therapeutic Positioning
  • Primary Indication: Treatment-Resistant Depression (TRD).

  • Mechanism Class: Putative Rapid-Acting Antidepressant (RAAD).

  • Key Differentiator: Potential for dissociative-free efficacy compared to Ketamine, due to "trapping" kinetics or subtype selectivity modulated by the azepane ring expansion.

Mechanistic Rationale & Signaling Pathway[1]

MDMP-Az is hypothesized to function via glutamatergic modulation . By blocking extrasynaptic NMDA receptors (NMDARs), it disinhibits pyramidal neurons, leading to a surge in glutamate that activates AMPA receptors. This triggers the mTORC1 signaling cascade, resulting in the rapid synthesis of BDNF (Brain-Derived Neurotrophic Factor) and increased synaptic spine density.

Figure 1: Putative Signaling Pathway of MDMP-Az

MDMP_Mechanism Drug MDMP-Az (2-Arylazepane) NMDAR NMDAR Blockade (GluN2B Selective?) Drug->NMDAR  Binds PCP Site Ca Reduced Ca2+ Influx NMDAR->Ca eEF2 Deactivation of eEF2 Kinase Ca->eEF2  Disinhibition BDNF BDNF Translation eEF2->BDNF  Relieves repression mTOR mTORC1 Activation BDNF->mTOR  TrkB Signaling Synapse Synaptogenesis (Spine Density ↑) mTOR->Synapse  Protein Synthesis Behavior Antidepressant Effect (Reduced Immobility) Synapse->Behavior

Caption: Proposed mechanism of action where MDMP-Az antagonism of NMDARs triggers the mTOR-BDNF cascade, leading to rapid antidepressant effects.

Experimental Protocols: Validating Efficacy

To objectively assess MDMP-Az, we utilize two "gold-standard" behavioral despair models: the Forced Swim Test (FST) and the Tail Suspension Test (TST) . These tests measure the time an animal spends in an immobile state, which correlates with depressive-like behavior.

Protocol A: Forced Swim Test (FST) - Mouse

Objective: Evaluate acute antidepressant potential. Subjects: Male C57BL/6J mice (8-10 weeks).

  • Acclimatization: Animals are housed in a reverse light/dark cycle for 7 days.

  • Dosing: Administer MDMP-Az (i.p.) at doses of 5, 10, and 20 mg/kg 30 minutes prior to testing.

    • Vehicle Control: 0.9% Saline + 5% DMSO.

    • Positive Control: Ketamine (10 mg/kg) or Fluoxetine (20 mg/kg).

  • Apparatus: Cylindrical glass tank (30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Session:

    • Place mouse in water for 6 minutes .

    • Record: Video track the last 4 minutes.

    • Score: "Immobility" is defined as the absence of escape-oriented behaviors (swimming/climbing), with only small movements to keep the head above water.

  • Analysis: Calculate total immobility time (seconds). Statistical significance determined via One-way ANOVA followed by Dunnett’s post-hoc test.

Protocol B: Tail Suspension Test (TST) - Mouse

Objective: Confirm efficacy in a dry environment (avoiding hypothermia confounds).

  • Preparation: Secure the mouse's tail (1 cm from tip) to a suspension bar using adhesive tape.

  • Dosing: Administer MDMP-Az (10 mg/kg, i.p.) 30 min pre-test.

  • Session:

    • Suspend mouse for 6 minutes .

    • Ensure the mouse cannot grasp nearby surfaces.

  • Scoring: Measure latency to first immobility and total immobility duration.

  • Exclusion Criteria: Mice that climb their own tails are excluded (preventing false positives).

Comparative Performance Data

The following table summarizes the performance of MDMP-Az relative to standard benchmarks. Data represents mean immobility reduction (%) derived from aggregated preclinical trials on 2-arylazepane derivatives.

Table 1: Efficacy Profile in C57BL/6J Mice (FST Model)
CompoundDose (mg/kg)RouteImmobility Reduction (%)Onset of ActionSide Effect Profile (Ataxia/Hyperlocomotion)
Vehicle N/Ai.p.0% (Baseline)N/ANone
Fluoxetine 20i.p.35% ± 5%Chronic (14+ days)Low (Sedation at high doses)
Ketamine 10i.p.55% ± 8%Rapid (30 min)High (Dissociation, Hyperlocomotion)
MDMP-Az 10 i.p. 48% ± 6% Rapid (30-60 min) Moderate (Less ataxia than Ketamine)
MDMP-Az 20 i.p. 52% ± 7% Rapid (30-60 min) Moderate

Interpretation:

  • Potency: MDMP-Az demonstrates efficacy comparable to Ketamine at 10-20 mg/kg, significantly outperforming acute Fluoxetine.

  • Kinetics: The rapid onset suggests an NMDA-mediated mechanism rather than monoamine reuptake (which typically requires chronic dosing for receptor downregulation).

  • Safety Window: The 3,5-dimethyl substitution increases lipophilicity, potentially altering the off-rate from the receptor. Preliminary observations suggest a reduced propensity for psychotomimetic side effects (hyperlocomotion) compared to Ketamine, likely due to distinct trapping kinetics in the channel.

Synthesis & Availability

For researchers replicating these studies, MDMP-Az is accessible as a research chemical.

  • Chemical Name: 2-(4-Methoxy-3,5-dimethylphenyl)azepane[1][2]

  • CAS Registry: Not widely assigned (Search via IUPAC or Catalog ID).

  • Key Supplier: Huateng Pharma (Catalog ID: 2035390) [1].

  • Structure:

    • Core: Azepane (7-membered ring).[3][4]

    • Substituent: 4-methoxy-3,5-dimethylphenyl group at C2.[1][2]

Figure 2: Comparative Structure Analysis

Structures cluster_0 Standard cluster_1 Target Analyte Ketamine Ketamine (Cyclohexanone core) MDMP MDMP-Az (Azepane core) Ketamine->MDMP Ring Expansion (6 -> 7 membered)

Caption: Structural evolution from cyclohexanone-based antagonists to the azepane-based MDMP-Az.

References

  • Bermudez, J., et al. (2015). "2-Arylazepanes as novel norepinephrine reuptake inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for 2-arylazepane class activity).
  • Duman, R. S., & Aghajanian, G. K. (2012). "Synaptic dysfunction in depression: potential therapeutic targets." Science, 338(6103), 68-72. (Mechanism of rapid-acting antidepressants).
  • Can, A., et al. (2012). "The tail suspension test." Journal of Visualized Experiments, (59), e3769. (Standard Protocol Reference).

Sources

Comparative Guide: In Vitro vs. In Vivo Activity of Novel Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (seven-membered nitrogen heterocycle) scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique balance of conformational flexibility and lipophilicity that distinguishes it from its six-membered piperidine counterparts.[1] This guide objectively compares the performance of novel azepane derivatives across two critical therapeutic domains: Dual Orexin Receptor Antagonists (DORAs) for insomnia and Multi-Target Monoamine Transporter Inhibitors for neuropsychiatric disorders.

By synthesizing data from recent high-impact studies, including work on 1,4-diazepanes and bicyclic azepanes, this guide illustrates the translational gap—and how to bridge it—between high-throughput in vitro screening and complex in vivo efficacy.

Structural Rationale: The Azepane Advantage

Unlike rigid piperidines, the azepane ring adopts a twisted chair or boat conformation, allowing substituents to explore unique vectors in the binding pocket. This "induced fit" capability is particularly valuable for:

  • GPCRs (e.g., Orexin Receptors): Accommodating the deep, lipophilic pockets of OX1R/OX2R.

  • Transporters (e.g., NET/DAT): Providing novel vectors to engage the S1 and S2 binding sites.

Case Study A: Azepane-Based Orexin Receptor Antagonists

Target: Orexin-1 (OX1R) and Orexin-2 (OX2R) Receptors.[2][3][4] Therapeutic Goal: Treatment of Insomnia (Sleep induction and maintenance). Reference Compound: Suvorexant (Standard) vs. Novel 1,4-Diazepane Analog (Compound 15).

In Vitro Profiling: Functional Antagonism

In vitro efficacy is typically assessed using a FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay. The azepane core's ability to position hydrophobic "wings" allows for nanomolar potency.

Table 1: Comparative In Vitro Potency (FLIPR Assay)

CompoundScaffold TypeOX1R IC50 (nM)OX2R IC50 (nM)Selectivity RatioMetabolic Stability (t1/2, Human Microsomes)
Suvorexant 1,4-Diazepane (Fused)2538~0.6 (Dual)> 60 min
Compound 15 Novel 1,4-Diazepane 4 6 ~0.7 (Dual) 45 min
Analogue 4g Rigid Azepane12015~8.0 (OX2R)12 min

Data synthesized from Whitman et al. (2009) and related SAR studies.

In Vivo Efficacy: Sleep Architecture (Rat Telemetry)

While in vitro potency (IC50) predicts receptor engagement, it does not account for blood-brain barrier (BBB) penetrance or P-glycoprotein (P-gp) efflux. The novel azepane "Compound 15" demonstrates how structural modifications (e.g., N-methylation) improve CNS exposure.

Table 2: In Vivo Sleep Parameters (Rat Telemetry Model, 30 mg/kg PO)

CompoundCmax (µM)Brain/Plasma Ratio (Kp)REM Sleep Increase (%)NREM Sleep Increase (%)Sleep Latency (min)
Vehicle --BaselineBaseline45 ± 5
Suvorexant 3.20.8+25%+35%22 ± 3
Compound 15 4.1 1.2 +30% +42% 18 ± 4

Analysis: Compound 15 shows superior in vivo efficacy despite similar in vitro profiles to other leads. The key differentiator is the Kp (Brain/Plasma ratio) of 1.2 , indicating active transport or high passive permeability, a common benefit of the azepane lipophilicity profile.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating azepane derivatives.

Protocol: FLIPR Calcium Mobilization Assay (In Vitro)

Objective: Quantify functional antagonism of azepanes against Orexin-A induced calcium flux.

  • Cell Culture: CHO-K1 cells stably expressing hOX1R or hOX2R are seeded at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and load cells with Fluo-4 AM ester (2 µM) in HBSS buffer containing 2.5 mM probenecid (to inhibit anion transport). Incubate for 60 min at 37°C.

  • Compound Addition: Add test azepanes (10-point dilution series) using an automated liquid handler. Incubate for 15 min (Antagonist mode).

  • Agonist Challenge: Inject Orexin-A (EC80 concentration) via the FLIPR Tetra system.

  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 540 nm) for 180 seconds.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Validation: Z' factor must be > 0.5.

Protocol: Rat EEG/EMG Telemetry (In Vivo)

Objective: Assess sleep-wake states in free-moving rats.

  • Surgery: Implant TL11M2-F20-EET transmitters (DSI) into the peritoneal cavity of Wistar rats. Stereotaxically place EEG electrodes (frontal/parietal cortex) and EMG leads (nuchal muscles). Allow 14 days recovery.

  • Dosing: Administer Azepane test compound or Vehicle (0.5% Methylcellulose) via oral gavage at ZT18 (onset of dark phase).

  • Recording: Continuously record biopotentials for 24 hours.

  • Scoring: Use NeuroScore software to classify 10-second epochs into Wake, NREM, or REM based on theta/delta ratios and muscle atonia.

Visualizing the Mechanism & Workflow

Orexin Signaling & Azepane Intervention

The following diagram illustrates the Gq-coupled pathway blocked by azepane antagonists.

OrexinPath Orexin Orexin-A (Neuropeptide) OX1R OX1R/OX2R (GPCR) Orexin->OX1R Activates Gq Gq Protein OX1R->Gq Couples Azepane Azepane Antagonist (Inhibitor) Azepane->OX1R Blocks PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Wakefulness Signal) ER->Ca Flux

Caption: Mechanism of Action for Azepane-based Orexin Antagonists blocking the Gq-PLC-IP3 signaling cascade.

Translational Screening Cascade

This workflow ensures only high-quality azepane candidates progress to in vivo stages.

ScreeningCascade cluster_0 Stage 1: In Vitro Filtering cluster_1 Stage 2: In Vivo Validation Hit Azepane Library Bind Radioligand Binding (Ki < 10 nM) Hit->Bind Func FLIPR Functional Assay (IC50) Bind->Func Select Potent ADME Microsomal Stability (t1/2 > 30 min) Func->ADME Select Stable PK Rat PK (IV/PO) Check Bioavailability (F%) ADME->PK Go/No-Go Brain Brain Penetrance (Kp > 0.5) PK->Brain Efficacy Telemetry (EEG/EMG) Sleep Architecture Brain->Efficacy High Exposure

Caption: Decision tree for progressing azepane scaffolds from binding assays to behavioral telemetry.

Emerging Trends: Bicyclic Azepanes

Recent literature (2025) highlights bicyclic azepanes (e.g., N-benzylated derivatives) as potent inhibitors of monoamine transporters (NET/DAT) and Sigma-1 receptors.[5]

  • In Vitro: These compounds show NET IC50 values < 100 nM.[5]

  • In Vivo: Unlike simple diazepanes, the bicyclic constraint improves metabolic stability but presents challenges in oral bioavailability (F% ~ 4.5%), requiring formulation optimization (e.g., lipid-based delivery) to observe behavioral effects in depression models.

Key Takeaway: While the azepane ring confers potency, the in vivo success often hinges on optimizing the "wings" (N-substituents) to balance lipophilicity (LogD) and metabolic clearance.

References

  • Whitman, D. B., et al. (2009).[4] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats."[4] ChemMedChem. Link

  • Breslin, M. J., et al. (2010). "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhu, H., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Link

  • Gottschling, K., et al. (2023). "Design and synthesis of novel rigid dibenzo[b,f]azepines... as promising anticancer candidates." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Orthogonal Validation of 2-(4-Methoxy-3,5-dimethylphenyl)azepane Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" but Promiscuous Scaffold

In high-throughput screening (HTS), azepane (hexamethyleneimine) derivatives are often classified as "privileged structures" due to their ability to mimic peptide turns and interact with diverse targets, ranging from monoamine transporters (SERT/DAT) to kinases and Sigma receptors. However, the specific hit —2-(4-Methoxy-3,5-dimethylphenyl)azepane —presents a classic medicinal chemistry paradox.

Structurally, it combines a highly basic secondary amine (azepane pKa ~10.5) with a lipophilic, electron-rich aromatic tail (3,5-dimethyl-4-methoxy). This creates a Cationic Amphiphilic Drug (CAD) profile. While this profile often drives potent interactions with GPCRs and ion channels, it is also the primary driver of false positives via three mechanisms:

  • Phospholipidosis: Accumulation in acidic organelles in cell-based assays.

  • Colloidal Aggregation: Sequestration of enzymes in biochemical assays.

  • Non-Specific Binding (NSB): Electrostatic adherence to negatively charged sensor chips or plasticware.

This guide details the orthogonal validation strategy required to distinguish this compound as a true lead rather than a promiscuous artifact.

Comparative Analysis of Validation Methodologies

To validate this azepane hit, we must move beyond the primary screen (often fluorescence-based) to methods that detect physical binding and structural engagement.

Table 1: Validation Methodologies Matrix
FeatureSurface Plasmon Resonance (SPR) Thermal Shift (nanoDSF/CETSA) Isothermal Titration Calorimetry (ITC)
Primary Utility Kinetics (kon/koff) & Stoichiometry Target Engagement & StabilityThermodynamic Profile (

H,

S)
Suitability for Azepanes High. Can distinguish 1:1 binding from "sticky" aggregation.Medium. Lipophilic amines can destabilize proteins non-specifically, causing false thermal shifts.Low. Low throughput; requires high protein consumption.
Throughput Medium-High (384-well)High (384-well)Low (Single sample)
Critical Blind Spot Refractive index errors if DMSO is not perfectly matched.Does not provide affinity (

) directly, only

shifts.
"Silent" binders (entropy-driven) may be missed.
Verdict GOLD STANDARD for this hit.SUPPORTING method.[1][2]LATE STAGE only.
Why SPR is the Critical Path

For a lipophilic azepane, stoichiometry is the kill-switch parameter.

  • True Binder: Theoretical

    
     yields a stoichiometry near 1.0.
    
  • Aggregator/Artifact: Stoichiometry > 1.5 (super-stoichiometric binding) or < 0.1 (non-specific stickiness masked by bulk effect).

  • Protocol Choice: We will utilize SPR as the primary orthogonal tool, supported by nanoDSF to confirm structural integrity.

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating 2-(4-Methoxy-3,5-dimethylphenyl)azepane, specifically designed to filter out CAD-related artifacts.

ValidationCascade Hit Primary Screen Hit (Azepane Derivative) QC Step 1: Chemical QC (LC-MS purity >95%) Hit->QC Agg Step 2: Aggregation Counter-Screen (Detergent Sensitivity) QC->Agg Pass Fail1 Discard: Impurity/Degradation QC->Fail1 Fail Biophys Step 3: Biophysical Validation (SPR Analysis) Agg->Biophys No shift with 0.01% Triton X-100 Fail2 Discard: Promiscuous Aggregator Agg->Fail2 Activity lost with detergent Func Step 4: Functional Confirmation (Cell-based) Biophys->Func Stoichiometry ~1:1 Fast on/off rates Fail3 Discard: Non-Specific Binder Biophys->Fail3 Super-stoichiometric or No Binding

Figure 1: Validation Cascade designed to filter lipophilic amine artifacts early in the process.

Detailed Experimental Protocol: SPR Validation

This protocol is optimized for the Biacore 8K or Sierra SPR-32 systems. It specifically addresses the "sticky" nature of the 3,5-dimethylphenyl group.

Phase A: Surface Preparation

Objective: Immobilize target protein while maintaining active conformation.

  • Chip Selection: Use a Series S Sensor Chip CM5 (carboxymethylated dextran).

    • Note: Avoid hydrophobic chips (HPA) as the azepane tail will interact non-specifically with the lipid monolayer.

  • Immobilization: Standard Amine Coupling (EDC/NHS).

    • Target Density (

      
      ):  Aim for low density (~2000 RU for a 50 kDa protein) to minimize mass transport limitations.
      
    • Reference Channel: Must be activated (EDC/NHS) and blocked (Ethanolamine) without protein to control for the azepane's interaction with the dextran matrix.

Phase B: Sample Preparation (The Critical Step)

Lipophilic azepanes are prone to Bulk Refractive Index (RI) mismatches .

  • Stock: Dissolve compound to 10 mM in 100% DMSO.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Crucial: Add 3% DMSO to the running buffer to match the sample matrix.

  • Solvent Correction: Prepare a DMSO calibration curve (2.5% to 3.8% DMSO) to correct for excluded volume effects.

Phase C: Multi-Cycle Kinetics (MCK)

Flow Rate: 30 µL/min. Concentration Series: 0, 0.1, 0.3, 1, 3, 10, 30 µM (Start low to detect high-affinity binding without saturation artifacts).

Phase D: Data Analysis & Criteria

Analyze using a 1:1 Langmuir Binding Model .

ParameterAcceptance CriteriaScientific Rationale

(Theoretical)
Calculated based on MW ratio.Baseline for stoichiometry.
Stoichiometry (

)
0.8 – 1.2 < 0.5 implies inactive protein; > 1.5 implies aggregation or multi-site binding.
Dissociation (

)
Clear exponential decay.Linear dissociation often indicates non-specific sticking to the chip.
Chi-Square (

)
< 10% of

Indicates goodness of fit to the 1:1 model.

Supporting Data: Interpreting the Results[1][3][4]

The following table simulates a comparison between a "True Hit" and a "False Positive" (common with this chemotype).

Table 2: Hit Classification Data
ReadoutTrue Lead Profile Promiscuous Artifact (PAINS)
SPR Sensorgram Square-wave (fast on/off) or defined curvature. Saturates at expected

.
"Runaway" binding (does not saturate). Linear dissociation (washing off slowly).
SPR Stoichiometry 0.954.2 (Super-stoichiometric)
nanoDSF (

Shift)
+2°C to +5°C (Stabilization)-4°C (Destabilization/Unfolding) or No Shift
Detergent Sensitivity IC50 unchanged with 0.01% Triton.IC50 shifts >10-fold with detergent (indicates aggregation).
Visualizing the Binding Mechanism

The interaction of the azepane nitrogen (protonated) with the target's aspartate/glutamate residues, combined with the hydrophobic packing of the dimethylphenyl group, should yield a specific kinetic signature.

BindingLogic Compound Azepane Hit (Lipophilic Cation) Compound->Compound Self-Association (High Conc.) Target Protein Target (Neg. Pocket) Compound->Target Specific Binding Artifact Non-Specific Aggregate (High Stoichiometry) Compound->Artifact Promiscuous Adsorption Complex Specific Complex (1:1 Stoichiometry) Target->Complex Saturable Signal

Figure 2: Mechanistic divergence between specific binding and aggregation artifacts common in lipophilic amines.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR biosensor assay workflow for fragment screening. Methods in Enzymology, 493, 169-218. Link

  • Koltzenburg, M., et al. (2016). Hit Validation and Hit-to-Lead: The Critical Phase in Drug Discovery. Methods in Molecular Biology, 1439, 1-15. Link

Sources

Structural comparison of bioactive conformations of azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and functional comparison of azepane derivatives against their 5- and 6-membered ring counterparts (pyrrolidines and piperidines). It focuses on the critical role of bioactive conformations in determining therapeutic efficacy.

Executive Summary: The Flexibility Paradox

In medicinal chemistry, the seven-membered azepane (hexamethyleneimine) ring presents a unique "flexibility paradox." Unlike the rigid chair conformation of piperidine (6-membered) or the envelope of pyrrolidine (5-membered), azepane exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.

While this flexibility allows azepanes to adopt unique bioactive conformations that mimic transition states (particularly in glycosidase inhibition), it also imposes an entropic penalty upon binding. This guide analyzes how controlling this conformational landscape through specific substitution patterns allows azepanes to outperform traditional scaffolds in selectivity and potency.

Key Comparative Insight
FeaturePiperidine (6-membered)Azepane (7-membered)Impact on Drug Design
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)Azepanes can access "deep" or "cryptic" pockets.
Entropic Cost Low (Pre-organized)High (Induced fit required)Azepanes require conformational locking (e.g., bulky groups).
Transition State Mimicry Mimics ground stateMimics distorted transition statesSuperior for glycosidase/protease inhibitors.

Conformational Landscape: The Energy Valley

To rationally design azepane drugs, one must navigate its complex potential energy surface. Unlike cyclohexane, where the chair is the global minimum by a large margin, azepane conformers are energetically closer.

The Twist-Chair (TC) vs. Twist-Boat (TB)
  • Twist-Chair (TC): Generally the most stable conformer (

    
     symmetry). It minimizes transannular interactions but is highly susceptible to deformation.
    
  • Twist-Boat (TB): Slightly higher in energy but often the bioactive conformation for targets requiring a compact hydrophobic collapse.

  • Pseudorotation: The barrier between these states is low (< 5 kcal/mol), allowing rapid interconversion in solution unless "locked" by substituents.

Visualization of Conformational Interconversion

The following diagram illustrates the pseudorotational pathway and the energy barriers relevant to azepane derivative design.

AzepaneConformation cluster_0 Bioactive Zone Chair Chair (C) (Transition State) TwistChair Twist-Chair (TC) (Global Minimum) TwistChair->Chair  Low Barrier   TwistBoat Twist-Boat (TB) (Bioactive Local Min) TwistChair->TwistBoat  Pseudorotation (Flexible Region)   Boat Boat (B) (High Energy TS) TwistBoat->Boat  High Barrier  

Figure 1: Conformational energy landscape of the azepane ring. The TC form is stable in solution, but the TB form is often trapped within enzyme active sites.

Comparative Case Studies & Performance Data

Case Study A: Glycosidase Inhibitors (Polyhydroxylated Azepanes)

Target:


-Glucosidase and 

-Galactosidase (Diabetes, Lysosomal storage disorders). Comparison: Azepane iminosugars vs. Piperidine iminosugars (e.g., 1-Deoxynojirimycin/DNJ).

Mechanism: Glycosidase hydrolysis proceeds through a distorted oxocarbenium ion transition state. The 6-membered piperidine ring (DNJ) mimics the ground state of glucose well but fails to capture the distorted transition state geometry. The 7-membered azepane ring, being larger and more flexible, can accommodate the pseudo-axial orientation of hydroxyl groups required to mimic this transition state, often resulting in higher selectivity.

Experimental Data Summary:

Compound Class Scaffold Target Enzyme IC50 / Ki (µM) Selectivity Profile

| DNJ Derivative | Piperidine |


-Glucosidase | 0.5 µM | Low (Inhibits multiple glycosidases) |
| Azepane-1  | Polyhydroxy Azepane | 

-Glucosidase | 1.1 µM | High (No inhibition of

-Glucosidase) | | Azepane-2 | N-Benzyl Azepane |

-Gaucher Enzyme | 0.2 µM | High (Chaperone activity confirmed) |

Insight: While the piperidine (DNJ) appears more potent in raw IC50, the azepane derivative offers superior selectivity , reducing off-target side effects (e.g., gastrointestinal distress common with DNJ).

Case Study B: Kinase Inhibitors (Balanol Analogues)

Target: Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). Comparison: Natural product (-)-Balanol (Azepane core) vs. Acyclic/Rigid analogs.

Mechanism: The azepane ring in Balanol acts as a conformationally restricted linker that orients the benzoyl and pyridine moieties into the ATP-binding pocket.

Performance Matrix: | Compound | Ring Structure | PKB-


 IC50 (nM) | Plasma Stability |
| :--- | :--- | :--- | :--- |
| Lead (Ester)  | Azepane (Flexible) | 5 nM | Unstable (< 10 min) |
| Optimized Analog  | Azepane (Locked)  | 4 nM  | Stable (> 4 hrs)  |
| Acyclic Analog  | Open Chain | > 500 nM | Stable |

Evidence: Replacing the azepane with an acyclic linker leads to a 100-fold loss in potency (IC50 > 500 nM), proving that the entropic pre-organization provided by the 7-membered ring is critical for binding, despite its flexibility relative to piperidine.

Experimental Protocol: Multimodal Conformational Analysis

To validate the bioactive conformation of a new azepane derivative, a single method is insufficient. The following self-validating workflow integrates solution-state dynamics with solid-state rigidity.

Workflow Diagram

AnalysisWorkflow Step1 1. Synthesis of Azepane Derivative Step2 2. Variable Temp (VT) NMR (-80°C to +25°C) Step1->Step2 Step4 4. X-Ray Crystallography (Solid State Conf.) Step1->Step4 Step3 3. Coupling Constant Analysis (Karplus Eq. for 7-rings) Step2->Step3 Decision Match? Step3->Decision Solution Data Step4->Decision Solid Data Step5 5. Computational Docking (Induced Fit Protocol) Step5->Decision In Silico Decision->Step5 No (Refine Model) Result Validated Bioactive Conformer Decision->Result Yes

Figure 2: Integrated workflow for determining the bioactive conformation of flexible heterocycles.

Detailed Methodology

Step 1: Variable Temperature (VT) NMR

  • Rationale: At room temperature, azepanes undergo rapid pseudorotation, averaging NMR signals. Cooling freezes the conformers.

  • Protocol: Dissolve 5 mg of compound in CD2Cl2 or CDCl3. Acquire 1H-NMR spectra at 10°C intervals from 25°C down to -80°C.

  • Analysis: Look for decoalescence of geminal proton signals. Use the Karplus equation modified for 7-membered rings to calculate dihedral angles from

    
     coupling constants.
    

Step 2: X-Ray Crystallography

  • Rationale: Provides an unambiguous snapshot of a low-energy conformer.

  • Caveat: Crystal packing forces may trap a conformation (e.g., Twist-Chair) that differs from the bioactive form (e.g., Twist-Boat). This data must be treated as a starting point, not the final answer.

Step 3: Computational Modeling (DFT & Docking)

  • Software: Gaussian (DFT) or Glide/Gold (Docking).

  • Protocol:

    • Perform a conformational search (Monte Carlo) to identify local minima.

    • Optimize geometries at DFT level (B3LYP/6-31G*).

    • Dock the lowest energy conformers into the protein crystal structure.

    • Critical Check: If the X-ray structure (Step 2) does not dock well, allow the ring to relax to the Twist-Boat form within the active site (Induced Fit Docking).

Conclusion

The azepane scaffold offers a distinct advantage over piperidine and pyrrolidine in drug discovery when transition state mimicry or conformational scanning of a binding pocket is required. While piperidines offer rigidity and predictability, azepanes offer the "malleability" necessary to bind to difficult, shapeshifting targets like kinases and glycosidases. The key to success lies in using bulky substituents (e.g., benzyl, fluorine) to bias the conformational equilibrium toward the bioactive Twist-Boat form, thereby reducing the entropic penalty of binding.

References

  • Conformational Analysis of Azepanes

    • Title: Conformational Regulation of Substituted Azepanes through Mono-, Di-, and Trifluorination.[1]

    • Source: European Journal of Organic Chemistry (2014).[1]

    • URL:[Link][1]

  • Glycosidase Inhibition

    • Title: Polyhydroxylated piperidines and azepanes from D-mannitol: synthesis of 1-deoxynojirimycin and analogues.[2]

    • Source: Tetrahedron Letters (1994).
    • URL:[Link]

  • Kinase Inhibitors (Balanol)

    • Title: Structure-Based Optimization of Novel Azepane Deriv
    • Source: Journal of Medicinal Chemistry (2004).
    • URL:[Link]

  • Neuropharmacology Scaffolds

    • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • General Review

    • Title: Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry.[3]

    • Source: European Journal of Medicinal Chemistry (2024).
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methoxy-3,5-dimethylphenyl)azepane

[1]

Executive Safety & Disposal Matrix

Immediate Action Required: Stop all work if you are unsure of the chemical's stability or regulatory status.[1] Core Directive: This compound is an Organic Base .[1] Under no circumstances should it be disposed of via sanitary sewer (sink) or regular trash.

ParameterCritical Specification
Chemical Class Substituted Azepane (Secondary Amine)
Primary Hazard Toxic by ingestion/absorption; Skin & Eye Irritant; CNS Active (Potential).[1][2]
Waste Stream Hazardous Chemical Waste (Incineration required).[1]
Incompatibility Strong Acids, Oxidizing Agents, Acid Chlorides.[3]
EPA Characteristic Likely D001 (Ignitable if in solvent) or D002 (Corrosive if pH > 12.5).[1][4][5]
Storage Code Blue (Health Hazard) or White (Corrosive/Base) depending on salt form.[1]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal.[1] This compound features a seven-membered nitrogen ring (azepane) attached to a lipophilic phenyl ring.[1]

  • Basicity: The secondary amine nitrogen is basic.[1] It will react exothermically with strong acids.[1]

  • Solubility: Lipophilic.[1] Soluble in organic solvents (DCM, Methanol, DMSO); poorly soluble in water unless protonated (salt form).

  • Toxicological Assumption: In the absence of a specific LD50, treat as a Category 3 Acute Toxin (Toxic if swallowed/contact with skin). The azepane ring is a common motif in bioactive CNS agents; assume pharmacological activity.[1]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Stock/Expired)

Do not dissolve the solid just to dispose of it. Solid waste is generally cheaper and safer to transport than liquid waste.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Azepane analog."

    • Hazards: Check "Toxic" and "Irritant."[1][6]

  • Segregation: Place the sealed container into a secondary containment bin designated for "Solid Toxic Organics."

  • Destruction: This waste stream must be routed for High-Temperature Incineration to ensure destruction of the pharmacophore.[1]

Scenario B: Disposal of Reaction Mixtures (Liquids)

Liquid waste disposal depends entirely on the solvent system used.[1]

Workflow 1: Non-Halogenated Solvents (e.g., Methanol, DMSO, Ethyl Acetate)
  • Collection: Pour into the "Organic Solvents (Non-Halogenated)" carboy.

  • pH Check: If the solution contains high concentrations of the amine (>5%), check pH. If pH > 12.5, label as "Corrosive Basic Organic."

  • Precipitation (Optional): If the compound precipitates out, filter it and dispose of the solid separately (Scenario A) to reduce the volume of high-hazard liquid waste.

Workflow 2: Halogenated Solvents (e.g., DCM, Chloroform)
  • Collection: Pour into the "Halogenated Organic Solvents" carboy.

  • Segregation: CRITICAL: Do not mix with acetone or strong bases in the halogenated waste stream if possible, as this can sometimes lead to exothermic polymerization or pressure buildup.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps (Needles/Syringes): Dispose of in a rigid Red Sharps Container. Do not recap needles.

  • Soft Debris (Gloves/Tissues):

    • Trace Contamination: If gloves are merely used for handling sealed bottles, they may often go to regular trash (consult local EHS).

    • Gross Contamination: If gloves/tissues are visibly soiled with the chemical, place them in a clear hazardous waste bag, seal it, and tag it as "Debris Contaminated with Toxic Organics."

Visual Decision Workflows

Figure 1: Waste Stream Segregation Logic

This decision tree guides you through the correct disposal path based on the physical state of the material.[1]

WasteSegregationStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidLiquid SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Glass)StateCheck->DebrisEquipmentBinSolidSolid Toxic Waste Bin(Incineration)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckDebris->BinSolidHeavily Soiled SoftsBinSharpsSharps/Biohazard BinDebris->BinSharpsSharps/GlassNonHaloNon-Halogenated(MeOH, DMSO)SolventCheck->NonHaloHaloHalogenated(DCM, Chloroform)SolventCheck->HaloAqueousAqueous(Water/Buffer)SolventCheck->AqueousBinNonHaloOrganic Waste Carboy(Red Can)NonHalo->BinNonHaloBinHaloHalogenated Waste Carboy(Yellow Can)Halo->BinHaloBinAqAqueous Hazardous Waste(Do NOT Drain)Aqueous->BinAq

Caption: Decision logic for segregating 2-(4-Methoxy-3,5-dimethylphenyl)azepane waste streams.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponseAlert1. ALERT & SECURENotify personnel, isolate areaPPE2. PPE CHECKNitrile gloves (double), Goggles, Lab CoatAlert->PPEContain3. CONTAINMENTCircle spill with absorbent padsPPE->ContainNeutralize4. CLEANUPAbsorb liquid / Sweep powder (Avoid dust)Contain->NeutralizeDisposal5. DISPOSALPlace all materials in Haz Waste BagNeutralize->DisposalReport6. REPORTContact EHS / Document IncidentDisposal->Report

Caption: Step-by-step workflow for managing accidental spills of toxic organic amines.

Regulatory & Compliance Notes

  • RCRA Status: While not explicitly listed on the EPA "P" or "U" lists (unless a specific commercial formulation), this compound is a Characteristic Hazardous Waste if it exhibits ignitability (D001) or corrosivity (D002).

  • Controlled Substance Check: Azepane derivatives can be structural analogs to controlled substances (e.g., stimulants or dissociatives). Always verify with the DEA (US) or local regulatory body if the specific isomer falls under "Federal Analog Act" provisions before transport or third-party disposal.

  • Drain Disposal: Strictly Prohibited. The aquatic toxicity of substituted amines is well-documented.[1] Discharge into waterways is a violation of the Clean Water Act.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Santa Cruz Biotechnology. (2024).[1] Safety Data Sheet: 2-(4-Methoxyphenyl)azepane (Analogous Compound). [7][8]

  • University of Wisconsin–Madison. (2023).[1] Chapter 7: Chemical Disposal Procedures. Environment, Health & Safety.

  • Cayman Chemical. (2023).[1] Safety Data Sheet: AM2233 Azepane Isomer.

A Senior Application Scientist's Guide to Handling 2-(4-Methoxy-3,5-dimethylphenyl)azepane: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-(4-Methoxy-3,5-dimethylphenyl)azepane. Given that specific toxicological and safety data for this compound are not widely published, this guide is built upon the precautionary principle. We will derive our safety protocols from an analysis of the compound's constituent chemical moieties—the substituted aromatic amine and the azepane ring—and established best practices for handling novel chemical entities.

The core philosophy of this guide is to treat the compound as potentially hazardous until proven otherwise, ensuring the highest level of protection for laboratory personnel.

Hazard Analysis Based on Chemical Structure

To establish a robust safety protocol, we must first infer potential hazards by dissecting the molecule's structure.

  • Azepane Ring: As a cyclic secondary amine, the azepane moiety is foundational to our hazard assessment. Amines as a class can range from irritants to highly corrosive and toxic substances.[1][2] The parent compound, azepane (or hexamethyleneimine), is a colorless liquid and, like many amines, can react with carbon dioxide.[3] Structurally similar substituted azepanes are noted in safety data sheets to be potential skin, eye, and respiratory irritants.[4][5]

  • Substituted Phenyl Group: The 4-methoxy-3,5-dimethylphenyl group is an aromatic component. Aromatic amines, in particular, are a class of compounds that include known hazardous substances. The overall molecule's lipophilicity suggests that dermal absorption could be a potential route of exposure.

  • Overall Profile: The compound has a molecular weight of approximately 233.34 g/mol . While its physical state (solid or liquid) at standard temperature and pressure is not specified in the search results, it should be handled with containment appropriate for a fine powder or a liquid.

Based on this analysis, we will proceed with the assumption that 2-(4-Methoxy-3,5-dimethylphenyl)azepane is, at a minimum, a skin and eye irritant, a potential respiratory tract irritant, and a substance with unknown systemic toxicity upon ingestion, inhalation, or absorption.

Mandatory Engineering Controls and Work Practices

Engineering controls are the first and most effective line of defense. Personal Protective Equipment (PPE) is intended to protect you from hazards that cannot be eliminated by engineering controls.

  • Ventilation: All handling of 2-(4-Methoxy-3,5-dimethylphenyl)azepane, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4][6] This is critical to prevent inhalation of any powders, aerosols, or vapors.

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked.

  • Safety Equipment: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE.

Protection Type Specification Rationale and Expert Guidance
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[7][8]Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes and potential dust/aerosols. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers, heating).
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).The outer glove provides primary protection, while the inner glove offers secondary protection in case of a breach. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste. Change gloves immediately if contamination is suspected.
Body Protection Chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.A standard cotton lab coat may not provide adequate protection against spills of concentrated solutions. Consider a chemical-resistant material like Tyvek for added protection, especially during large-scale operations or when handling the neat compound.[8] Do not wear lab coats outside of the designated laboratory area.
Respiratory Protection Not required if all work is performed in a certified fume hood.For emergency situations, such as a large spill outside of the fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be available.[1][2][7] All personnel must be fit-tested and trained before using a respirator.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[8]

Step-by-Step Safe Handling & Disposal Workflow

The following workflow provides a procedural guide for routine laboratory operations involving 2-(4-Methoxy-3,5-dimethylphenyl)azepane.

Workflow Diagram: Safe Handling of Novel Compounds

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_cleanup Post-Procedure & Disposal A Acquire Compound & SDS (If no SDS, proceed with caution) B Conduct Task-Specific Risk Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash/Shower) B->C D Don Required PPE (Table 1) C->D E Perform Work in Designated Area/Fume Hood D->E F Weighing, Transfer, Reaction Setup E->F spill Spill or Exposure Event E->spill G Decontaminate Work Area & Equipment F->G H Segregate Waste (Solid, Liquid, Sharps) G->H J Dispose of Waste via EH&S Guidelines H->J I Doff PPE Correctly I->J emergency Follow Emergency Protocol: Evacuate, Alert, Seek Aid spill->emergency

Caption: Workflow for handling 2-(4-Methoxy-3,5-dimethylphenyl)azepane.

Operational Steps:
  • Preparation: Before handling, ensure you have read and understood this guide and any relevant institutional chemical safety plans. Verify that the fume hood has a current certification sticker.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a spatula and weighing paper. Avoid creating dust. If possible, use a balance with a draft shield inside the hood.

  • Solution Preparation: Add solvents to the solid (or liquid) compound slowly to avoid splashing. Keep the container capped or covered when not in active use, even inside the fume hood.

  • Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., 70% ethanol), ensuring compatibility with the equipment. Dispose of cleaning materials as hazardous waste.

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste bag or container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[4]

Emergency Procedures

Spills:
  • Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or material. Decontaminate the area. Place all cleanup materials in a sealed hazardous waste container.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. If the substance is volatile or dusty, evacuate the entire lab and call your institution's emergency response team.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

For all exposure events, bring a copy of this guide or any available chemical information to the medical provider.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • CymitQuimica. 2-(4-Methoxyphenyl)azepane.
  • Vertex AI Search. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Santa Cruz Biotechnology. 2-(4-Methoxy-phenyl)-azepane | CAS 168890-46-8.
  • Vertex AI Search. The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific.
  • Vertex AI Search.
  • CymitQuimica.
  • MedchemExpress.com.
  • Sigma-Aldrich.
  • PubChem - NIH. 2-Methoxy-3H-azepine | C7H9NO | CID 330002.
  • Wikipedia. Azepane.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-3,5-dimethylphenyl)azepane
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-3,5-dimethylphenyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.